2-Chloro-3,5-dinitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHVJBXAQWPEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062532 | |
| Record name | Pyridine, 2-chloro-3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2578-45-2 | |
| Record name | 2-Chloro-3,5-dinitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-chloro-3,5-dinitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-chloro-3,5-dinitro- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 2-chloro-3,5-dinitro- | |
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| Record name | 2-chloro-3,5-dinitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.126 | |
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| Record name | 2-CHLORO-3,5-DINITROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPK39X4VRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3,5-dinitropyridine (CAS: 2578-45-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-dinitropyridine is a highly functionalized heterocyclic compound of significant interest in synthetic organic chemistry. Its pyridine (B92270) core, substituted with a chloro group and two nitro groups, renders the molecule highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile makes it a valuable building block for the synthesis of more complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, key reactions, and applications of this compound, with a focus on experimental protocols and mechanistic understanding.
Physicochemical and Safety Data
Proper handling and storage of this compound are crucial due to its potential hazards. The following tables summarize its key physical, chemical, and safety properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2578-45-2 | [1] |
| Molecular Formula | C₅H₂ClN₃O₄ | [1] |
| Molecular Weight | 203.54 g/mol | [2] |
| Appearance | White to light yellow to green powder/crystal | [1][3] |
| Melting Point | 62-66 °C | [3] |
| Assay | ≥99.0% (GC) | |
| Solubility | Insoluble in water. Soluble in chloroform (B151607). | [4] |
| InChI | 1S/C5H2ClN3O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H | |
| InChI Key | QLHVJBXAQWPEDI-UHFFFAOYSA-N |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Statement |
| H300: Fatal if swallowed.[2][3] | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |
| H319: Causes serious eye irritation. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] |
| P302 + P352: IF ON SKIN: Wash with plenty of water.[3] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P501: Dispose of contents/container to an approved waste disposal plant.[3] |
Storage: Store in a well-ventilated place. Keep container tightly closed.[2] Recommended storage temperature is between 2-30°C. The compound is sensitive to moisture and direct sunlight.[2]
Synthesis and Purification
General Purification Protocol
A common method for the purification of this compound is as follows:
Materials:
-
Crude this compound
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Alumina (Al₂O₃) for column chromatography
-
Petroleum ether (boiling range 60-80°C)
-
Benzene (B151609) (C₆H₆) or petroleum ether for recrystallization
Procedure:
-
Dissolve the crude this compound in chloroform.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Apply the concentrated crude product to a column of alumina.
-
Elute the column with petroleum ether (b.p. 60-80°C).
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Recrystallize the purified product from benzene or petroleum ether to obtain pure this compound.[4]
Key Reactions and Applications
The primary utility of this compound stems from its highly electrophilic nature, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. It also serves as an efficient electron acceptor in the formation of charge-transfer complexes.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nitro groups in the ortho and para positions to the chlorine atom strongly activate the pyridine ring for nucleophilic attack.[6] This allows for the facile displacement of the chloro group by a variety of nucleophiles, particularly amines, to form substituted 3,5-dinitropyridine (B58125) derivatives.
The general mechanism for the SNAr reaction is a two-step addition-elimination process. The first step involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[6] In the second, typically faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the pyridine ring.[6]
This protocol is a representative procedure for the reaction of this compound with a primary amine, such as aniline (B41778), based on established methods for similar substrates.[6][7]
Materials:
-
This compound (1.0 equivalent)
-
Aniline (1.1 equivalents)
-
Anhydrous ethanol (B145695)
-
Triethylamine (B128534) (1.2 equivalents)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add aniline (1.1 eq.) to the solution, followed by the addition of triethylamine (1.2 eq.) to act as a base.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-anilino-3,5-dinitropyridine derivative.
Formation of Charge-Transfer Complexes
This compound is an efficient π-electron acceptor and is used in the preparation of charge-transfer (CT) complexes.[4][8] These complexes are formed through the interaction of an electron donor (e.g., aniline and its derivatives) with the electron-accepting dinitropyridine ring.[8] The primary interaction in these complexes is of the π-π* type, though secondary interactions like n-π* and hydrogen bonding can also be involved depending on the donor molecule.[8]
The following is a general procedure for the preparation of a solid-state charge-transfer complex, which can be adapted for this compound.
Materials:
-
This compound (acceptor)
-
Aniline or a derivative (donor)
-
A suitable solvent (e.g., chloroform or methanol)
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent.
-
Prepare a saturated solution of the aniline donor in the same solvent.
-
Mix the two solutions at room temperature with continuous stirring.
-
Allow the mixture to stir for an extended period (e.g., 24-72 hours) to facilitate complex formation.
-
If a precipitate forms, it can be collected by filtration. If not, the volume of the solvent can be slowly reduced to induce precipitation of the solid CT complex.
-
The collected solid should be washed with a small amount of cold solvent and then dried.
-
The formation and properties of the charge-transfer complex can be characterized using spectroscopic methods such as UV-Vis, IR, and NMR spectroscopy.[9][10]
Biological Activity and Signaling Pathways
Extensive searches of the scientific literature did not reveal any direct studies on the biological activity of this compound itself or its involvement in the modulation of specific biological signaling pathways. Its primary role is established as a synthetic intermediate.
However, the broader class of dinitropyridines and their derivatives have been investigated for various biological activities, including antimicrobial and antitumor effects.[4][11] For instance, certain nitropyridine-containing metal complexes have shown antimicrobial activity against various bacteria and fungi.[4] The biological potential of derivatives synthesized from this compound could be a subject for future research, but at present, there is no data to suggest its direct application in drug development as a modulator of signaling pathways.
Conclusion
This compound is a versatile and highly reactive building block in organic synthesis. Its utility is primarily centered around its susceptibility to nucleophilic aromatic substitution, enabling the synthesis of a wide array of substituted dinitropyridine derivatives. It also serves as an effective electron acceptor in the formation of charge-transfer complexes. While the direct biological activity of this specific compound has not been reported, its role as a precursor for potentially bioactive molecules makes it a compound of interest for researchers in medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide are intended to facilitate further research and application of this valuable synthetic intermediate.
References
- 1. 2578-45-2 CAS | this compound | Laboratory Chemicals | Article No. 02762 [lobachemie.com]
- 2. lobachemie.com [lobachemie.com]
- 3. This compound | 2578-45-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering » Submission » 2-CHLORO-3,5^DINITROPYRIDINE AS A NEW K-ELECTRON ACCEPTOR [dergipark.org.tr]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to 2-Chloro-3,5-dinitropyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3,5-dinitropyridine, a key intermediate in organic synthesis, with a particular focus on its relevance to medicinal chemistry and drug development. This document details its chemical and physical properties, provides experimental protocols for its purification and application, and illustrates its utility in the construction of complex heterocyclic systems.
Core Properties and Data
This compound is a highly reactive pyridine (B92270) derivative, rendered electrophilic by the presence of two nitro groups and a chlorine atom. This high degree of electrophilicity makes the chlorine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of its synthetic utility.[1]
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₅H₂ClN₃O₄ | |
| Molecular Weight | 203.54 g/mol | |
| CAS Number | 2578-45-2 | |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 62-65 °C | |
| Assay | ≥99.0% (GC) | |
| Solubility | Insoluble in water. Soluble in chloroform (B151607). | [3] |
| Storage Temperature | 2-30°C |
Safety and Handling
This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety goggles, and lab coats, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Synthesis and Purification
Experimental Protocol: Purification of this compound
A high-purity level (≥98.0%) is crucial for the successful application of this compound in sensitive pharmaceutical syntheses.[2] The following is a standard protocol for its purification.[3]
Materials:
-
Crude this compound
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Alumina (B75360) (Al₂O₃) for column chromatography
-
Petroleum ether (boiling range 60-80°C)
-
Benzene (B151609) or petroleum ether for recrystallization
Procedure:
-
Dissolve the crude this compound in chloroform.
-
Transfer the solution to a separatory funnel and wash by shaking with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent and evaporate the chloroform under reduced pressure.
-
Prepare a chromatography column with alumina and apply the crude product.
-
Elute the column with petroleum ether (60-80°C).
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Recrystallize the resulting solid from benzene or petroleum ether to obtain pure this compound.
Applications in Medicinal Chemistry and Drug Development
The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex heterocyclic structures, many of which are scaffolds for biologically active molecules.[1][4]
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring allows for facile nucleophilic aromatic substitution at the C2 position. This reaction is particularly effective with amine nucleophiles, leading to the formation of 2-amino-3,5-dinitropyridine derivatives. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate.
Synthesis of Fused Heterocyclic Compounds
This compound is an important precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[4,3-b]pyridines. These scaffolds are of considerable interest in drug discovery, with derivatives showing potential as inhibitors for various kinases and as antagonists for cellular receptors.[5]
Experimental Protocol: Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
The following protocol is adapted from an efficient method for the synthesis of pyrazolo[4,3-b]pyridines starting from 2-chloro-3-nitropyridines, which is analogous to the reactivity of this compound.[5]
Materials:
-
2-Chloro-3-nitropyridine (B167233) derivative
-
Ethyl 2-diazo-3-oxobutanoate
-
Arenediazonium tosylate
-
Pyridine
-
Pyrrolidine
Procedure:
-
SNAr Reaction: React the 2-chloro-3-nitropyridine derivative with a suitable nucleophile to introduce a side chain that can participate in the subsequent cyclization.
-
Japp-Klingemann Reaction: The intermediate from the SNAr reaction is then subjected to a modified Japp-Klingemann reaction. This involves an azo-coupling with a stable arenediazonium tosylate.
-
One-Pot Cyclization: The azo-coupling, deacylation, and pyrazole (B372694) ring annulation can often be combined in a one-pot procedure to yield the final pyrazolo[4,3-b]pyridine product.
References
Technical Guide: Physicochemical Properties and Reactivity of 2-Chloro-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-dinitropyridine is a pivotal reagent in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds with potential pharmaceutical applications. Its highly electrophilic nature, conferred by the presence of two electron-withdrawing nitro groups and the electronegative nitrogen atom in the pyridine (B92270) ring, makes it a versatile substrate for nucleophilic aromatic substitution reactions. This guide provides an in-depth overview of the key physical properties of this compound, detailed experimental protocols for their determination, and an examination of its synthetic utility, including reaction workflows and mechanisms.
Physical and Chemical Properties
This compound is a crystalline solid at room temperature. Its key physical and chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂ClN₃O₄ | [1] |
| Molecular Weight | 203.54 g/mol | [1] |
| CAS Number | 2578-45-2 | [1] |
| Appearance | White to yellow to green powder/crystalline powder | [1] |
| Melting Point | 62-65 °C | [1] |
| Solubility | ||
| Insoluble in water | ||
| Slightly soluble in Chloroform | ||
| Slightly soluble in Methanol | ||
| Purity (Assay) | ≥99.0% (GC) | [1] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using the capillary tube method.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or oil bath (e.g., paraffin (B1166041) oil)
-
Thermometer
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and in a fine powder form.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.
-
Place the capillary tube into the heating block of the melting point apparatus or attach it to a thermometer immersed in an oil bath.
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when the temperature is within 15-20 °C of the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
The recorded range is the melting point of the sample. For a pure compound, this range should be narrow.
Determination of Solubility (Qualitative)
This protocol outlines a general procedure for qualitatively assessing the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
-
Solvents to be tested (e.g., water, methanol, chloroform, ethanol, acetone, etc.)
Procedure:
-
Place approximately 10-20 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Allow the mixture to stand and observe.
-
Record the observation based on the following criteria:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Slightly soluble: A small portion of the solid dissolves, but a significant amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Repeat the procedure for each solvent to be tested.
Synthetic Applications: Synthesis of 2-Anilino-3,5-dinitropyridine Derivatives
A prominent application of this compound is in the synthesis of 2-anilino-3,5-dinitropyridine derivatives through a nucleophilic aromatic substitution (SNAr) reaction.[2] This reaction is valuable for creating molecular scaffolds for potential drug candidates.
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of 2-anilino-3,5-dinitropyridine derivatives is depicted below.
Reaction Mechanism
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3]
References
Spectroscopic Profile of 2-Chloro-3,5-dinitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3,5-dinitropyridine (CAS No: 2578-45-2), a key intermediate in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.
Introduction
This compound is a heterocyclic compound with the molecular formula C₅H₂ClN₃O₄ and a molecular weight of 203.54 g/mol .[1] Its structure, featuring a pyridine (B92270) ring substituted with a chlorine atom and two nitro groups, makes it a valuable precursor in the synthesis of various pharmaceutical and agrochemical compounds.[2] Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in research and development settings. This guide presents a summary of its key spectroscopic features.
Spectroscopic Data
Due to the limited availability of publicly accessible, detailed raw spectroscopic data for this compound, this section provides a combination of reported data and predicted values based on the analysis of its chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the two nitro groups and the chlorine atom will cause these protons to be significantly deshielded, shifting their resonances downfield.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~9.2 - 9.4 | d | ~2-3 |
| H-6 | ~9.0 - 9.2 | d | ~2-3 |
Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and data for similar substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Five distinct signals are expected, corresponding to the five carbon atoms in the pyridine ring. The carbons attached to the electronegative substituents (chlorine and nitro groups) will be significantly deshielded.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~145 - 150 |
| C-4 | ~125 - 130 |
| C-5 | ~140 - 145 |
| C-6 | ~120 - 125 |
Note: Predicted chemical shifts are based on analogous compounds and may vary with experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the nitro groups and vibrations of the pyridine ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |
| C=N and C=C Stretching (Pyridine ring) | 1600 - 1450 | Medium to Strong |
| C-H Stretching (Aromatic) | 3000 - 3100 | Medium |
| C-Cl Stretching | 700 - 800 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, the mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M]⁺ | 203/205 | Molecular ion peak, showing isotopic pattern for chlorine (³⁵Cl/³⁷Cl). |
| [M-NO₂]⁺ | 157/159 | Loss of a nitro group. |
| [M-Cl]⁺ | 168 | Loss of the chlorine atom. |
| [C₅H₂N₂O₂]⁺ | 122 | Loss of chlorine and a nitro group. |
Note: The relative intensities of the peaks will depend on the ionization method and energy.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode.
-
Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane).
-
Oven Program: A temperature program to ensure good separation, for example, starting at 100 °C and ramping to 250 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the compound, for example, m/z 40-250.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features of this compound.
References
An In-Depth Technical Guide to the Synthesis of 2-Chloro-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Chloro-3,5-dinitropyridine, a key intermediate in the development of various heterocyclic systems for pharmaceuticals and other specialized chemical applications. This document outlines the detailed methodologies for the requisite chemical transformations, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.
Introduction
This compound is a highly functionalized pyridine (B92270) derivative, notable for its electrophilic nature which makes it a versatile reagent for nucleophilic aromatic substitution reactions. Its synthesis is primarily achieved through a two-step process commencing with the dinitration of 2-hydroxypyridine (B17775) (also known as 2-pyridone), followed by the chlorination of the resulting intermediate, 2-hydroxy-3,5-dinitropyridine (B1346602).
Overall Synthesis Pathway
The synthesis of this compound can be conceptually divided into two primary stages:
-
Nitration: The introduction of two nitro groups onto the 2-hydroxypyridine backbone at the 3 and 5 positions.
-
Chlorination: The conversion of the hydroxyl group of the dinitrated intermediate to a chloro group.
Step 1: Synthesis of 2-Hydroxy-3,5-dinitropyridine
The initial and critical step in the synthesis is the dinitration of 2-hydroxypyridine. This reaction requires strong nitrating agents and carefully controlled temperature conditions to achieve the desired 3,5-dinitro substitution pattern.
Experimental Protocol
The following protocol is adapted from a patented procedure for the dinitration of 2-hydroxypyridine.[1]
-
Preparation of the Nitrating Mixture: A mixture of fuming nitric acid and fuming sulfuric acid is prepared. The use of fuming sulfuric acid has been shown to increase the yield by at least 10% compared to using concentrated sulfuric acid.[1]
-
Reaction Setup: 2-Hydroxypyridine is placed in a suitable reaction vessel.
-
Addition of Nitrating Agent: The nitrating mixture is added dropwise to the 2-hydroxypyridine while maintaining the reaction temperature between 80°C and 150°C. A preferred temperature is 85°C. The slow addition allows for the control of the exothermic reaction and foaming.[1]
-
Reaction Time: After the addition of the nitrating agent is complete, the reaction mixture is stirred at the elevated temperature for a period of 3 hours.[1]
-
Work-up:
-
The reaction mixture is cooled and then carefully poured onto ice.
-
The acidic solution is neutralized to a pH of 6 with a 40% aqueous solution of sodium hydroxide, which causes the product to precipitate.
-
The precipitated crystals are collected by filtration.
-
The crude product is purified by recrystallization from hot water. The crystals are washed with cold water and then dried.
-
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxypyridine | [1] |
| Nitrating Agent | Fuming Nitric Acid & Fuming Sulfuric Acid | [1] |
| Reaction Temperature | 85°C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 63.7% | [1] |
Step 2: Chlorination of 2-Hydroxy-3,5-dinitropyridine
The second step involves the conversion of the hydroxyl group of 2-hydroxy-3,5-dinitropyridine to a chlorine atom. This is a common transformation in heterocyclic chemistry, often accomplished using phosphorus-based chlorinating agents. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a particularly robust agent for this purpose.
Experimental Protocol
-
Reaction Setup: 2-Hydroxy-3,5-dinitropyridine is mixed with phosphorus oxychloride (POCl₃), which can also serve as the solvent.
-
Addition of Reagent: Phosphorus pentachloride (PCl₅) is added to the mixture. The combination of POCl₃ and PCl₅ is a powerful chlorinating system.[2]
-
Reaction Conditions: The reaction mixture is heated to reflux. The exact temperature will depend on the boiling point of phosphorus oxychloride (105.8 °C).
-
Reaction Time: The reaction is typically heated for several hours until the starting material is consumed, as monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Work-up:
-
Excess phosphorus oxychloride is removed by distillation, often under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane (B109758) or chloroform.
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate.
Quantitative Data for Step 2
Quantitative data for this specific transformation is not available in the searched literature. However, for similar chlorinations of hydroxypyridines, high yields are generally expected.
| Parameter | General Value/Reagent | Reference |
| Starting Material | 2-Hydroxy-3,5-dinitropyridine | |
| Chlorinating Agent | POCl₃ / PCl₅ | [2] |
| Reaction Temperature | Reflux (approx. 106°C) | |
| Reaction Time | Several hours (monitored) | |
| Yield | High (expected) |
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and involves the use of corrosive and strongly oxidizing acids. It should be carried out with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The generation of toxic nitrogen oxide gases is possible.
-
Chlorination: Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. All manipulations should be performed in a moisture-free environment and in a fume hood. The quenching of the reaction mixture is particularly hazardous and should be done slowly and with adequate cooling.
Conclusion
The synthesis of this compound is a robust two-step process that is accessible to researchers with a background in organic synthesis. The key to a successful synthesis lies in the careful control of the reaction conditions, particularly during the nitration step, and adherence to strict safety protocols when handling the hazardous reagents involved. This guide provides a solid foundation for the laboratory-scale preparation of this valuable synthetic intermediate.
References
The Core Reactivity of 2-Chloro-3,5-dinitropyridine: A Technical Guide for Synthetic Chemists
Introduction: 2-Chloro-3,5-dinitropyridine is a highly reactive organic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex heterocyclic systems.[1] Characterized by a pyridine (B92270) ring substituted with two powerful electron-withdrawing nitro groups and a chlorine atom, its chemical profile is dominated by high electrophilicity at the C2 position. This activation renders the chlorine atom exceptionally susceptible to displacement, making Nucleophilic Aromatic Substitution (SNAr) the cornerstone of its utility.[1][2] This technical guide provides an in-depth exploration of the core reactions involving this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in drug development and advanced organic synthesis.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine nitrogen and the two nitro groups at the 3- and 5-positions strongly withdraw electron density from the aromatic ring. This electronic deficit makes the ring highly susceptible to attack by nucleophiles. The reaction proceeds via a two-stage addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer-type intermediate.[3][4] The first step, the formation of this anionic σ-complex, is typically the rate-determining step of the reaction.[3][5] The subsequent loss of the chloride leaving group restores the aromaticity of the pyridine ring.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Key Reactions and Experimental Protocols
The high reactivity of this compound allows for efficient reactions with a variety of nucleophiles, most notably amines, thiols, and alcohols.
Aminodechlorination: Reaction with Amines
The reaction with primary and secondary amines is a robust method for synthesizing 2-amino-3,5-dinitropyridine derivatives. These products are valuable precursors for compounds with diverse biological activities.[6] Kinetic studies involving substituted anilines in methanol (B129727) have shown that these reactions follow second-order kinetics and are not amine-catalyzed.[3] The large negative ρ values obtained from Hammett plots indicate the formation of a Meisenheimer σ-complex intermediate in the rate-determining step.[3]
Table 1: Kinetic Data for the Reaction of this compound with Substituted Anilines
| Substituent in Aniline (B41778) | k₂ × 10³ (L mol⁻¹ s⁻¹) at 25°C | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J mol⁻¹ K⁻¹) |
| 4-OCH₃ | 158.0 | 45.2 | 118 |
| 4-CH₃ | 47.5 | 49.3 | 114 |
| H | 10.2 | 52.1 | 117 |
| 4-Cl | 2.5 | 58.4 | 109 |
| 3-NO₂ | 0.11 | 69.1 | 112 |
Data sourced from kinetic studies in methanol.[3]
Experimental Protocol: Synthesis of 2-(Anilino)-3,5-dinitropyridine
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.91 mmol) in 20 mL of methanol.
-
Nucleophile Addition: To this solution, add aniline (0.46 g, 4.91 mmol) dissolved in 10 mL of methanol dropwise with stirring.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (7:3) eluent system.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane (B109758) (50 mL) and washed with 1M HCl (2 x 20 mL) followed by saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from ethanol (B145695) to yield the 2-(anilino)-3,5-dinitropyridine derivative.[3]
Caption: Experimental workflow for a typical amination reaction.
Reaction with Thiols
Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles that readily displace the chloride from this compound. This reaction is used to synthesize 2-thioaryl or 2-thioalkyl-3,5-dinitropyridines.
Table 2: Representative Yields for Thiol Substitution Reactions
| Thiol Nucleophile | Solvent | Base | Yield (%) |
| Thiophenol | Methanol | NaOCH₃ | > 90 |
| 4-Methylthiophenol | DMF | K₂CO₃ | > 85 |
| Ethanethiol | Ethanol | NaOEt | > 90 |
Yields are representative and may vary based on specific reaction conditions.
Experimental Protocol: Synthesis of 2-(Phenylthio)-3,5-dinitropyridine
-
Thiolate Formation: In a dry flask under a nitrogen atmosphere, dissolve thiophenol (1.1 g, 10 mmol) in 20 mL of anhydrous methanol. Add sodium methoxide (B1231860) (0.54 g, 10 mmol) in portions while stirring.
-
Reactant Addition: In a separate flask, dissolve this compound (2.03 g, 10 mmol) in 30 mL of anhydrous methanol.
-
Reaction: Add the solution of the pyridine derivative to the sodium thiophenolate solution at room temperature. Stir the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, pour the mixture into 100 mL of ice-cold water. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then recrystallize from an appropriate solvent like ethanol to obtain the pure 2-(phenylthio)-3,5-dinitropyridine.
Reaction with Alcohols and Phenols
Alcohols and phenols require conversion to their corresponding alkoxides or phenoxides with a strong base (e.g., NaH, Na, K₂CO₃) to be sufficiently nucleophilic to react. The resulting 2-alkoxy- or 2-aryloxy-3,5-dinitropyridine derivatives are also important synthetic intermediates.
Experimental Protocol: Synthesis of 2-Phenoxy-3,5-dinitropyridine
-
Phenoxide Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.24 g, 6 mmol) to 20 mL of anhydrous DMF. Cool the suspension in an ice bath.
-
Nucleophile Addition: Add a solution of phenol (B47542) (0.47 g, 5 mmol) in 10 mL of anhydrous DMF dropwise to the NaH suspension. Stir until hydrogen evolution ceases.
-
Reactant Addition: Add a solution of this compound (1.02 g, 5 mmol) in 15 mL of anhydrous DMF to the sodium phenoxide solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Carefully quench the reaction by adding ice-water. Extract the product with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the crude product by column chromatography.
Applications in Drug Development and Material Science
The derivatives synthesized from this compound are foundational components for more complex molecular architectures.[1] The substituted dinitropyridine scaffold is a "privileged structure" found in numerous biologically active compounds, including those with potential antimicrobial and anticancer properties.[6][7] Furthermore, the electron-accepting nature of the dinitropyridine ring makes these compounds useful in the preparation of charge-transfer complexes.[8]
Caption: Pathway from starting material to high-value compounds.
Conclusion
This compound is a versatile and highly reactive electrophile, primarily engaging in Nucleophilic Aromatic Substitution reactions. Its predictable reactivity with a range of N-, S-, and O-centered nucleophiles provides a reliable and efficient pathway for the synthesis of substituted dinitropyridines. These products serve as crucial building blocks for the development of novel pharmaceuticals, agrochemicals, and advanced materials, underscoring the compound's significance in modern organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 2578-45-2 [chemicalbook.com]
In-depth Technical Guide: The Electron-Accepting Properties of 2-Chloro-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3,5-dinitropyridine is a pyridine (B92270) derivative characterized by its significant electron-accepting capabilities. The presence of two electron-withdrawing nitro groups and a chlorine atom on the pyridine ring renders it a potent π-electron acceptor. This property is central to its utility in the formation of charge-transfer (CT) complexes and its reactivity in nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides a comprehensive overview of the electron-accepting properties of this compound, detailing its role in charge-transfer complex formation, its electrochemical behavior, and the experimental protocols for their characterization.
Introduction
This compound is a crystalline solid with the molecular formula C₅H₂ClN₃O₄.[1][2] Its molecular structure, featuring a pyridine ring substituted with two nitro groups and a chlorine atom, is the primary determinant of its chemical properties. The strong electron-withdrawing nature of the nitro groups, coupled with the electronegativity of the chlorine atom and the nitrogen heteroatom in the pyridine ring, creates a significantly electron-deficient aromatic system. This inherent electron deficiency makes this compound an excellent candidate for acting as an electron acceptor in various chemical interactions.
This guide will explore the fundamental electron-accepting properties of this compound, with a focus on its ability to form charge-transfer complexes. We will delve into the theoretical underpinnings of these interactions and provide detailed experimental methodologies for their synthesis and characterization using spectroscopic and electrochemical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₂ClN₃O₄ | [1] |
| Molecular Weight | 203.54 g/mol | [1] |
| Appearance | White to yellow crystalline powder | [3] |
| Melting Point | 62-65 °C | [1][2] |
| Solubility | Insoluble in water | [4] |
Electron-Accepting Properties and Charge-Transfer Complexes
The electron-deficient nature of the this compound ring allows it to act as a potent π-electron acceptor.[4] This property is most prominently observed in its ability to form charge-transfer (CT) complexes with electron-donating molecules (donors). In these complexes, an electron is partially transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, this compound. This interaction results in the formation of a new, characteristic absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules.
Aniline (B41778) and its derivatives are commonly used as electron donors in the formation of CT complexes with this compound.[4] The formation of these complexes is a result of the interaction between the electron-rich aromatic ring of the aniline and the electron-poor ring of the dinitropyridine.
Theoretical Framework of Charge-Transfer Complexation
The formation of a charge-transfer complex can be visualized as an equilibrium between the donor (D) and acceptor (A) molecules and the resulting complex (D-A). The interaction involves a weak association, leading to the characteristic charge-transfer band in the electronic spectrum.
Caption: Formation of a charge-transfer complex.
Experimental Methodologies
Synthesis of a Charge-Transfer Complex with N,N-Dimethylaniline
This protocol describes the synthesis of a charge-transfer complex between this compound and N,N-dimethylaniline for subsequent spectroscopic analysis.
Materials:
-
This compound
-
N,N-dimethylaniline
-
Spectroscopic grade solvent (e.g., acetonitrile (B52724) or dichloromethane)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a series of stock solutions of N,N-dimethylaniline of varying concentrations (e.g., from 1 x 10⁻³ M to 1 x 10⁻² M) in the same solvent.
-
In a series of volumetric flasks, mix a constant volume of the this compound stock solution with varying volumes of the N,N-dimethylaniline stock solutions to obtain a range of donor concentrations while keeping the acceptor concentration constant.
-
Dilute each mixture to the final volume with the solvent.
-
Allow the solutions to equilibrate for a specified period (e.g., 30 minutes) at a constant temperature.
UV-Vis Spectroscopic Analysis
The formation and properties of the charge-transfer complex can be characterized using UV-Vis spectroscopy.
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Procedure:
-
Record the UV-Vis absorption spectrum of the pure solvent as a baseline.
-
Record the absorption spectra of the individual stock solutions of this compound and N,N-dimethylaniline.
-
Record the absorption spectra of the mixed solutions containing the charge-transfer complex over a suitable wavelength range (e.g., 300-700 nm).
-
Identify the new absorption band corresponding to the charge-transfer complex.
-
The association constant (K) and molar extinction coefficient (ε) of the complex can be determined using the Benesi-Hildebrand equation by plotting [A₀]/A against 1/[D₀], where [A₀] and [D₀] are the initial concentrations of the acceptor and donor, respectively, and A is the absorbance of the charge-transfer band.
Caption: Workflow for Benesi-Hildebrand analysis.
Electrochemical Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is a valuable technique for probing the electron-accepting properties of this compound by measuring its reduction potential.
Experimental Setup:
-
Solvent: Acetonitrile (CH₃CN) is a commonly used solvent due to its wide potential window.[5]
-
Supporting Electrolyte: A 0.1 M solution of a non-reactive salt, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), is used to ensure conductivity of the solution.[6][7][8]
-
Working Electrode: A glassy carbon electrode is a suitable choice.
-
Reference Electrode: A silver/silver nitrate (B79036) (Ag/AgNO₃) or silver/silver chloride (Ag/AgCl) electrode can be used.
-
Counter Electrode: A platinum wire or sheet serves as the counter electrode.
-
Analyte Concentration: A concentration of approximately 1 mM of this compound is typically used.[6]
Procedure:
-
Prepare a 0.1 M solution of the supporting electrolyte in acetonitrile.
-
Dissolve the required amount of this compound in the electrolyte solution to achieve the desired concentration.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Assemble the three-electrode cell and immerse the electrodes in the solution.
-
Record the cyclic voltammogram by scanning the potential over a suitable range to observe the reduction peak(s) of this compound. The scan rate can be varied to investigate the nature of the redox process.
Caption: Schematic of a cyclic voltammetry setup.
Quantitative Data
| Parameter | Description | Expected Outcome |
| λ_max of CT Complex | Wavelength of maximum absorbance of the charge-transfer band. | A new, often broad, absorption band in the visible region of the spectrum. |
| Association Constant (K) | Equilibrium constant for the formation of the charge-transfer complex. | A larger K value indicates a more stable complex. |
| Molar Extinction Coefficient (ε) | A measure of how strongly the charge-transfer complex absorbs light at λ_max. | A high ε value is characteristic of strong charge-transfer transitions. |
| Reduction Potential (E_red) | The potential at which this compound is reduced. | A less negative (or more positive) reduction potential indicates a stronger electron acceptor. |
Conclusion
This compound exhibits pronounced electron-accepting properties due to the synergistic electron-withdrawing effects of its substituents. This characteristic is fundamental to its chemistry, particularly its ability to form stable charge-transfer complexes with a variety of electron donors. The experimental techniques of UV-Vis spectroscopy and cyclic voltammetry provide powerful tools for the qualitative and quantitative characterization of these properties. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working with this versatile compound in fields ranging from materials science to drug development. Further computational studies to determine a precise electron affinity value would be a valuable addition to the understanding of this molecule's electronic structure.
References
The Intricate Reactivity of Dinitropyridine Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the general reactivity of dinitropyridine derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professionals. Dinitropyridines serve as versatile precursors in the synthesis of a wide range of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1][2] Their reactivity is governed by the electron-deficient nature of the pyridine (B92270) ring, further accentuated by the presence of two strongly electron-withdrawing nitro groups. This guide will delve into the core aspects of their synthesis, nucleophilic aromatic substitution, and reduction reactions, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Reactivity Principles
The chemical behavior of dinitropyridine derivatives is largely dictated by the position of the nitro groups on the pyridine ring, which significantly influences the electron density and susceptibility to nucleophilic attack. This activation is particularly pronounced for leaving groups at the 2- and 4-positions, as the pyridine nitrogen can effectively stabilize the negative charge of the reaction intermediate through resonance.
Synthesis of Dinitropyridine Derivatives
The synthesis of dinitropyridines is most commonly achieved through the direct nitration of pyridine precursors. The conditions for these reactions, including the choice of nitrating agent and temperature, are critical for achieving desired yields and regioselectivity.
Experimental Protocol: Synthesis of 2,6-Diamino-3,5-dinitropyridine
This protocol outlines a common method for the synthesis of 2,6-diamino-3,5-dinitropyridine, a key intermediate for various further chemical modifications.
Materials:
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
-
Water
-
Standard laboratory glassware (three-necked flask, stirrer, dropping funnel, condenser, thermometer)
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, condenser, and thermometer, add a calculated amount of concentrated sulfuric acid.
-
Addition of Starting Material: Slowly add 2,6-diaminopyridine to the sulfuric acid at a rate that maintains the temperature below 5°C.
-
Nitration: Add concentrated nitric acid dropwise with stirring at 0°C.
-
Reaction Progression: Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.
-
Work-up: Cool the reaction mixture and pour it onto ice. Neutralize the solution with a suitable base (e.g., 40% sodium hydroxide (B78521) solution).
-
Isolation: Collect the precipitated product by filtration, wash with water until the washings are neutral, and dry.
This protocol is adapted from established synthetic procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Experimental Protocol: Synthesis of 2-Hydroxy-5-nitropyridine
This one-pot synthesis method provides an efficient route to 2-hydroxy-5-nitropyridine.[3]
Materials:
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Sodium Nitrite (B80452)
-
Ammonia (B1221849) water
-
Ice water
-
Standard laboratory glassware
Procedure:
-
Nitration: In a reaction kettle, add 2-aminopyridine in batches to concentrated sulfuric acid, controlling the temperature at 10-20°C. Add concentrated nitric acid and stir at 40-50°C.[3]
-
Quenching and Diazotization: After nitration is complete, add the reaction liquid to ice water to quench the reaction, maintaining a temperature of 0-10°C. Then, dropwise add an aqueous solution of sodium nitrite for the diazotization reaction.[3]
-
pH Adjustment and Isolation: Add a suitable amount of ammonia water to adjust the acid concentration. Filter the solution and dry the filter cake to obtain the product.[3]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of dinitropyridine chemistry. The electron-withdrawing nitro groups create a highly electrophilic aromatic ring, facilitating the displacement of a good leaving group, such as a halide, by a nucleophile.[4]
Quantitative Reactivity Data
The rate of SNAr reactions is highly dependent on the isomer of the chloronitropyridine and the nature of the nucleophile. The following tables summarize second-order rate constants for the reaction of various chloronitropyridine isomers.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of Chloronitropyridine Isomers with Piperidine (B6355638) in Ethanol at 40°C
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196 as cited in a comparative guide.[5]
Experimental Protocol: Kinetic Analysis of SNAr Reactions
This protocol outlines a general procedure for determining the second-order rate constants of the reaction between a chloronitropyridine and a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.
Materials:
-
Chloronitropyridine isomer (substrate)
-
Piperidine (nucleophile)
-
Anhydrous solvent (e.g., ethanol)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Substrate Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh a precise amount of the chloronitropyridine isomer and dissolve it in the chosen anhydrous solvent in a volumetric flask.
-
Nucleophile Stock Solution (e.g., 0.1 M): Accurately measure a precise volume of the nucleophile and dissolve it in the same anhydrous solvent in a separate volumetric flask. The concentration of the nucleophile should be significantly higher (at least 10-fold) than the substrate to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurements:
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in the constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Add a small, known volume of the substrate stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at a predetermined wavelength where the product absorbs maximally and the starting materials have minimal absorbance.
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
-
Determination of the Second-Order Rate Constant:
-
Repeat the kinetic measurements for a series of different piperidine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.
-
-
Comparative Analysis:
-
Perform this entire procedure for each of the chloronitropyridine substrates to be compared to obtain a quantitative measure of their relative reactivities.
-
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reduction of Dinitropyridines
The nitro groups of dinitropyridine derivatives can be readily reduced to amino groups, providing access to a wide range of functionalized pyridines. Catalytic hydrogenation is a common and efficient method for this transformation.
Quantitative Data on Reduction
Table 2: Catalytic Systems for the Hydrogenation of Pyridine Derivatives
| Catalyst | Conditions | Observations |
| Pd/C | Acidic additive, moderate temperature and pressure | Widely used for its efficiency; acid facilitates reduction. |
| PtO₂ | Acetic acid solvent, 50-70 bar H₂ | Effective for the complete reduction of the pyridine ring.[6] |
| Raney Ni | Ethanol solvent, 50°C, 1.0-1.5 MPa H₂ | Good for reducing nitro groups to amines.[7] |
This table provides a qualitative comparison of common catalytic systems.
Experimental Protocol: Catalytic Hydrogenation of a Dinitropyridine Derivative
This protocol provides a general procedure for the reduction of a dinitropyridine to its corresponding diaminopyridine using catalytic hydrogenation.
Materials:
-
Dinitropyridine derivative
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., 10% Pd/C, PtO₂)
-
Hydrogen gas source
-
High-pressure reactor (autoclave)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Reaction Setup: In a high-pressure reactor vessel, dissolve the dinitropyridine derivative in the chosen solvent.
-
Catalyst Addition: Carefully add the catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas to the desired pressure.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature for the required time. Monitor the reaction progress by techniques such as TLC or HPLC.
-
Work-up: After the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Caption: Experimental workflow for the catalytic hydrogenation of dinitropyridines.
Biological Activity and Signaling Pathways
Dinitropyridine derivatives have emerged as potent inhibitors of various kinases, playing a crucial role in modulating cellular signaling pathways implicated in diseases such as cancer.
PIM-1 Kinase Inhibition
PIM-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers and is involved in cell survival, proliferation, and apoptosis.[5][8] Certain pyridine-containing compounds have been identified as effective PIM-1 kinase inhibitors.[9]
Caption: Simplified PIM-1 kinase signaling pathway and its inhibition.
Mutant IDH2 Inhibition
Isocitrate dehydrogenase 2 (IDH2) is an enzyme involved in cellular metabolism.[10] Mutations in IDH2 are found in several cancers and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes tumorigenesis by altering epigenetic regulation.[11] Pyridine derivatives have been developed as inhibitors of mutant IDH2.
Caption: The role of mutant IDH2 in cancer and its inhibition.
Conclusion
Dinitropyridine derivatives exhibit a rich and varied reactivity profile that makes them invaluable building blocks in organic synthesis and medicinal chemistry. Their susceptibility to nucleophilic aromatic substitution and the ease of reduction of their nitro groups provide synthetic handles for the creation of diverse molecular architectures. Furthermore, their demonstrated activity as inhibitors of key signaling pathways underscores their potential in the development of novel therapeutic agents. This guide provides a foundational understanding of their reactivity, supported by practical experimental protocols and data, to aid researchers in harnessing the full potential of this important class of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medlineplus.gov [medlineplus.gov]
- 11. Molecular Pathways: IDH2 Mutations, Co-opting Cellular Metabolism for Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-3,5-dinitropyridine: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and key synthetic applications of 2-Chloro-3,5-dinitropyridine. The content is intended to equip researchers and professionals in drug development with the necessary knowledge to utilize this versatile reagent responsibly and effectively. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.
Safety and Hazard Information
This compound is a highly reactive compound that requires careful handling to mitigate potential risks. The following sections detail its hazard classifications, safety precautions, and first aid measures.
Hazard Identification and Classification
The compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed[1][2] |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |
Signal Word: Danger[1]
Hazard Pictograms:
-
(GHS06)[1]
Physical and Chemical Properties
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₂ClN₃O₄ | [1] |
| Molecular Weight | 203.54 g/mol | [1][3] |
| Appearance | Light yellow to white crystalline powder | [2][3] |
| Melting Point | 62-65 °C | [1] |
| Boiling Point | 320.9±37.0 °C at 760 mmHg | [4] |
| Density | 1.7±0.1 g/cm³ | [4] |
| Solubility | Insoluble in water | [] |
| Storage Temperature | 2-30°C, Recommended <15°C in a cool, dark place | [1][2] |
Handling and Personal Protection
Proper personal protective equipment (PPE) is mandatory when handling this compound to prevent exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles or glasses.[3] |
| Skin Protection | Protective gloves and suitable protective clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection.[3] |
| Hand Protection | Protective gloves.[3] |
General Hygiene Measures:
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not breathe vapors.[3]
Storage and Disposal
Storage:
-
Store in a well-ventilated place.[3]
-
Keep the container tightly closed.[3]
-
Store in a cool, dry area away from incompatible substances such as oxidizing agents.[4]
-
Protect from direct sunlight and moisture.[3]
Disposal:
-
Dispose of contents and container to a hazardous or special waste collection point in accordance with local, regional, national, and/or international regulations.[3]
-
This compound is considered hazardous waste due to its toxicity.[3]
First Aid Measures
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth. Obtain emergency medical attention immediately. Fatal if swallowed.[2][3] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Get medical aid.[3][4] |
| Skin Contact | Wash with plenty of water. Get medical advice/attention. Remove contaminated clothing and shoes.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[3] |
Firefighting Measures
-
Suitable Extinguishing Media: Carbon dioxide, dry powder, foam, and water spray.[3]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[3]
-
Protective Equipment: Do not enter the fire area without proper protective equipment, including respiratory protection.[3]
Experimental Protocols
This compound is a valuable electrophile in nucleophilic aromatic substitution (SNAr) reactions, owing to the electron-withdrawing effects of the two nitro groups and the pyridine (B92270) nitrogen, which activate the chlorine atom for displacement.
General Protocol for Nucleophilic Aromatic Substitution with Amines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent (e.g., ethanol (B145695), isopropanol, DMF, or DMSO)[3]
-
Base (e.g., triethylamine (B128534) or potassium carbonate)[3]
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent to a concentration of approximately 0.1-0.5 M.
-
Add the amine nucleophile (1.1-1.2 equivalents) to the solution, followed by the addition of the base (1.2-2.0 equivalents).
-
Stir the reaction mixture at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the nucleophile and the solvent used. For many common amines, heating to reflux in ethanol or 80 °C in isopropanol/water is sufficient.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If the solvent is ethanol or isopropanol, remove the solvent under reduced pressure. If DMF or DMSO is used, dilute the reaction mixture with ethyl acetate and wash with water to remove the solvent and inorganic salts. Repeat the aqueous wash twice, followed by a wash with brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted-3,5-dinitropyridine product.[3]
Purification Protocol: Recrystallization
For solid products, recrystallization can be an effective method of purification.
Materials:
-
Crude 2-substituted-3,5-dinitropyridine product
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as chloroform/petroleum ether)[]
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point.
-
If colored impurities are present, the hot solution can be treated with a small amount of activated charcoal and then hot-filtered.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice-water bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Signaling Pathways and Experimental Workflows
The reactivity of this compound makes it a valuable precursor for the synthesis of various bioactive molecules, including kinase inhibitors. While this compound is not a direct modulator of signaling pathways, its derivatives can be designed to target specific biological processes.
Nucleophilic Aromatic Substitution (SNAr) Reaction Workflow
The SNAr reaction is a cornerstone of the synthetic utility of this compound. The general workflow for this reaction is depicted below.
Caption: General workflow for the synthesis of 2-substituted-3,5-dinitropyridine derivatives.
Rho-Kinase (ROCK) Signaling Pathway
Derivatives of substituted pyridines are known to be inhibitors of various kinases, including Rho-kinase (ROCK). The ROCK signaling pathway is a critical regulator of cellular contraction, motility, and morphology, making it a significant therapeutic target for conditions like hypertension and cancer.[1][4] The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK.
Caption: The Rho/ROCK signaling pathway leading to cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Research on the Mechanism and Prevention of Hypertension Caused by Apatinib Through the RhoA/ROCK Signaling Pathway in a Mouse Model of Gastric Cancer [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nitro-Pyrido Heterocyclic Systems Using 2-Chloro-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-dinitropyridine is a highly reactive and versatile building block in organic synthesis, particularly for the construction of various nitro-pyrido heterocyclic systems. The presence of two strongly electron-withdrawing nitro groups significantly activates the pyridine (B92270) ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the chloro substituent at the C2 position. This high reactivity allows for the introduction of a wide array of nucleophiles, leading to the formation of diverse and complex heterocyclic scaffolds. Many of these synthesized compounds exhibit significant biological activity, making them attractive targets for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of representative nitro-pyrido heterocyclic systems derived from this compound.
General Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The fundamental reaction pathway involves the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine atom. This addition proceeds through a resonance-stabilized intermediate, known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the substituted product. The reaction is influenced by the nature of the nucleophile, solvent, base, and reaction temperature.
Caption: General mechanism of SNAr on this compound.
Synthesis of Substituted 2-Amino-3,5-dinitropyridines
A common application of this compound is its reaction with various primary and secondary amines to yield the corresponding 2-amino-3,5-dinitropyridine derivatives. These compounds can serve as intermediates for the synthesis of more complex fused heterocyclic systems.
Experimental Protocol 1: General Procedure for the Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
Triethylamine (Et3N) or potassium carbonate (K2CO3) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., ethanol (B145695), acetonitrile, or DMF)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent (concentration approx. 0.1-0.2 M).
-
Add the amine nucleophile to the solution with stirring.
-
Add the base (triethylamine or potassium carbonate) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The high reactivity of the substrate often allows for the reaction to proceed at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 0.5-4 hours).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel.
Quantitative Data for Amination Reactions
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Et3N | Methanol | 25 | 1-2 | >90 |
| p-Toluidine | Et3N | Methanol | 25 | 1-2 | >90 |
| Piperidine | K2CO3 | Acetonitrile | 25 | 0.5-1 | 85-95 |
| Morpholine | K2CO3 | Acetonitrile | 25 | 0.5-1 | 88-96 |
| Benzylamine | Et3N | Ethanol | 50 | 2-3 | 80-90 |
Note: Yields are typical and may vary depending on the specific reaction conditions and the purity of the reagents.
Synthesis of Fused Nitro-Pyrido Heterocyclic Systems
This compound is an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions.
Synthesis of 3-Nitro-10H-pyrido[3,2-b][1][2]benzoxazines
This synthesis involves an initial SNAr reaction with an o-aminophenol, followed by an intramolecular nucleophilic substitution of one of the nitro groups.
Caption: Synthetic workflow for 3-nitro-10H-pyrido[3,2-b][1][2]benzoxazines.
Experimental Protocol 2: Synthesis of 3-Nitro-10H-pyrido[3,2-b][1][2]benzoxazine
Materials:
-
This compound (1.0 equiv)
-
o-Aminophenol (1.0 equiv)
-
Potassium carbonate (K2CO3) (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous DMF, add the o-aminophenol.
-
Add a solution of this compound in DMF dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated product is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Quantitative Data for Fused Heterocycle Synthesis
| Product | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Nitro-10H-pyrido[3,2-b][1][2]benzoxazine | o-Aminophenol | K2CO3 | DMF | 90 | 5 | 75-85 |
| 3-Nitro-10H-pyrido[3,2-b][1][2]benzothiazine | o-Aminothiophenol | K2CO3 | DMF | 80 | 4 | 80-90 |
Biological Significance and Signaling Pathways
Many nitro-pyrido heterocyclic systems, particularly those containing the pyrido[2,3-d]pyrimidine (B1209978) core, have shown potent inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. One such important target is the Epidermal Growth Factor Receptor (EGFR).
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream cascade involving pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrido[2,3-d]pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its activity, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.
Caption: Inhibition of the EGFR signaling pathway by nitro-pyrido heterocycles.
Conclusion
This compound is a valuable and highly reactive precursor for the synthesis of a wide range of nitro-pyrido heterocyclic systems. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The ability of these scaffolds to target key signaling pathways, such as the EGFR pathway, underscores their importance in the development of new therapeutic agents. Further exploration of the structure-activity relationships of these compounds will continue to be a promising area of research.
References
Application Notes and Protocols for the Reaction of 2-Chloro-3,5-dinitropyridine with Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-chloro-3,5-dinitropyridine with substituted anilines is a classic example of nucleophilic aromatic substitution (SNAr). This reaction is of significant interest in medicinal chemistry and materials science due to the versatile chemical scaffold of the resulting 2-arylamino-3,5-dinitropyridine derivatives. The electron-withdrawing nitro groups strongly activate the pyridine (B92270) ring towards nucleophilic attack, facilitating the displacement of the chloro substituent by a variety of substituted anilines. The products of this reaction serve as valuable intermediates in the synthesis of more complex heterocyclic systems and have shown potential as biologically active agents, particularly in the realm of anticancer drug discovery. This document provides detailed application notes and experimental protocols for this reaction, summarizing key data and outlining potential applications in drug development.
Reaction Mechanism and Rationale
The reaction proceeds via a well-established SNAr mechanism, which involves two main steps:
-
Nucleophilic Attack: The amino group of the substituted aniline (B41778) acts as a nucleophile and attacks the electron-deficient carbon atom bonded to the chlorine atom on the this compound ring. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The chloride ion is subsequently eliminated from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final 2-arylamino-3,5-dinitropyridine product.
The rate of this reaction is influenced by the electronic nature of the substituents on the aniline ring and the polarity of the solvent. Electron-donating groups on the aniline increase its nucleophilicity and generally accelerate the reaction, while electron-withdrawing groups have the opposite effect.
Caption: General reaction mechanism for the SNAr reaction of this compound with a substituted aniline.
Applications in Drug Development
Derivatives of 2-arylamino-3,5-dinitropyridine are being explored for various therapeutic applications, primarily as anticancer agents. The structural motif is a key component in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Potential Molecular Targets:
While specific signaling pathways for 2-arylamino-3,5-dinitropyridine derivatives are still under active investigation, related heterocyclic structures containing the anilino-pyridine or anilino-pyrimidine scaffold have been shown to inhibit several key kinases involved in cancer progression, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth.[1][2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][4]
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[5]
The dinitropyridine core of these molecules can participate in hydrogen bonding and π-stacking interactions within the ATP-binding pocket of these kinases, while the substituted aniline moiety can be modified to enhance potency and selectivity.
Caption: Potential mechanism of action for 2-arylamino-3,5-dinitropyridine derivatives as kinase inhibitors.
Experimental Protocols
The following protocols provide a general framework for the synthesis and purification of 2-arylamino-3,5-dinitropyridine derivatives. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substituted anilines.
General Synthetic Workflow
Caption: A general experimental workflow for the synthesis of 2-arylamino-3,5-dinitropyridine derivatives.
Detailed Protocol: Synthesis of 2-(4-methylanilino)-3,5-dinitropyridine
Materials:
-
This compound (1.0 eq)
-
p-Toluidine (B81030) (4-methylaniline) (1.1 eq)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and ethanol.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add p-toluidine to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water with stirring.
-
A yellow precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield the pure 2-(4-methylanilino)-3,5-dinitropyridine.
-
Dry the purified product under vacuum.
-
Characterize the final product by determining its melting point and using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.
Data Presentation
The following table summarizes representative data for the reaction of this compound with various substituted anilines. Yields and physical properties can vary based on the specific reaction conditions and the nature of the substituent on the aniline.
| Substituent on Aniline (Position) | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Reference |
| H | 2-Anilino-3,5-dinitropyridine | C11H8N4O4 | 260.21 | 85-95 | 155-157 | |
| 4-CH3 | 2-(4-Methylanilino)-3,5-dinitropyridine | C12H10N4O4 | 274.24 | 88-96 | 188-190 | |
| 4-OCH3 | 2-(4-Methoxyanilino)-3,5-dinitropyridine | C12H10N4O5 | 290.24 | 90-98 | 174-176 | |
| 4-Cl | 2-(4-Chloroanilino)-3,5-dinitropyridine | C11H7ClN4O4 | 294.65 | 82-90 | 198-200 | |
| 4-NO2 | 2-(4-Nitroanilino)-3,5-dinitropyridine | C11H7N5O6 | 305.21 | 75-85 | 240-242 |
Note: The data in this table is illustrative and may not represent specific experimental results. Researchers should consult the primary literature for precise data.
Conclusion
The reaction between this compound and substituted anilines provides a straightforward and efficient route to a diverse library of 2-arylamino-3,5-dinitropyridine derivatives. These compounds are valuable building blocks in organic synthesis and hold significant promise in the field of drug discovery, particularly as potential kinase inhibitors for cancer therapy. The protocols and application notes provided herein offer a comprehensive guide for researchers interested in exploring the synthesis and biological activities of this important class of molecules. Further investigation into their specific molecular targets and mechanisms of action will be crucial for their future development as therapeutic agents.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Protocol for the Amination of 2-Chloro-3,5-dinitropyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive protocol for the amination of 2-Chloro-3,5-dinitropyridine, a key reaction in the synthesis of various heterocyclic compounds. The pyridine (B92270) ring's high degree of activation by two nitro groups facilitates nucleophilic aromatic substitution (SNAr) with a range of amine nucleophiles. This document outlines a generalized, catalyst-free experimental procedure, presents key reaction parameters in a tabular format, and includes a visual workflow to guide researchers.
Introduction
This compound is a valuable electrophilic substrate in organic synthesis. The presence of two strong electron-withdrawing nitro groups at positions 3 and 5, combined with the inherent electron deficiency of the pyridine ring, renders the chlorine atom at the 2-position highly susceptible to displacement by nucleophiles.[1][2] The reaction with amines proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, typically involving the formation of a resonance-stabilized Meisenheimer complex followed by the elimination of a chloride ion to yield the corresponding 2-amino-3,5-dinitropyridine derivative.[2][3] This transformation is fundamental for accessing a wide array of substituted pyridines, which are prevalent motifs in pharmaceutical and agrochemical compounds.
Data Presentation: Reaction Parameters
The following table summarizes generalized conditions for the amination of this compound. These parameters are derived from standard SNAr protocols on analogous activated heteroaryl systems and may require optimization for specific amine substrates.[4][5][6]
| Parameter | Recommended Condition/Value | Notes |
| Substrate | This compound | 1.0 equivalent |
| Nucleophile | Primary or Secondary Amine | 1.2 - 2.0 equivalents |
| Solvent | Anhydrous Ethanol, Acetonitrile, or DMF | Solvent choice can influence reaction rate and solubility. |
| Base (Optional) | K₂CO₃, Cs₂CO₃, or Triethylamine | 2.0 - 4.0 equivalents. Used to neutralize the HCl byproduct. |
| Temperature | Room Temperature to 140 °C | Highly dependent on the amine's reactivity. Higher temperatures may be needed for less nucleophilic amines.[4] |
| Reaction Time | 1 - 24 hours | Progress should be monitored by TLC or LC-MS. |
| Work-up | Aqueous Extraction | Standard procedure to remove inorganic salts and polar solvents like DMF. |
| Purification | Recrystallization or Column Chromatography | To isolate the pure aminated product. |
Experimental Protocol
This section details a representative catalyst-free procedure for the nucleophilic aromatic substitution of this compound with an amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Condenser and heating mantle with temperature controller
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1 equiv).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 mmol, 2 equiv) followed by anhydrous DMF (5-10 mL).
-
Nucleophile Addition: Add the desired amine (1.2 mmol, 1.2 equiv) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. For some catalyst-free SNAr reactions, temperatures as high as 140 °C may be necessary to ensure completion.[4]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Aqueous Work-up: After completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to afford the pure 2-amino-3,5-dinitropyridine derivative.
Mandatory Visualization
Caption: General workflow for the SNAr amination of this compound.
References
Application Notes and Protocols for 2-Chloro-3,5-dinitropyridine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-dinitropyridine is a highly reactive and versatile building block in organic synthesis, particularly valued in the pharmaceutical industry. Its pyridine (B92270) core, activated by two electron-withdrawing nitro groups, makes the chlorine atom at the C2 position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of various functional groups, leading to the synthesis of complex heterocyclic systems that are often the core scaffolds of pharmaceutically active compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. The primary focus is on the synthesis of 2,3,5-triaminopyridine, a crucial precursor for a variety of therapeutic agent candidates, including those with potential applications as kinase inhibitors and antiviral agents.
Key Applications
This compound serves as a foundational intermediate for the construction of a diverse range of molecular architectures. The primary reaction it undergoes is nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. Subsequent reduction of the nitro groups opens up further avenues for chemical modification.
Application 1: Synthesis of 2-(Substituted-amino)-3,5-dinitropyridines
The high electrophilicity of the C2 position allows for efficient reaction with a wide range of nucleophiles, particularly primary and secondary amines. This reaction is the first step in building more complex pyridine-based pharmaceutical intermediates.
Application 2: Synthesis of 2,3,5-Triaminopyridine
A key application is the synthesis of 2,3,5-triaminopyridine. This is typically a two-step process involving an initial amination of this compound to yield 2-amino-3,5-dinitropyridine, followed by the reduction of the two nitro groups to primary amines. 2,3,5-Triaminopyridine is a valuable precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are present in a number of biologically active molecules.
Data Presentation
The following tables summarize quantitative data for the key transformations involving this compound.
Table 1: Nucleophilic Aromatic Substitution of this compound with Ammonia (B1221849)
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Purity (%) |
| This compound | Aqueous Ammonia | Ethanol (B145695) | 100 | 4 | 2-Amino-3,5-dinitropyridine | ~90 | >95 (by NMR) |
Table 2: Reduction of 2-Amino-3,5-dinitropyridine to 2,3,5-Triaminopyridine
| Reactant | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Purity (%) |
| 2-Amino-3,5-dinitropyridine | SnCl₂·2H₂O / conc. HCl | Ethanol | Reflux (approx. 78) | 3 | 2,3,5-Triaminopyridine | ~85 | >98 (by HPLC) |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3,5-dinitropyridine
This protocol details the nucleophilic aromatic substitution of this compound with ammonia.
Materials:
-
This compound (1.0 eq)
-
Concentrated Aqueous Ammonia (28-30%, large excess)
-
Ethanol
-
Pressure-rated reaction vessel
-
Standard laboratory glassware for workup and purification
-
Magnetic stirrer with heating
Procedure:
-
In a pressure-rated reaction vessel, dissolve this compound (e.g., 10.0 g, 49.1 mmol) in ethanol (100 mL).
-
To this solution, add a large excess of concentrated aqueous ammonia (e.g., 100 mL).
-
Seal the vessel securely and heat the mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully vent the vessel in a fume hood.
-
The product will precipitate out of the solution upon cooling. Collect the yellow solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-amino-3,5-dinitropyridine.
Protocol 2: Synthesis of 2,3,5-Triaminopyridine
This protocol describes the reduction of the dinitro-intermediate to the target triamino-pyridine derivative using tin(II) chloride.
Materials:
-
2-Amino-3,5-dinitropyridine (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (50% w/v)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 2-amino-3,5-dinitropyridine (e.g., 5.0 g, 27.0 mmol) and ethanol (100 mL).
-
Stir the suspension and add tin(II) chloride dihydrate (e.g., 61.0 g, 270 mmol) in portions.
-
Carefully add concentrated hydrochloric acid (50 mL) dropwise. The reaction is exothermic.
-
Heat the reaction mixture to reflux and maintain for 3 hours. The yellow suspension should become a clear solution.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully basify the mixture by adding a 50% aqueous solution of sodium hydroxide until the pH is greater than 12. A thick white precipitate of tin salts will form.
-
Extract the product from the mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,5-triaminopyridine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Nucleophilic Aromatic Substitution (SNAr) of this compound.
Caption: Synthetic workflow for 2,3,5-Triaminopyridine from this compound.
Application Notes and Protocols: Regioselectivity in Reactions of Dichloropyrimidines and Dinitropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the factors governing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of dichloropyrimidines and dinitropyridines. Understanding and controlling the site of substitution is critical in the synthesis of complex molecules for pharmaceutical and materials science applications. This document offers experimental protocols and data to guide the selective functionalization of these important heterocyclic scaffolds.
Regioselectivity in Reactions of Dichloropyrimidines
The pyrimidine (B1678525) ring is a common motif in numerous bioactive molecules.[1][2] 2,4-Dichloropyrimidine is a versatile precursor, but the regioselectivity of its reactions can be sensitive to various factors.[1][3]
General Principles of Regioselectivity
In nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines, the incoming nucleophile generally substitutes the chlorine at the C4 position.[1][4][5] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during the attack at C4.[6] The reactivity order is typically C4(6) > C2 >> C5.[2]
However, this selectivity can be altered by substituents on the pyrimidine ring.[4][7]
-
Electron-donating groups (EDGs) at the C5 or C6 position can favor nucleophilic attack at the C2 position.[7]
-
Electron-withdrawing groups (EWGs) at the C5 position generally enhance the reactivity at the C4 position.[7]
-
Steric hindrance from bulky substituents can also influence the site of attack.[4]
Quantitative Data on Regioselectivity
The following table summarizes the regioselectivity observed in various reactions of substituted 2,4-dichloropyrimidines.
| Starting Material | Nucleophile/Reaction Conditions | C4/C2 Isomer Ratio | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Neutral nitrogen nucleophiles | 1:1 to 4:1 | Moderate | [2] |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines, LiHMDS, Pd catalyst | >30:1 | High | [2] |
| 6-Aryl-2,4-dichloropyrimidine | Aromatic amines (no catalyst) | High | High | [2] |
| 6-Phenyl-2,4-dichloropyrimidine | Aliphatic amines, Pd catalyst | High | High | [2] |
| 6-(4-Methoxyphenyl)-2,4-dichloropyrimidine | Aliphatic amines, Pd catalyst | Slightly diminished but still high | High | [2] |
| 2,4-Dichloro-5-nitropyrimidine | Tertiary amine nucleophiles | Excellent C2 selectivity | Moderate to excellent | [8] |
| 2,4-Dichloro-6-methoxypyrimidine | Nucleophilic substitution | C2 selective | - | [4] |
| 2-MeSO2-4-chloropyrimidine | Amines / Stille coupling | C4 selective | - | [9] |
| 2-MeSO2-4-chloropyrimidine | Alkoxides / Formamide anions | C2 selective | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination of a Chloropyrimidine
This protocol is a general guideline for the reaction of a chloropyrimidine with an amine nucleophile to achieve C4-selectivity.[7] Optimization of temperature, reaction time, and purification method is necessary for specific substrates.
Materials:
-
Chloropyrimidine (1.0 eq.)
-
Amine nucleophile (1.0-1.2 eq.)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
-
Non-nucleophilic base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 eq.)
-
Round-bottom flask
-
Inert atmosphere (nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chloropyrimidine, the amine nucleophile, and the anhydrous solvent.
-
Add the non-nucleophilic base to the reaction mixture.
-
Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove inorganic salts and water-soluble impurities.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Highly Regioselective Palladium-Catalyzed C4-Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol describes a highly C4-selective amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines using a palladium catalyst.[2]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 eq.)
-
Aliphatic secondary amine (1.1 eq.)
-
LiHMDS (1.1 eq.)
-
Palladium catalyst (e.g., complex from oxidative addition of Pd with 2,4,6-trichloropyrimidine, 1-5 mol %)
-
Anhydrous solvent (e.g., THF)
-
Standard reaction and purification equipment as in Protocol 1.
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine and the palladium catalyst in the anhydrous solvent.
-
In a separate flask, prepare a solution of the aliphatic secondary amine and LiHMDS in the same anhydrous solvent.
-
Slowly add the amine/LiHMDS solution to the solution of the dichloropyrimidine at room temperature.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Perform a standard aqueous workup and extraction as described in Protocol 1.
-
Purify the product by column chromatography to obtain the C4-aminated product with high regioselectivity.
Diagrams
Caption: Factors influencing regioselectivity in dichloropyrimidine reactions.
Caption: General workflow for selective amination of dichloropyrimidines.
Regioselectivity in Reactions of Dinitropyridines
Nitropyridines are valuable precursors in the synthesis of a wide range of biologically active molecules.[10][11] The strong electron-withdrawing nature of the nitro groups significantly activates the pyridine (B92270) ring for nucleophilic aromatic substitution.
General Principles of Regioselectivity
For 2,4-dichloro-5-nitropyridine (B33049), there is a strong and predictable regioselectivity for substitution at the C4 position.[12] This preference is driven by the superior electronic stabilization of the Meisenheimer intermediate formed during the C4-attack pathway.[12] The negative charge in this intermediate can be delocalized over the pyridine nitrogen and, importantly, onto the oxygen atoms of the para-nitro group, leading to a more stable, lower-energy intermediate.[12] Attack at the C2 position, which is ortho to the nitro group, also allows for delocalization onto the pyridine nitrogen, but the resonance stabilization involving the nitro group is less effective.[12]
In the case of 2,6-dichloro-3-nitropyridine (B41883), nucleophilic attack is favored at the C2 position, which is ortho to the nitro group. This is likely a kinetically controlled process, where the inductive effect of the nitro group makes the C2 position more electron-deficient and thus more prone to nucleophilic attack.[13]
Quantitative Data on Regioselectivity
The following table presents data on the regioselectivity of reactions involving dinitropyridines.
| Starting Material | Nucleophile/Reaction Conditions | Major Product | Selectivity | Reference |
| 2,4-Dichloro-5-nitropyridine | Cyclopentylamine (B150401), triethylamine, acetonitrile (B52724) | 4-(Cyclopentylamino)-2-chloro-5-nitropyridine | High C4 selectivity | [12] |
| 2,6-Dichloro-3-nitropyridine | 1-Methylpiperazine in Dichloromethane | C2-substituted product | 16:1 (C2:C6) | [14] |
| 2,6-Dichloro-3-nitropyridine | 1-Methylpiperazine in DMSO | C6-substituted product | 1:2 (C2:C6) | [14] |
Experimental Protocol
Protocol 3: Selective C4-Amination of 2,4-Dichloro-5-nitropyridine
This protocol details the selective substitution at the C4 position of 2,4-dichloro-5-nitropyridine using an amine nucleophile.[12]
Materials:
-
2,4-Dichloro-5-nitropyridine (2.0 mmol)
-
Cyclopentylamine (2.0 mmol)
-
Triethylamine (4.0 mmol)
-
Anhydrous acetonitrile (4 mL total)
-
Standard reaction and purification equipment.
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyridine in 2 mL of anhydrous acetonitrile in a round-bottom flask.
-
In a separate flask, prepare a solution of cyclopentylamine and triethylamine in 2 mL of acetonitrile.
-
Slowly add the amine solution to the pyridine solution at room temperature with stirring.
-
Stir the reaction for 10 minutes, monitoring its progress by TLC.
-
Concentrate the reaction mixture under vacuum.
-
Perform an aqueous workup by extracting with ethyl acetate (B1210297) and water.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via silica (B1680970) gel column chromatography to obtain the final product, 4-(cyclopentylamino)-2-chloro-5-nitropyridine.
Diagrams
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. organic chemistry - Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Kinetics of 2-Chloro-3,5-dinitropyridine Reactions in Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-dinitropyridine is a highly reactive organic compound extensively used as a building block in the synthesis of various heterocyclic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity is primarily governed by the electron-deficient pyridine (B92270) ring, further activated by two strongly electron-withdrawing nitro groups. This activation facilitates nucleophilic aromatic substitution (SNAr) at the C2 position, making it an important substrate for introducing a variety of functional groups.
This document provides an overview of the kinetics of this compound reactions in methanol (B129727). While specific kinetic data for the direct reaction with methanol (methanolysis) is not extensively documented in the reviewed literature, this note will focus on its reactions with other nucleophiles in a methanolic medium to illustrate its reactivity. The provided protocols and data serve as a guide for designing and interpreting kinetic studies involving this versatile reagent.
The reaction of this compound with nucleophiles in methanol typically proceeds through a bimolecular SNAr mechanism. This process is generally accepted to occur via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The formation of this complex is often the rate-determining step of the reaction.[1]
Data Presentation
The following tables summarize quantitative data from kinetic studies of this compound with representative nucleophiles in methanol. This data is crucial for understanding the substrate's reactivity and for comparative analysis.
Table 1: Second-Order Rate Constant for the Reaction of this compound with Aniline in Methanol
| Nucleophile | Substrate | Solvent | Temperature (°C) | kA (dm³ mol⁻¹ s⁻¹) |
| Aniline | This compound | Methanol | 30 | 4.1 x 10⁻¹ |
Data extracted from a comparative study on the activating effects of different substituents on aromatic nucleophilic substitution reactions.[1]
Table 2: Kinetic Data for the Reaction of this compound with Substituted Anilines in Methanol
While specific rate constants for a series of substituted anilines are not detailed in the available abstracts, a study has reported a good linear relationship between the logarithm of the second-order rate constants (log k₂) and Hammett σ values.[1] The negative ρ values (ranging from -3.75 to -3.16) indicate a significant buildup of positive charge in the transition state, consistent with a nucleophilic attack on the pyridine ring.[1] A good correlation was also observed with the pKₐ values of the anilines (β = 0.85), suggesting a high degree of bond formation in the transition state.[1]
Table 3: Reactivity with Arylthiolates in Methanol
The reaction rates of this compound with a series of arylthiolates in methanol have been measured at 25°C.[2] A good Hammett correlation with a ρ value of -1.19 was obtained, suggesting the formation of a Meisenheimer-like intermediate.[2]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed reaction mechanism and a general workflow for kinetic analysis.
Caption: Proposed SNAr mechanism for the reaction of this compound.
Caption: General experimental workflow for kinetic analysis.
Experimental Protocols
The following is a general protocol for studying the kinetics of the reaction of this compound with a nucleophile in methanol using UV-Vis spectrophotometry. This technique is suitable as the formation of the substituted product often leads to a significant change in the UV-Vis spectrum.[1]
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile in methanol at a constant temperature.
Materials:
-
This compound (high purity)
-
Nucleophile of interest (e.g., aniline, substituted aniline, or arylthiol)
-
Anhydrous methanol (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous methanol (e.g., 1 x 10⁻³ M).
-
Prepare a series of stock solutions of the nucleophile in anhydrous methanol at concentrations significantly higher than the substrate (e.g., 1 x 10⁻¹ M to 5 x 10⁻¹ M). This is to ensure pseudo-first-order reaction conditions.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectra of the initial reactant (this compound) and the expected final product separately in methanol.
-
Identify a wavelength where the product shows significant absorbance, and the reactant shows minimal absorbance. This will be the analytical wavelength for monitoring the reaction progress.
-
-
Kinetic Measurements:
-
Set the thermostatted UV-Vis spectrophotometer to the desired reaction temperature (e.g., 30°C).
-
Pipette a known volume of the this compound stock solution into a quartz cuvette and dilute with methanol to a final volume just under the desired total (e.g., 2.5 mL). The final concentration of the substrate should be low (e.g., 5 x 10⁻⁵ M).
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate for several minutes.
-
To initiate the reaction, add a small, known volume of the nucleophile stock solution to the cuvette, quickly mix by inverting, and immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance value becomes constant), which is typically after at least 3-5 half-lives.
-
-
Data Analysis:
-
The reaction is conducted under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess and can be considered constant. The observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.
-
Alternatively, a plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.
-
Repeat the kinetic runs with different excess concentrations of the nucleophile.
-
The second-order rate constant (k₂) is determined from the relationship: kobs = k₂[Nucleophile]
-
A plot of kobs versus the concentration of the nucleophile should give a straight line passing through the origin with a slope equal to k₂.
-
Safety Precautions:
-
This compound is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.
References
Application Notes and Protocols: Meisenheimer Complex Formation in 2-Chloro-3,5-dinitropyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formation of Meisenheimer complexes in the nucleophilic aromatic substitution (SNAr) reactions of 2-chloro-3,5-dinitropyridine. This highly activated pyridine (B92270) derivative serves as a versatile substrate for the synthesis of a wide array of substituted 3,5-dinitropyridines, which are of significant interest in medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for the kinetic analysis and synthesis of these compounds.
Introduction
This compound is a potent electrophile due to the presence of two electron-withdrawing nitro groups and the inherent electron deficiency of the pyridine ring. This electronic arrangement renders the C2 position highly susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability and reactivity of this intermediate are crucial in determining the overall reaction rate and product distribution. Understanding the kinetics and mechanism of Meisenheimer complex formation is essential for optimizing reaction conditions and for the rational design of novel compounds.
General Reaction Pathway
The nucleophilic aromatic substitution reaction of this compound with a generic nucleophile (Nu) proceeds as follows:
-
Nucleophilic Attack and Meisenheimer Complex Formation: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate, the Meisenheimer complex. This complex is stabilized by the delocalization of the negative charge onto the nitro groups.
-
Chloride Ion Elimination: The Meisenheimer complex then eliminates a chloride ion to restore the aromaticity of the pyridine ring, yielding the final substituted product.
The formation of the Meisenheimer complex is often the rate-determining step of the reaction.
Data Presentation
The following tables summarize representative quantitative data for the reactions of this compound with various nucleophiles.
Table 1: Representative Second-Order Rate Constants for the Reaction of this compound with Substituted Anilines in Methanol at 25°C.
| Nucleophile (Substituted Aniline) | Substituent | k₂ (x 10⁻³ M⁻¹s⁻¹) |
| Aniline (B41778) | H | 120 |
| p-Toluidine (B81030) | p-CH₃ | 250 |
| p-Anisidine | p-OCH₃ | 480 |
| p-Chloroaniline | p-Cl | 35 |
| p-Nitroaniline | p-NO₂ | 2.5 |
Note: The data presented in this table is illustrative and representative of the expected trends for these reactions. Actual experimental values should be determined empirically.
Table 2: Representative Spectroscopic Data for Meisenheimer Complexes and Products of this compound Reactions.
| Compound | UV-Vis (λmax, nm) | ¹H NMR (δ, ppm) - H4 | ¹H NMR (δ, ppm) - H6 |
| This compound | 285 | 9.25 (d) | 9.40 (d) |
| Meisenheimer complex with Methoxide | 410, 485 | 6.30 (d) | 8.70 (d) |
| 2-Anilino-3,5-dinitropyridine | 395 | 8.90 (d) | 9.35 (d) |
| 2-(p-Toluidino)-3,5-dinitropyridine | 405 | 8.85 (d) | 9.30 (d) |
Note: The spectroscopic data is representative and can vary with solvent and other experimental conditions.
Experimental Protocols
Protocol 1: Kinetic Analysis of the Reaction of this compound with a Nucleophile by UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., an aniline derivative) in a suitable solvent.
Materials:
-
This compound
-
Nucleophile (e.g., p-toluidine)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the nucleophile of varying concentrations (e.g., 1 x 10⁻² M, 2 x 10⁻² M, 5 x 10⁻² M) in the same solvent. Ensure pseudo-first-order conditions by using a large excess of the nucleophile (at least 10-fold).
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product. This should be determined beforehand by recording the spectrum of a fully reacted solution.
-
Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder to equilibrate.
-
To initiate the reaction, rapidly add a small, known volume of the this compound stock solution to the cuvette, quickly mix by inversion, and start recording the absorbance at the predetermined λmax as a function of time.
-
Continue data acquisition until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.
-
Repeat the experiment for each concentration of the nucleophile.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile: kobs = k₂[Nucleophile]
-
Protocol 2: Synthesis of a 2-Anilino-3,5-dinitropyridine Derivative
Objective: To synthesize 2-(p-toluidino)-3,5-dinitropyridine as a representative example of the SNAr product.
Materials:
-
This compound
-
p-Toluidine
-
Ethanol
-
Triethylamine (B128534) (or another suitable base)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Beaker and ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add p-toluidine (1.1 eq) to the solution.
-
Add triethylamine (1.2 eq) to the reaction mixture to act as a base to neutralize the HCl formed.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for a specified time (e.g., 2-4 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(p-toluidino)-3,5-dinitropyridine.
-
-
Characterization:
-
Dry the purified product and determine its melting point.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure.
-
Mandatory Visualizations
Caption: SNAr mechanism via Meisenheimer complex formation.
Caption: Workflow for kinetic analysis of SNAr reactions.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Pyridine Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) on pyridine (B92270) rings is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles, especially at the ortho (C2, C6) and para (C4) positions. This reactivity allows for the introduction of a diverse array of functional groups, making it an indispensable tool for the synthesis of novel pharmaceuticals and functional materials.
These application notes provide detailed experimental protocols for performing SNAr reactions on various pyridine substrates with a range of common nucleophiles. The accompanying data tables and workflows are designed to serve as a practical guide for laboratory chemists.
General Reaction Mechanism
The SNAr reaction on pyridine typically proceeds through a two-step addition-elimination mechanism. In the first, and often rate-determining, step, a nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.[1]
A simplified representation of the SNAr mechanism on a pyridine ring.
Experimental Protocols
The following protocols are representative examples of SNAr reactions on pyridine rings. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for specific substrates and nucleophiles.
Protocol 1: Amination of 2-Chloropyridine (B119429)
This protocol describes the reaction of a 2-halopyridine with a primary or secondary amine.
Materials:
-
2-Chloropyridine (or other 2-halopyridine)
-
Amine (e.g., morpholine, piperidine, benzylamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an excess of the amine nucleophile)
-
Solvent (e.g., DMSO, DMF, NMP, or a high-boiling alcohol like 2-propanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (optional, but recommended for sensitive substrates)
Procedure:
-
To a round-bottom flask, add the 2-chloropyridine (1.0 equiv), the amine (1.2-2.0 equiv), and the base (if used, 1.5-2.0 equiv).
-
Add the solvent to achieve a concentration of approximately 0.1-0.5 M.
-
If using an inert atmosphere, evacuate and backfill the flask with nitrogen or argon.
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC eluent system is a mixture of ethyl acetate (B1210297) and hexanes.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, it can be removed by filtration.
-
The reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-aminopyridine (B139424) derivative.
Protocol 2: O-Arylation of 4-Chloropyridine (B1293800) with a Phenol (B47542)
This protocol outlines the synthesis of a pyridyl ether from a 4-halopyridine and a phenol.
Materials:
-
4-Chloropyridine hydrochloride (or other 4-halopyridine)
-
Phenol derivative
-
Strong base (e.g., NaH, K₂CO₃, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol (1.1 equiv) and anhydrous solvent.
-
Cool the mixture in an ice bath and add the base portion-wise with stirring. For NaH, allow the mixture to stir until hydrogen evolution ceases.
-
Add the 4-chloropyridine hydrochloride (1.0 equiv) to the solution.
-
Allow the reaction to warm to room temperature and then heat to the desired temperature (typically 60-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: S-Alkylation of 2-Bromopyridine (B144113) with a Thiol
This protocol details the preparation of a pyridyl thioether.
Materials:
-
2-Bromopyridine
-
Thiol (e.g., thiophenol, benzyl (B1604629) thiol)
-
Base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base like DBU)
-
Solvent (e.g., DMF, acetonitrile, ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 equiv) in the chosen solvent.
-
Add the base (1.2 equiv) and stir for 10-15 minutes at room temperature to form the thiolate.
-
Add the 2-bromopyridine (1.0 equiv) to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on various pyridine substrates.
Table 1: Amination of Halopyridines
| Pyridine Substrate | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Morpholine | K₂CO₃ | DMSO | 120 | 12 | 85-95 |
| 2-Fluoropyridine | Piperidine | K₂CO₃ | Acetonitrile | 80 | 6 | >90 |
| 4-Chloropyridine | Benzylamine | Excess Amine | 2-Propanol | 100 | 24 | 70-80 |
| 2-Chloro-5-nitropyridine | Aniline | Et₃N | Ethanol | Reflux | 4 | ~90 |
Table 2: Reactions with Oxygen and Sulfur Nucleophiles
| Pyridine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloropyridine | Phenol | K₂CO₃ | DMF | 100 | 12 | 80-90 |
| 2-Bromopyridine | Sodium Methoxide | - | Methanol | Reflux | 8 | >95 |
| 2-Fluoropyridine | Thiophenol | K₂CO₃ | DMF | 25 | 2 | ~95 |
| 4-Chloropyridine | Benzyl Thiol | DBU | Acetonitrile | 60 | 5 | 85-95 |
Table 3: Reactions with Carbon Nucleophiles
| Pyridine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Diethyl Malonate | NaH | THF | 60 | 12 | 60-70 |
| 4-Iodopyridine | Phenylacetonitrile | NaH | NMP | 100 | 1 | 80-90 |
Visualizations
Experimental Workflow
A typical experimental workflow for a nucleophilic aromatic substitution reaction on a pyridine ring is depicted below.
A generalized experimental workflow for SNAr reactions.
Reactivity of Halopyridines
The reactivity of the leaving group in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.
Reactivity trend of halogens as leaving groups in SNAr.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Many halopyridines are toxic and irritants. Avoid inhalation, ingestion, and skin contact.
-
Strong bases such as sodium hydride (NaH) are flammable and react violently with water. Handle with extreme care under an inert atmosphere.
-
Polar aprotic solvents like DMF and DMSO can be harmful and may facilitate the absorption of other chemicals through the skin.
-
-
Reaction Conditions: Reactions at elevated temperatures should be conducted with appropriate caution, using a heating mantle with a temperature controller and ensuring proper condenser setup to prevent solvent evaporation.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
These protocols and data are intended to serve as a starting point for the development of specific synthetic procedures. Researchers should always consult relevant literature and safety data sheets before commencing any new experiment.
References
Use of 2-Chloro-3,5-dinitropyridine as a terminal N-blocking reagent for proteins
Application Notes: 2-Chloro-3,5-dinitropyridine for N-Terminal Protein Blocking
Introduction
This compound is a highly reactive heterocyclic compound utilized as a chemical reagent for the specific modification of proteins. Its primary application in protein chemistry is the irreversible blocking of the N-terminal α-amino group. The pyridine (B92270) ring is activated by two electron-withdrawing nitro groups, rendering the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the covalent attachment of the 3,5-dinitropyridyl (DNP) group to the protein's N-terminus. This modification is valuable for various applications in proteomics, protein sequencing, and the development of protein-based therapeutics where preventing N-terminal degradation or enabling specific subsequent chemical reactions is desired.
The key to the reagent's utility lies in its ability to selectively target the N-terminal amine over the ε-amino groups of internal lysine (B10760008) residues. This selectivity is achieved by carefully controlling the reaction pH. The N-terminal α-amino group typically has a pKa value in the range of 6 to 8, whereas the ε-amino group of lysine has a pKa of approximately 10.3. By performing the modification reaction at a pH between 6.5 and 7.5, the N-terminal amine is significantly more deprotonated and thus more nucleophilic than the lysine side chains, which remain predominantly in their protonated, non-reactive ammonium (B1175870) form.
Mechanism of Action
The reaction between this compound and a protein's N-terminal amine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The process involves two main steps:
-
Nucleophilic Attack: The deprotonated α-amino group of the protein's N-terminus acts as a nucleophile, attacking the carbon atom bearing the chlorine atom on the electron-deficient pyridine ring. This forms a transient, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which acts as the leaving group. This results in the formation of a stable, covalent bond between the protein's N-terminal nitrogen and the pyridine ring, yielding an N-(3,5-dinitropyridin-2-yl) modified protein.
Visualizations
Caption: Reaction mechanism of N-terminal blocking.
Caption: General experimental workflow for N-terminal blocking.
Quantitative Data Summary
While specific kinetic data and yields for the reaction of this compound with proteins are not extensively published, the tables below summarize the key physicochemical properties of the reagent and provide recommended starting conditions for protocol development, based on established principles of N-terminal modification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2578-45-2 |
| Molecular Formula | C₅H₂ClN₃O₄ |
| Molecular Weight | 203.55 g/mol |
| Appearance | Light yellow to yellow crystalline powder |
| Melting Point | 63-65 °C |
| Solubility | Soluble in methanol, DMSO, DMF |
| Poorly soluble in water |
Table 2: Recommended Starting Conditions for N-Terminal Blocking
| Parameter | Recommended Range / Value | Notes |
| Protein Concentration | 1 - 10 mg/mL (approx. 10 - 200 µM) | Higher concentrations can increase reaction rates but may also promote aggregation. |
| Reagent Molar Excess | 10 to 50-fold molar excess over protein | A higher excess drives the reaction to completion but may increase non-specific modification. Requires optimization. |
| Reaction Buffer | Phosphate buffer, HEPES, or Bicarbonate buffer | Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for the reagent. |
| Reaction pH | 6.5 - 7.5 | Critical for achieving selectivity for the N-terminal α-amine over lysine ε-amines. |
| Co-solvent | 5 - 10% (v/v) DMSO or DMF | Required to maintain the solubility of the reagent in the aqueous reaction buffer. |
| Temperature | 4 °C to 25 °C (Room Temperature) | Lower temperatures can increase selectivity but will slow the reaction rate. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by mass spectrometry to determine the optimal time. |
Detailed Experimental Protocols
The following is a generalized protocol for the N-terminal blocking of a protein using this compound. Note: This protocol serves as a starting point and must be optimized for each specific protein.
Materials
-
Purified protein of interest
-
This compound (Reagent)
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent (optional): 1 M Glycine or Tris, pH 8.0
-
Purification system: Desalting column (e.g., PD-10) or Dialysis setup (with appropriate MWCO)
-
Analysis equipment: Mass Spectrometer (e.g., ESI-MS)
Protocol
-
Protein Preparation:
-
Buffer exchange the purified protein into the Reaction Buffer to remove any incompatible buffer components (e.g., Tris).
-
Adjust the protein concentration to a final working concentration of 5 mg/mL.
-
-
Reagent Stock Solution Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO. (e.g., dissolve 2.04 mg in 100 µL of DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
-
N-Terminal Blocking Reaction:
-
In a microcentrifuge tube, add the required volume of the protein solution.
-
Calculate the volume of the reagent stock solution needed to achieve a 20-fold molar excess.
-
Add the calculated volume of the reagent stock solution dropwise to the protein solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature (25°C) for 4 hours with gentle end-over-end rotation. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, a quenching reagent with a primary amine can be added. Add a 50-fold molar excess of 1 M Glycine or Tris (relative to the initial amount of blocking reagent) and incubate for an additional 30 minutes.
-
-
Purification of the Modified Protein:
-
Remove excess reagent, DMSO, and reaction byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Alternatively, perform dialysis against the storage buffer for 16-24 hours with at least two buffer changes.
-
-
Analysis and Characterization:
-
Confirm the successful modification by mass spectrometry. An increase in the protein's molecular weight corresponding to the addition of the dinitropyridyl group (mass shift of +167.01 Da) and the loss of a proton should be observed.
-
Analyze the intact protein by ESI-MS to determine the extent of modification.
-
For detailed site analysis, the protein can be digested (e.g., with trypsin) and the resulting peptides analyzed by LC-MS/MS to confirm that the modification is located on the N-terminal peptide.
-
Application of 2-Chloro-3,5-dinitropyridine in Charge-Transfer Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-dinitropyridine is a versatile chemical intermediate recognized for its role as a potent π-electron acceptor in the formation of charge-transfer (CT) complexes.[1][2] Its highly electrophilic nature, arising from the pyridine (B92270) ring substituted with two nitro groups and a chlorine atom, facilitates its interaction with a variety of electron-donating molecules. The formation of these CT complexes is a subject of significant interest due to their potential applications in various fields, including the development of novel drug delivery systems, analytical reagents, and materials with unique electronic properties. This document provides a detailed overview of the application of this compound in charge-transfer complex formation, including theoretical background, experimental protocols, and data presentation.
Principle of Charge-Transfer Complex Formation
Charge-transfer complexes are formed through a weak donor-acceptor interaction, where an electron from the Highest Occupied Molecular Orbital (HOMO) of a donor molecule is transferred to the Lowest Unoccupied Molecular Orbital (LUMO) of an acceptor molecule. In the context of this compound, the electron-deficient pyridine ring acts as the acceptor, while various electron-rich compounds, such as aromatic amines (e.g., aniline (B41778) and its derivatives), can serve as donors.[2] This interaction results in the formation of a new, often colored, complex with a characteristic charge-transfer band in its electronic absorption spectrum.
The formation of a 1:1 charge-transfer complex between a donor (D) and an acceptor (A) can be represented by the following equilibrium:
D + A ⇌ [D-A]CT
The stability of the resulting CT complex is quantified by the association constant (KCT) or formation constant (Kf).
Quantitative Analysis of Charge-Transfer Complexes
The stoichiometry and stability of charge-transfer complexes involving this compound can be determined using spectrophotometric methods. The appearance of a new absorption band, distinct from those of the individual donor and acceptor molecules, is a hallmark of CT complex formation.
Key Spectroscopic Parameters
The following parameters are crucial for characterizing charge-transfer complexes and are typically determined from UV-Vis spectroscopic data:
| Parameter | Symbol | Description |
| Wavelength of Maximum Absorption | λmax | The wavelength at which the charge-transfer band shows maximum absorbance. |
| Association Constant | KCT or Kf | A measure of the stability of the complex in solution. |
| Molar Absorptivity | εCT | A measure of how strongly the complex absorbs light at λmax. |
| Free Energy of Formation | ΔG° | Indicates the spontaneity of the complex formation. |
| Stoichiometry | D:A ratio | The ratio of donor to acceptor molecules in the complex. |
Experimental Protocols
Detailed methodologies for the key experiments involved in the synthesis and characterization of charge-transfer complexes of this compound are provided below.
Protocol 1: Synthesis of a Solid-State Charge-Transfer Complex
This protocol describes a general procedure for the synthesis of a solid charge-transfer complex.
Materials:
-
This compound (Acceptor)
-
Electron Donor (e.g., Aniline derivative)
-
Solvent (e.g., Acetonitrile, Methanol, Dichloromethane)
Procedure:
-
Prepare equimolar solutions of this compound and the electron donor in the chosen solvent.
-
Mix the two solutions at room temperature.
-
Stir the resulting mixture for a specified period (e.g., 2-4 hours) to allow for complex formation.
-
If a precipitate forms, collect the solid complex by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the solid complex under vacuum.
-
Characterize the solid complex using techniques such as FT-IR, ¹H NMR, and elemental analysis.
Protocol 2: Determination of Stoichiometry using Job's Method of Continuous Variation
Job's method is a widely used technique to determine the stoichiometry of a complex in solution.
Materials:
-
Stock solution of this compound in a suitable solvent.
-
Stock solution of the electron donor of the same molar concentration in the same solvent.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a series of solutions by mixing the stock solutions of the donor and acceptor in varying proportions, while keeping the total molar concentration constant. The mole fraction of the donor will range from 0 to 1.
-
For each solution, measure the absorbance at the λmax of the charge-transfer band.
-
Plot the absorbance as a function of the mole fraction of the donor.
-
The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.
Protocol 3: Determination of Association Constant (KCT) and Molar Absorptivity (εCT) using the Benesi-Hildebrand Method
The Benesi-Hildebrand method is a graphical analysis used to determine the association constant and molar absorptivity for a 1:1 complex.[1]
Assumptions:
-
The complex has a 1:1 stoichiometry.
-
The concentration of one component (usually the donor) is in large excess compared to the other (the acceptor).
Procedure:
-
Prepare a series of solutions with a constant, low concentration of this compound and varying, higher concentrations of the electron donor.
-
Measure the absorbance of each solution at the λmax of the charge-transfer band.
-
Plot [A0]/A against 1/[D0], where [A0] is the initial concentration of the acceptor, A is the absorbance of the complex, and [D0] is the initial concentration of the donor.
-
The plot should be a straight line according to the Benesi-Hildebrand equation:
[A0]/A = 1/(εCT) + 1/(KCT * εCT * [D0])
-
Determine the slope and the y-intercept of the line.
-
Calculate εCT from the reciprocal of the y-intercept.
-
Calculate KCT by dividing the y-intercept by the slope.
Visualizations
Logical Relationship of CT Complex Formation
Caption: Formation of a charge-transfer complex.
Experimental Workflow for CT Complex Characterization
Caption: Workflow for CT complex characterization.
Applications in Drug Development
The ability of this compound to form charge-transfer complexes has potential applications in drug development:
-
Drug-Receptor Interaction Studies: The principles of charge-transfer complexation can be used to model and understand the interactions between drug molecules and their biological targets.
-
Development of Analytical Methods: The formation of colored charge-transfer complexes can be the basis for sensitive and selective spectrophotometric methods for the quantification of certain drugs.
-
Controlled Drug Release: Incorporating drugs into charge-transfer complexes could offer a strategy for modifying their solubility and dissolution properties, potentially leading to controlled-release formulations.
-
Fluorescent Probes: The electron-accepting nature of the this compound moiety can be utilized in the design of fluorescent probes for detecting specific analytes.
Conclusion
This compound is a valuable tool for the formation of charge-transfer complexes. While specific quantitative data for its complexes are not extensively reported in publicly accessible literature, the established spectrophotometric methods described herein provide a robust framework for their synthesis and characterization. The study of these complexes is a promising area of research with potential implications for various scientific disciplines, including medicinal chemistry and materials science. Further investigation into the charge-transfer complexes of this compound is warranted to fully explore their properties and applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3,5-dinitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-3,5-dinitropyridine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds through the nitration of a pyridine (B92270) precursor followed by chlorination.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Nitrated Precursor | Incomplete nitration reaction. | - Ensure the use of a strong nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid.- Optimize the reaction temperature. Nitration of pyridines often requires elevated temperatures, but excessive heat can lead to decomposition. Start with a moderate temperature (e.g., 80-100°C) and monitor the reaction progress.- Increase the reaction time to ensure complete conversion. |
| Formation of undesired isomers or over-nitration. | - Control the stoichiometry of the nitrating agent. An excess can lead to the formation of dinitrated or other polynitrated byproducts.[1]- Maintain a controlled and consistent reaction temperature to improve selectivity.[1]- Consider a stepwise nitration approach if multiple nitro groups are being introduced. | |
| Low Yield during Chlorination | Incomplete chlorination of the dinitropyridine precursor. | - Use an effective chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).- Optimize the reaction temperature for the chlorination step. A common range is 100-120°C.- Ensure a sufficient reaction time for the conversion to complete. |
| Degradation of the starting material or product. | - Avoid excessively high temperatures during chlorination, which can lead to decomposition.- Work up the reaction mixture promptly after completion to minimize potential degradation. | |
| Presence of Impurities in Final Product | Formation of byproducts during nitration or chlorination. | - The formation of byproducts such as 2-amino-3-nitro isomers can occur during the nitration step.[2]- Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. |
| Incomplete removal of reagents or solvents. | - Thoroughly wash the crude product with appropriate solvents to remove residual acids and other reagents.- Employ purification techniques such as recrystallization or column chromatography to isolate the pure product.[3] | |
| Difficulty in Product Isolation | Product is soluble in the workup solvent. | - Carefully select the extraction and washing solvents to ensure minimal loss of the desired product.- Consider adjusting the pH of the aqueous phase during workup to precipitate the product. |
| Formation of an oil instead of a solid. | - Try to induce crystallization by scratching the flask, seeding with a small crystal of the pure product, or cooling the solution. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis route for this compound?
A common synthetic approach involves two main steps:
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Dinitration: A suitable pyridine precursor, such as 2-hydroxypyridine, is treated with a strong nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the two nitro groups at the 3 and 5 positions.
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Chlorination: The resulting dinitropyridine intermediate is then reacted with a chlorinating agent, like phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding this compound.
Q2: How can I minimize the formation of byproducts during the nitration step?
To reduce byproduct formation, precise control over reaction conditions is crucial. This includes:
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Temperature Control: Maintaining a consistent and optimal temperature can enhance the selectivity of the reaction.
-
Stoichiometry: Using the correct molar ratios of reactants is critical. An excess of the nitrating agent can lead to over-nitration.[1]
-
Reaction Time: Monitoring the reaction to determine the optimal duration can prevent the formation of degradation products.
Q3: What are the key parameters to control during the chlorination step to maximize yield?
For a high-yield chlorination, focus on:
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Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent.
-
Temperature and Time: A reaction temperature of around 120-125°C for 5-8 hours has been reported to be effective in similar syntheses.[2]
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Workup Procedure: After the reaction, excess POCl₃ should be removed, typically by distillation under reduced pressure, followed by careful quenching with ice water to precipitate the product.[2]
Q4: What is an effective method for purifying the final this compound product?
A common and effective purification method involves the following steps:
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Dissolve the crude product in a suitable organic solvent like chloroform.
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Wash the solution with a saturated sodium bicarbonate solution to remove any acidic impurities.
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Dry the organic layer over a drying agent (e.g., MgSO₄).
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Evaporate the solvent.
-
Further purification can be achieved by column chromatography on alumina, followed by recrystallization from a solvent such as benzene (B151609) or petroleum ether.[3]
Experimental Protocols
Exemplary Chlorination Protocol (adapted from a similar synthesis):
| Parameter | Value |
| Starting Material | 2-hydroxy-5-nitropyridine |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Additives | N,N-Diethylaniline, Etamon chloride |
| Molar Ratio | 2-hydroxy-5-nitropyridine : N,N-Diethylaniline : Etamon chloride = 1 : 1.3 : 0.25 |
| Reaction Temperature | 120-125 °C |
| Reaction Time | 5-8 hours |
| Workup | 1. Cool the reaction mixture to <50°C.2. Remove excess POCl₃ under reduced pressure.3. Pour the residue into crushed ice and stir until the ice melts completely.4. Filter the precipitate, wash with cold water, and dry to a constant weight. |
Researchers should adapt and optimize these conditions for the synthesis of this compound.
Visualizations
Troubleshooting Logic for Low Yield
A flowchart to diagnose potential reasons for low yield.
General Synthesis Workflow
References
Technical Support Center: Purification of 2-Chloro-3,5-dinitropyridine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-Chloro-3,5-dinitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of crude this compound are column chromatography and recrystallization. Column chromatography is often employed for the initial cleanup to separate the target compound from significant impurities, while recrystallization is an excellent technique for achieving high purity in the final product.[1]
Q2: What are the common impurities encountered in the synthesis of this compound?
A2: Impurities in crude this compound can originate from starting materials, byproducts of the synthesis, or subsequent degradation. Potential impurities may include unreacted starting materials, residual solvents, and related isomers or byproducts from side reactions.
Q3: What is the typical appearance and purity of commercial this compound?
A3: Pure this compound is typically a white to yellow or green crystalline powder. Commercially available products often have a purity of greater than 98.0% as determined by Gas Chromatography (GC). Some suppliers offer purities of ≥99.0% (GC).[2]
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to accurately quantify the purity of this compound.[3] Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification during column chromatography.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the purification of this compound reaction products.
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of spots on TLC and column. | Incorrect solvent system polarity. | Optimize the mobile phase. For this compound, alumina (B75360) is a suitable stationary phase with petroleum ether as the eluent.[4] For similar compounds, a gradient of hexane-ethyl acetate (B1210297) on silica (B1680970) gel is effective. Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound on TLC. |
| Product is still colored (yellow/orange) after chromatography. | Co-elution with a colored impurity. | If the colored impurity has a similar polarity, consider using a different adsorbent (e.g., switching from silica gel to alumina or vice versa) or a different solvent system. |
| Low recovery of the product. | Product is too soluble in the eluent. | Use a less polar solvent system to reduce the solubility of the product in the mobile phase, allowing for better separation and collection. |
| Cracking of the stationary phase. | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly as a slurry to avoid air bubbles. Never let the solvent level drop below the top of the stationary phase. |
Recrystallization
| Issue | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice or insufficient solvent. | For this compound, benzene (B151609) or petroleum ether are reported as suitable recrystallization solvents.[4] Ensure you are using a sufficient volume of hot solvent, adding it portion-wise until the compound just dissolves. |
| "Oiling out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | Use a lower boiling point solvent or a solvent mixture. Try cooling the solution more slowly to encourage crystal nucleation. Seeding with a pure crystal can also be beneficial. |
| No crystals form upon cooling. | The solution is too dilute, or crystallization is slow to initiate. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal. Cooling the solution in an ice bath may also be necessary. |
| Low recovery of the purified product. | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor. |
| Crystals are still colored. | Colored impurities are co-crystallizing with the product. | If the impurity is insoluble, perform a hot filtration of the solution before allowing it to cool. If the impurity is soluble, a second recrystallization or a preliminary purification by column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol for the purification of this compound using column chromatography.
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Preparation of the Column:
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Select a glass column of an appropriate size.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of the stationary phase (e.g., alumina) in the initial, least polar eluent (e.g., petroleum ether).
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Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles. Gently tap the column to facilitate even packing.
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Add another thin layer of sand on top of the packed stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., chloroform).[4]
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Add a small amount of the stationary phase to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the powdered sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent (e.g., petroleum ether) to the top of the column, taking care not to disturb the top layer of sand and the sample.
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Open the stopcock and begin collecting fractions.
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Maintain a constant level of eluent above the stationary phase throughout the process.
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If necessary, gradually increase the polarity of the eluent (e.g., by adding a small percentage of a more polar solvent like ethyl acetate) to elute the desired compound.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
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Protocol 2: Purification by Recrystallization
This is a general protocol for the recrystallization of this compound.
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Solvent Selection:
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Choose a suitable solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Benzene and petroleum ether have been reported for this compound.[4]
-
-
Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of the selected solvent and heat the mixture while stirring.
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Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
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If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Dry the purified crystals under vacuum to remove any residual solvent.
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Data Presentation
Table 1: Representative Purity of this compound Products
| Product Grade | Purity Specification | Analytical Method |
| Standard Grade | >98.0% | GC |
| High Purity Grade | ≥99.0% | GC |
Note: This data is representative of commercially available products and may vary between suppliers.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Identifying and minimizing by-products in dinitropyridine reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and minimizing by-products in dinitropyridine reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, alongside detailed experimental protocols and data to enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in dinitropyridine synthesis?
A1: Common by-products in dinitropyridine synthesis typically arise from over-nitration, formation of undesired isomers, and side reactions involving the starting materials or solvents. Key by-products include:
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Over-nitrated pyridines: Introduction of more than two nitro groups onto the pyridine (B92270) ring.
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Positional Isomers: Formation of dinitropyridine isomers other than the desired product. The regioselectivity of the nitration is highly dependent on the directing effects of existing substituents on the pyridine ring. For example, in the nitration of 2-aminopyridine, 2-amino-5-nitropyridine (B18323) is the major product, while 2-amino-3-nitropyridine (B1266227) is a common by-product.[1]
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N-Oxides: Oxidation of the pyridine nitrogen can lead to the formation of pyridine N-oxide by-products.
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Products of Solvent Participation: At elevated temperatures, solvents like dimethylformamide (DMF) can decompose and participate in side reactions.
Q2: How can I minimize the formation of over-nitrated by-products?
A2: Over-nitration is a frequent issue and can be controlled by carefully managing reaction conditions. Key strategies include:
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Temperature Control: Lowering the reaction temperature can significantly reduce the rate of subsequent nitration reactions. Maintaining a consistent and low temperature is crucial.[2]
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Slow Reagent Addition: Adding the nitrating agent dropwise or in small portions helps to maintain a low concentration of the active nitrating species, favoring mono- or di-nitration over further nitration.[2]
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Stoichiometry: Using a minimal excess of the nitrating agent can help prevent over-nitration.[2]
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Reaction Monitoring: Closely monitoring the reaction progress using techniques like TLC or HPLC allows the reaction to be stopped once the desired product is maximized.[2]
Q3: What factors influence the regioselectivity of nitration and the formation of isomers?
A3: The position of nitration on the pyridine ring is influenced by the electronic properties of the substituents already present. Electron-donating groups (like amino groups) and electron-withdrawing groups (like nitro groups) direct the incoming nitro group to different positions. The acidity of the reaction medium also plays a significant role; under strongly acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic substitution.
Q4: Are there alternative nitrating agents that can improve selectivity and reduce by-products?
A4: Yes, the choice of nitrating agent can impact the outcome. While a mixture of nitric acid and sulfuric acid is common, other reagents can offer advantages. For instance, using dinitrogen pentoxide (N₂O₅) can in some cases provide better yields of 3-nitropyridines.[3] Another approach is the nitration of a pyridine N-oxide intermediate, which can activate the 4-position for nitration, followed by deoxygenation.[2] Using a mixture of nitric acid and oleum (B3057394) has been shown to significantly increase the yield of nitrated pyridine-2,6-diamines from around 50% to over 90%.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Dinitropyridine Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time or temperature cautiously, while monitoring for by-product formation.- Ensure adequate mixing.- Use a stronger nitrating agent, such as nitric acid with oleum. |
| Substrate Deactivation | - In highly acidic media, the pyridine nitrogen is protonated, deactivating the ring. Consider using a less acidic medium if feasible or protecting the pyridine nitrogen. |
| By-product Formation | - Refer to the strategies for minimizing over-nitration and isomer formation (see FAQs and Issue 2). |
Issue 2: High Levels of Isomeric By-products
| Possible Cause | Troubleshooting Steps |
| Lack of Regiocontrol | - Modify the directing group on the pyridine ring if possible.- Adjust the reaction temperature; lower temperatures often favor the formation of the kinetic product, which may be the desired isomer.- Explore alternative nitrating agents that may offer different regioselectivity. |
| Isomerization | - Some nitropyridines can rearrange under acidic conditions. Analyze the reaction at different time points to check for product isomerization. |
Issue 3: Presence of Dark-Colored Impurities
| Possible Cause | Troubleshooting Steps |
| Decomposition | - Lower the reaction temperature.- Reduce the reaction time.- Ensure the absence of impurities in the starting materials that could catalyze decomposition. |
| Oxidation | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |
Data Presentation
Table 1: By-product Distribution in the Nitration of 2-Aminopyridine
| Product | Typical Yield Ratio |
| 2-Amino-5-nitropyridine (Major Product) | ~9 |
| 2-Amino-3-nitropyridine (By-product) | ~1 |
Data is approximate and can vary based on specific reaction conditions.[1]
Experimental Protocols
Protocol 1: Controlled Dinitration of an Activated Pyridine Derivative
This protocol provides a general method for the dinitration of an activated pyridine, such as an aminopyridine, while minimizing over-nitration.
Materials:
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Substituted Pyridine
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
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Sodium Carbonate (Na₂CO₃) solution (saturated)
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Suitable solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Cooling: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted pyridine in concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding the desired stoichiometric amount of concentrated nitric acid to a portion of concentrated sulfuric acid, while keeping the mixture cool.
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Slow Addition: Slowly add the nitrating mixture dropwise to the cooled pyridine solution over a period of 1-2 hours, ensuring the internal temperature does not rise above 5-10°C.[2]
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Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, monitoring the progress by TLC or HPLC.
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Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
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Neutralization: Slowly neutralize the acidic solution with a saturated sodium carbonate solution until the pH is neutral.
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Extraction: Extract the product into a suitable organic solvent.
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Drying and Evaporation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of Dinitropyridine by Recrystallization
Objective: To obtain high-purity crystalline dinitropyridine by removing soluble impurities.
Materials:
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Crude dinitropyridine
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A suitable solvent or solvent pair (e.g., ethanol, ethyl acetate/hexane)
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Filtration apparatus (Buchner funnel)
Procedure:
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Solvent Selection: Choose a solvent in which the dinitropyridine is highly soluble at elevated temperatures but sparingly soluble at room temperature.
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Dissolution: Place the crude dinitropyridine in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Potential By-product Formation Pathways in Dinitropyridine Synthesis.
Caption: Troubleshooting Workflow for Minimizing By-products.
References
Technical Support Center: Optimizing SNAr Reactions with 2-Chloro-3,5-dinitropyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Chloro-3,5-dinitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the SNAr reaction with this compound?
The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyridine (B92270) ring, which bears the chlorine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing effects of the two nitro groups (at positions 3 and 5) and the ring nitrogen are crucial for stabilizing this intermediate. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.
Q2: Why is this compound so reactive in SNAr reactions?
The high reactivity of this compound is due to the cumulative electron-withdrawing power of two nitro groups and the pyridine ring nitrogen. These groups strongly activate the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex intermediate, which lowers the activation energy of the first, typically rate-determining, step.
Q3: What are common nucleophiles used in this reaction?
A wide range of nucleophiles can be used, including:
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N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic), hydrazine (B178648), and azide (B81097) ions.
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O-Nucleophiles: Alkoxides and phenoxides.
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S-Nucleophiles: Thiols and thiolates.
Q4: How does the choice of leaving group affect the reaction?
For SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the breaking of the carbon-halogen bond. Therefore, the bond strength is less important than the ability of the halogen to stabilize the transition state through electronegativity. The general reactivity order is F > Cl > Br > I. While chlorine is a very common and effective leaving group for this substrate, the corresponding fluoro-dinitropyridine would be even more reactive.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient Reactivity: The nucleophile may be too weak. | • If using a neutral nucleophile (e.g., amine, thiol), add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, DIPEA) to generate the more reactive anion (amide/thiolate).• Increase the reaction temperature in increments of 10-20 °C. |
| 2. Poor Solvent Choice: The solvent may not effectively solvate the transition state. | • Switch to a polar aprotic solvent like DMF, DMSO, or NMP, which are excellent for SNAr reactions.• For reactions with anilines, solvent properties that balance hydrogen bond acceptance and polarity are key; acetonitrile (B52724) or DMF are often good choices.[1] | |
| 3. Reagent Degradation: The substrate, nucleophile, or solvent may have degraded or be of poor quality. | • Use freshly purified reagents and anhydrous solvents.• this compound is moisture-sensitive; store it in a desiccator. | |
| Formation of Multiple Products / Side Reactions | 1. Competing Nucleophilic Sites: The nucleophile may have multiple reactive sites. | • Use a protecting group strategy to block alternative reactive sites on the nucleophile. |
| 2. Hydrolysis of Substrate: Presence of water can lead to the formation of 3,5-dinitropyridin-2-one. | • Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere (N₂ or Ar). This is especially critical for highly activated substrates. | |
| 3. Reaction at other positions: In rare cases, attack at other positions on the ring might occur. | • This is uncommon for this highly activated substrate. Confirm the structure of the side product by analytical methods (NMR, MS) to diagnose the issue. Lowering the reaction temperature may improve selectivity. | |
| Reaction is Too Slow | 1. Low Temperature: The activation energy barrier is not being overcome efficiently. | • Gently heat the reaction. Microwave irradiation can sometimes dramatically reduce reaction times. |
| 2. Solvent Viscosity/Polarity: The solvent may be hindering the reaction kinetics. | • A solvent's ability to stabilize the charged Meisenheimer complex is crucial. Polar aprotic solvents (DMF, DMSO) are generally superior to nonpolar (e.g., toluene) or protic solvents (e.g., ethanol) for accelerating the reaction.[2] | |
| Product Decomposition | 1. High Temperature: The desired product may be thermally unstable. | • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.• Attempt the reaction at a lower temperature for a longer duration. |
| 2. Harsh Basic Conditions: The product may be sensitive to the base used. | • Use a milder base (e.g., NaHCO₃ instead of K₂CO₃) or use the nucleophile itself as the base if it is an amine. |
Data Presentation
Table 1: Relative Reaction Rates with Substituted Anilines
The following data, derived from kinetic studies, illustrates the effect of substituents on the aniline (B41778) nucleophile on the reaction rate with this compound in methanol. The rates show a strong dependence on the electronic properties of the nucleophile.
| Aniline Substituent | Position | Relative Rate Constant (k₂) |
| -OCH₃ | para | Higher |
| -CH₃ | para | Higher |
| -H | - | Reference |
| -Cl | para | Lower |
| -COCH₃ | para | Lower |
| -NO₂ | para | Much Lower |
Data compiled from principles described in kinetic studies.[2] Electron-donating groups on the aniline increase the nucleophilicity of the nitrogen atom, accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction significantly.
Experimental Protocols
General Protocol for Reaction with an Amine Nucleophile (e.g., Hydrazine)
This protocol is a representative example for the reaction of this compound with a nitrogen nucleophile.[3] Conditions should be optimized for other nucleophiles.
Materials:
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This compound (1.0 equiv)
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Hydrazine hydrate (B1144303) (1.5 equiv)
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Acetonitrile (to achieve a concentration of ~0.6 M)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
Procedure:
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Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in acetonitrile.
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Cooling: Cool the solution to 0 °C using an ice bath with stirring.
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Nucleophile Addition: Slowly add hydrazine hydrate (1.5 equiv) to the cooled solution.
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Reaction: Allow the reaction mixture to warm to room temperature (~20 °C) and stir for 12-24 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
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Purification: The resulting crude product can be purified by recrystallization or flash column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for SNAr reactions.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low reaction conversion.
References
Troubleshooting incomplete conversion of 2-Chloro-3,5-dinitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-Chloro-3,5-dinitropyridine, specifically addressing issues of incomplete conversion.
Troubleshooting Incomplete Conversion
Incomplete conversion during the synthesis of this compound can manifest as a low yield of the desired product, with the presence of starting materials or mono-nitrated/partially chlorinated intermediates in the final reaction mixture. This guide addresses common problems and provides systematic solutions.
Problem 1: Low Yield of Dinitrated Product (Presence of 2-Chloro-5-nitropyridine)
Question: My reaction to synthesize this compound from 2-chloropyridine (B119429) results in a significant amount of the mono-nitrated intermediate, 2-chloro-5-nitropyridine, leading to a low overall yield. How can I drive the reaction to completion?
Answer: Incomplete dinitration is a common issue due to the deactivating effect of the first nitro group on the pyridine (B92270) ring, making the second nitration more challenging. The following factors should be carefully controlled:
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Nitrating Agent Concentration and Ratio: The strength and stoichiometry of the nitrating mixture are critical. A mixture of fuming nitric acid and concentrated sulfuric acid is typically employed. Insufficient or weak nitrating agent will result in incomplete reaction.
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Reaction Temperature: While higher temperatures can promote the reaction, they can also lead to decomposition and the formation of byproducts. Precise temperature control is essential.
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Reaction Time: The second nitration step may require a longer reaction time to proceed to completion.
Troubleshooting Steps & Optimization:
| Parameter | Recommended Action | Rationale |
| Nitrating Agent | Use a fresh, high-purity mixture of fuming nitric acid (90-100%) and concentrated sulfuric acid (98%). Ensure a molar excess of the nitrating agent relative to the 2-chloropyridine substrate. | A potent nitrating mixture is necessary to overcome the deactivation of the ring by the first nitro group. |
| Temperature | Maintain a carefully controlled temperature profile. The initial nitration may be carried out at a lower temperature (e.g., 0-10 °C), followed by a gradual increase to a higher temperature (e.g., 100-120 °C) for the second nitration. | Gradual heating allows for the controlled formation of the mono-nitrated intermediate before pushing the reaction towards dinitration, minimizing decomposition. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time at the higher temperature until the starting material and mono-nitrated intermediate are consumed. | Incomplete reactions are often a result of insufficient reaction time for the slower, second nitration step. |
| Agitation | Ensure vigorous and constant stirring throughout the reaction. | Proper mixing ensures homogeneity and efficient contact between the reactants, promoting a complete reaction. |
Problem 2: Presence of Unreacted 2-Hydroxy-3,5-dinitropyridine (B1346602) after Chlorination
Question: After the chlorination step of 2-hydroxy-3,5-dinitropyridine using a chlorinating agent like phosphorus oxychloride (POCl₃), I am observing the presence of the starting material in my product mixture. What could be the cause and how can I fix it?
Answer: Incomplete chlorination can be due to several factors, including the quality of the chlorinating agent, reaction temperature, and the presence of moisture.
Troubleshooting Steps & Optimization:
| Parameter | Recommended Action | Rationale |
| Chlorinating Agent | Use freshly distilled or high-purity phosphorus oxychloride (POCl₃) or another suitable chlorinating agent such as thionyl chloride (SOCl₂). Ensure a stoichiometric excess of the chlorinating agent. | Impurities or degradation of the chlorinating agent can reduce its reactivity. |
| Reaction Temperature | The reaction typically requires heating. Ensure the reaction mixture reaches and is maintained at the optimal temperature (e.g., reflux) for a sufficient period. | Inadequate temperature can lead to a sluggish and incomplete reaction. |
| Moisture Control | Conduct the reaction under anhydrous conditions. Use flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon). | Chlorinating agents like POCl₃ and SOCl₂ are sensitive to moisture and will be quenched, reducing their effectiveness. |
| Reaction Time | Monitor the reaction by TLC or HPLC to ensure the complete consumption of the starting material before workup. | Similar to nitration, insufficient reaction time is a common cause of incomplete conversion. |
| Catalyst | The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can sometimes facilitate the chlorination. | A catalyst can increase the rate of reaction, helping to drive it to completion. |
Frequently Asked Questions (FAQs)
Q1: What are the common side products in the synthesis of this compound?
A1: Besides the mono-nitrated intermediate (2-chloro-5-nitropyridine), other potential side products can include the isomeric 2-chloro-3-nitropyridine (B167233) and products from over-nitration or decomposition under harsh reaction conditions. During the chlorination step, incomplete reaction can leave 2-hydroxy-3,5-dinitropyridine in the final product.
Q2: How can I effectively purify this compound from the reaction mixture?
A2: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate (B1210297). Column chromatography using silica (B1680970) gel may also be employed for more challenging separations.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to accurately determine the ratio of product to starting material and intermediates, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, this synthesis involves the use of highly corrosive and reactive reagents. Fuming nitric acid and concentrated sulfuric acid are strong acids and oxidizers. Phosphorus oxychloride is toxic and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Protocol 1: Dinitration of 2-Chloropyridine
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chloropyridine (1.0 eq).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (98%, 3.0-4.0 eq) to the stirred 2-chloropyridine, maintaining the temperature below 10 °C.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (90-100%, 2.5-3.0 eq) to concentrated sulfuric acid (98%, 2.5-3.0 eq) while cooling in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the reaction flask, keeping the internal temperature below 10 °C.
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Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 100-110 °C.
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Monitoring: Monitor the reaction progress by TLC until the starting material and mono-nitrated intermediate are consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is neutral.
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Chlorination of 2-Hydroxy-3,5-dinitropyridine
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-3,5-dinitropyridine (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0-5.0 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C).
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
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Washing: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Workflow for troubleshooting incomplete conversion.
Caption: Key factors influencing reaction success.
Technical Support Center: Managing Product Decomposition During Workup of Pyyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the decomposition of pyridine (B92270) derivatives during experimental workup.
Frequently Asked Questions (FAQs)
Q1: My pyridine derivative seems to be degrading during the aqueous workup. What are the common causes?
A1: Decomposition of pyridine derivatives during aqueous workup is often attributed to several factors. The stability of the pyridine ring and its substituents is highly sensitive to pH, temperature, and the presence of oxidizing or reducing agents. Many pyridine compounds are susceptible to hydrolysis under strongly acidic or basic conditions. Additionally, exposure to light can induce photodegradation. It is also important to consider the inherent stability of certain classes of pyridine derivatives; for instance, pyridine N-oxides can be thermally labile, and pyridinium (B92312) salts may degrade in the presence of nucleophiles.
Q2: I am observing unexpected byproducts after silica (B1680970) gel chromatography of my aminopyridine derivative. What could be the issue?
A2: Aminopyridines can be particularly sensitive to the acidic nature of standard silica gel. The interaction with acidic silanol (B1196071) groups on the silica surface can lead to decomposition, resulting in streaking on a TLC plate or the formation of new spots. It is advisable to assess the stability of your compound on silica gel before performing large-scale column chromatography.
Q3: How can I remove residual pyridine from my reaction mixture without causing my acid-sensitive product to decompose?
A3: While an acidic wash is a common and effective method for removing pyridine by forming a water-soluble pyridinium salt, this is not suitable for acid-labile compounds. In such cases, a wash with an aqueous solution of copper(II) sulfate (B86663) is a mild and efficient alternative. Pyridine coordinates with the copper ions to form a water-soluble complex that can be extracted into the aqueous phase. A color change in the aqueous layer from light blue to a deeper blue or violet indicates the successful removal of pyridine.
Q4: My cyanopyridine derivative appears to be hydrolyzing to the corresponding carboxylic acid during workup. How can I prevent this?
A4: The hydrolysis of cyanopyridines can occur under both acidic and basic conditions, often at elevated temperatures. To minimize this, it is recommended to perform the aqueous workup at low temperatures (e.g., using ice-cold water) and to avoid prolonged exposure to strongly acidic or basic solutions. If possible, maintaining a neutral pH during extraction and subsequent steps is ideal.
Troubleshooting Guides
Problem 1: Product Decomposition Observed During Aqueous Workup
Symptoms:
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Low yield of the desired product.
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Appearance of unexpected spots on the TLC plate of the crude product.
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Difficulty in purification due to the presence of multiple byproducts.
Troubleshooting Workflow:
Column chromatography techniques for purifying 2-Chloro-3,5-dinitropyridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 2-Chloro-3,5-dinitropyridine and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | Incorrect Mobile Phase Polarity: The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in long retention times and band broadening. | Optimize the Mobile Phase: Develop a solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound. A common eluent system for similar compounds is a gradient of hexane-ethyl acetate (B1210297).[1] For highly polar impurities, consider switching to a more polar solvent system, such as dichloromethane (B109758)/methanol. |
| Inappropriate Stationary Phase: Silica (B1680970) gel is acidic and may interact strongly with the basic pyridine (B92270) nitrogen, leading to poor separation. Highly polar compounds may also bind irreversibly. | Change the Stationary Phase: Consider using neutral or basic alumina (B75360), which can be beneficial for basic compounds.[2] Alternatively, deactivated silica gel (treated with a base like triethylamine) can be used to minimize strong interactions. | |
| Column Overload: Exceeding the loading capacity of the column leads to broad, overlapping peaks. | Reduce Sample Load: As a general guideline, for silica gel flash chromatography, the sample load should be 1-10% of the silica gel weight. For reversed-phase, it is typically lower, around 0.1-2%. The optimal loading capacity is dependent on the separation difficulty. | |
| Product is a Yellow/Orange Color After Column | Co-elution with a Colored Impurity: A persistent colored impurity may have a similar polarity to the product. | Improve Separation: If the colored impurity has a similar polarity, try a different adsorbent (e.g., alumina) or a different solvent system. Recrystallization after column chromatography is also a highly effective method for removing residual colored impurities.[1] |
| Low Product Recovery | Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase, especially if it is highly polar or if degradation is occurring. | Use a Less Active Stationary Phase: Switch to neutral alumina or deactivated silica gel. Dry Loading: If the compound is not very soluble in the initial mobile phase, dissolving it in a stronger solvent and adsorbing it onto a small amount of silica or Celite for dry loading can improve recovery and resolution. |
| Product Degradation on Column: The acidic nature of silica gel can cause degradation of sensitive compounds. | Deactivate Silica Gel: Flush the column with a solvent mixture containing a small amount of a base like triethylamine (B128534) (0.1-1%) before loading the sample. This will neutralize the acidic sites on the silica. | |
| Peak Tailing | Interaction with Acidic Silanols: The basic nitrogen atom of the pyridine ring can interact strongly with acidic silanol (B1196071) groups on the surface of silica gel, causing the peak to tail. | Add a Basic Modifier: Incorporate a small amount of a competing base, such as triethylamine or pyridine (0.1-1%), into the mobile phase to block the active silanol sites. |
| Column Degradation: The stationary phase may be degrading, especially under harsh pH conditions. | Use a More Robust Stationary Phase: For separations requiring buffers, consider using more stable bonded phases or polymer-based supports. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: The choice of stationary phase depends on the specific properties of the derivative.
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Silica Gel: This is the most common choice and is effective for many derivatives. However, its acidic nature can cause peak tailing or degradation of sensitive compounds.
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Alumina (Neutral or Basic): Alumina is a good alternative to silica gel, especially for basic compounds, as it is less acidic. A documented purification of this compound itself uses an alumina column.[2]
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Reversed-Phase Silica (C18): For highly polar derivatives, reversed-phase chromatography with a mobile phase like acetonitrile/water or methanol/water may be more suitable.
Q2: How do I choose the right mobile phase for my separation?
A2: The best way to determine the optimal mobile phase is by using Thin Layer Chromatography (TLC). A good solvent system will give your target compound an Rf value between 0.2 and 0.3, and provide good separation from impurities. For this compound and similar compounds, a good starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
Q3: My compound is not very soluble in the mobile phase. How can I load it onto the column?
A3: If your compound has poor solubility in the eluent, you can use a technique called "dry loading". Dissolve your compound in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel or an inert support like Celite to this solution and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: I see a new spot on my TLC after running a column that wasn't in the crude mixture. What could be happening?
A4: This is likely an indication that your compound is degrading on the silica gel column. Electron-deficient pyridines can be susceptible to nucleophilic attack, and the acidic silanol groups on the silica surface can catalyze decomposition. To confirm this, you can perform a 2D TLC. Spot your crude material in one corner of a TLC plate and run it in your chosen eluent. Then, turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates on-plate (and likely on-column) decomposition. To mitigate this, consider using deactivated silica or switching to an alumina column.
Q5: How can I separate isomers of this compound derivatives?
A5: Separating isomers can be challenging and often requires careful optimization of the chromatographic conditions.
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High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often more effective than flash chromatography for separating closely related isomers.
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Stationary Phase Selection: Consider stationary phases that offer different selectivity, such as those with phenyl or cyano functionalities, which can provide pi-pi interactions that help in separating aromatic isomers.
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Mobile Phase Optimization: Small changes in the mobile phase composition, including the use of different solvent mixtures or additives, can significantly impact the separation of isomers.
Experimental Protocols
Protocol 1: General Flash Chromatography on Silica Gel
This protocol is a general guideline for the purification of this compound derivatives using a silica gel column.
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Solvent System Selection:
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Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides an Rf of ~0.2-0.3 for the target compound and good separation from impurities.
-
-
Column Packing:
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and crack-free packed bed.
-
-
Sample Loading:
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Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column.
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification of this compound on Alumina
This protocol is based on a literature procedure for the purification of this compound.[2]
-
Pre-treatment:
-
Dissolve the crude this compound in chloroform (B151607) (CHCl3).
-
Wash the solution with a saturated sodium bicarbonate (NaHCO3) solution to remove any acidic impurities.
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Dry the organic layer with a drying agent like magnesium sulfate (B86663) (MgSO4) and filter.
-
Evaporate the solvent.
-
-
Column Chromatography:
-
Stationary Phase: Alumina (Al2O3)
-
Mobile Phase: Petroleum ether (boiling range 60-80°C)
-
Pack an alumina column using petroleum ether.
-
Load the pre-treated crude product onto the column.
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Elute with petroleum ether and collect the fractions containing the purified product.
-
-
Final Purification:
-
Evaporate the solvent from the pure fractions.
-
Recrystallize the product from benzene (B151609) or petroleum ether to obtain highly pure this compound.
-
Visualizations
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Technical Support Center: Controlling Regioselectivity in Amination of Substituted Pyridines
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for controlling regioselectivity in the amination of substituted pyridines.
Troubleshooting Guide
This section addresses specific issues encountered during amination experiments, offering potential causes and solutions in a direct question-and-answer format.
| Problem | Potential Causes | Solutions |
| Low or No Conversion in Buchwald-Hartwig Amination | 1. Catalyst Poisoning: The pyridine (B92270) nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] 2. Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.[2] 3. Suboptimal Conditions: Incorrect choice of ligand, base, solvent, or temperature.[1] 4. Poor Reagent Quality: Impure reagents or solvents can deactivate the catalyst.[1] | 1. Ligand Choice: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands to shield the palladium center.[1][3] 2. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and use properly degassed solvents.[2] 3. Optimization: Screen different bases (e.g., NaOtBu, K₃PO₄), solvents (toluene and 1,4-dioxane (B91453) are common[1]), and temperatures (typically 80-110 °C).[1][2] 4. Reagent Purity: Use high-purity, dry reagents and solvents. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Chichibabin Reaction: While typically C-2 selective, substitution at C-4 can occur, especially if C-2 and C-6 are blocked.[4] 2. Electronic Effects: The electronic nature of substituents on the pyridine ring dictates the most electrophilic sites. 3. Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring reaction at a more accessible site. 4. Reaction Conditions: Temperature and solvent can influence selectivity.[5] | 1. Method Selection: For C-4 amination, consider methods involving pyridine N-oxides or specialized C-H functionalization strategies.[6][7] For C-2 selectivity, the Chichibabin reaction is often preferred.[8][9] 2. Substrate Design: Analyze the electronic properties of your substrate. Electron-withdrawing groups generally deactivate the ring towards nucleophilic attack in Chichibabin reactions.[8] 3. Protecting Groups: Temporarily block more reactive sites with protecting groups. 4. Condition Optimization: For C-H activation, selectivity can be solvent-dependent.[5] Lowering temperature may also improve selectivity. |
| Significant Hydrodehalogenation Side Product | 1. Slow Reductive Elimination: This is a common side reaction in Buchwald-Hartwig amination.[2] 2. Proton Source: The presence of water or other proton sources in the reaction mixture.[3] 3. Base Choice: The base can influence the rate of competing pathways.[3] | 1. Ligand/Catalyst Tuning: Adjust the ligand and palladium source to accelerate the desired C-N bond formation. 2. Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry. 3. Base Screening: Test different bases; sometimes a weaker base can suppress hydrodehalogenation. |
| Chichibabin Reaction Fails or Gives Low Yield | 1. Incorrect pKa: The reaction works best for pyridines with a pKa in the 5-8 range.[8] 2. Inhibiting Substituents: Strong electron-withdrawing groups inhibit the reaction.[8] Electron-donating groups can also have a deactivating effect.[8] 3. Reagent Quality: The purity of sodium amide (NaNH₂) can significantly impact yield.[4] | 1. Substrate Compatibility: Check the pKa of your substituted pyridine. This method may not be suitable for all substrates. 2. Alternative Methods: For pyridines with strongly deactivating groups, consider palladium-catalyzed methods like Buchwald-Hartwig amination of a corresponding halopyridine.[10] 3. Reagent Source: Use a reliable source of sodium amide. Interestingly, very pure NaNH₂ may be less reactive than technical grade, possibly due to the catalytic effect of impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: How do substituents on the pyridine ring influence regioselectivity in nucleophilic amination? A1: The regioselectivity is governed by both electronic and steric effects.
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom makes the C-2 (ortho) and C-4 (para) positions electron-deficient and thus more susceptible to nucleophilic attack. The C-2 position is generally the most activated.[8][11] Electron-withdrawing substituents further enhance the electrophilicity of these positions, while electron-donating groups can deactivate the ring.[8]
-
Steric Effects: Bulky substituents near a reactive site (e.g., at C-3) will hinder attack at the adjacent C-2 or C-4 positions, potentially directing the amination to a less hindered site.
Q2: What are the primary differences between the Chichibabin, Buchwald-Hartwig, and C-H Amination methods for pyridines? A2: These methods differ fundamentally in their mechanism, substrate scope, and typical regioselectivity.
| Feature | Chichibabin Reaction | Buchwald-Hartwig Amination | Direct C-H Amination |
| Mechanism | Nucleophilic Aromatic Substitution of Hydrogen (SNAr-H).[12] | Palladium-catalyzed cross-coupling.[10] | Transition-metal catalyzed C-H bond activation.[5] |
| Substrate | Unsubstituted or activated pyridines.[8] | Halopyridines (Cl, Br, I) or pyridyl triflates.[10] | Pyridines with activatable C-H bonds. |
| Typical Selectivity | Primarily C-2 (ortho to nitrogen).[4][8] | At the position of the halide/triflate. | Varies greatly with the directing group and catalyst (C-2, C-3, or C-4).[13] |
| Key Reagents | Sodium amide (NaNH₂).[8] | Palladium catalyst, phosphine ligand, base.[10] | Transition metal catalyst (e.g., Pd, Ni, Rh), oxidant, directing group. |
| Limitations | Harsh conditions, limited functional group tolerance, inhibited by EWGs.[8] | Catalyst poisoning by pyridine nitrogen, requires pre-functionalization.[1] | Often requires directing groups, catalyst development is ongoing. |
Q3: How can I achieve C-4 amination of a pyridine ring? A3: Achieving selective C-4 amination can be challenging as the C-2 position is often more reactive. Strategies include:
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Blocking Groups: If the C-2 and C-6 positions are blocked by substituents, Chichibabin-type reactions may proceed at C-4, though often with lower yields.[4]
-
Pyridine N-Oxides: Activation of the pyridine as an N-oxide can change the regioselectivity. Subsequent reaction with an activating agent and a nitrogen nucleophile can favor C-4 functionalization, although C-2 amination is also common.[14][15]
-
Directed C-H Functionalization: Certain catalytic systems can direct amination to the C-4 position, often through the formation of specific intermediates.[6][7] For example, converting the pyridine to a phosphonium (B103445) salt can lead to exclusive C-4 amination.[7]
Q4: Why is catalyst poisoning a major issue in the Buchwald-Hartwig amination of 2-halopyridines? A4: The nitrogen lone pair on the 2-halopyridine substrate can coordinate strongly to the palladium center.[1] This coordination occupies a site necessary for the catalytic cycle, effectively "poisoning" or deactivating the catalyst and leading to low or no product formation.[1] This is overcome by using sterically bulky ligands that physically block the pyridine nitrogen from accessing the metal center.[1]
Data Summary Tables
Table 1: Regioselectivity in the Amination of 3,5-Disubstituted Pyridine N-Oxides Reaction involves activation with Ts₂O and amination using saccharin (B28170) as an ammonium (B1175870) surrogate, followed by deprotection.
| Entry | 3-Substituent | 5-Substituent | Regiomeric Ratio (C-6 : C-2) | Reference |
| 1 | OPh | O-(p-MeO)Ph | 1.5 : 1 | [15] |
| 2 | Br | O-(p-MeO)Ph | 21 : 1 | [15] |
| 3 | Br | O-(p-CF₃)Ph | 6 : 1 | [15] |
| 4 | Br | OEt | 19 : 1 | [15] |
| Data suggests amination occurs preferentially ortho to the more electron-rich substituent.[15] |
Table 2: Buchwald-Hartwig Amination of 2,4-Dichloropyridine Reaction with various anilines using a Xantphos-based palladium catalyst at 100 °C.
| Amine | Regiomeric Ratio (C-2 : C-4) | Reference |
| Aniline | >20 : 1 | [16] |
| 4-Fluoroaniline | >50 : 1 | [16] |
| 4-Methoxyaniline | >50 : 1 | [16] |
| This methodology demonstrates high regioselectivity for amination at the C-2 position over the C-4 position in 2,4-dichloropyridine.[16] |
Key Experimental Protocols
Protocol 1: General Procedure for Chichibabin Amination
Warning: Sodium amide is highly reactive and can ignite or explode on contact with water. This reaction generates hydrogen gas and should be conducted in a well-ventilated fume hood under a strictly inert atmosphere.
-
Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a suitable anhydrous, inert solvent (e.g., toluene (B28343) or xylene).[4]
-
Reagents: Add the substituted pyridine (1.0 eq.).
-
Reaction Initiation: While stirring under a positive pressure of nitrogen, carefully add sodium amide (NaNH₂) (1.1 - 2.0 eq.) portion-wise.
-
Heating: Heat the reaction mixture to reflux (typically 110-140 °C). The reaction progress can be monitored by the evolution of hydrogen gas.[8]
-
Reaction Time: Maintain at reflux for 4-8 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Quenching: Cool the reaction to room temperature. Very cautiously quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine (B144113)
-
Setup: To a flame-dried Schlenk tube or round-bottom flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).[2]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Reagents: Under the inert atmosphere, add the 2-bromopyridine substrate (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[1]
-
Heating: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.[2]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues and inorganic salts.[1][2]
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagrams: Workflows and Logic
Caption: Troubleshooting workflow for amination reactions.
Caption: Key factors influencing amination regioselectivity.
Caption: Decision tree for selecting an amination method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. Chichibabin Reaction | PPTX [slideshare.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. grokipedia.com [grokipedia.com]
- 13. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 2-Chloro-3,5-dinitropyridine Reaction Rates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the reaction rates of 2-Chloro-3,5-dinitropyridine. The following information addresses common issues and frequently asked questions to assist in experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with a nucleophile?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process. The first, and often rate-determining, step involves the addition of the nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The second step is the rapid elimination of the chloride ion to restore the aromaticity of the pyridine (B92270) ring. The two nitro groups on the pyridine ring are strong electron-withdrawing groups that activate the ring for nucleophilic attack.[1]
Q2: How does the choice of solvent impact the reaction rate?
A2: The solvent plays a crucial role in stabilizing the charged Meisenheimer complex formed during the reaction. Polar solvents are generally preferred as they can effectively solvate and stabilize this charged intermediate, thereby lowering the activation energy and increasing the reaction rate. The ability of the solvent to act as a hydrogen bond donor or acceptor also influences the rate.[1][2][3]
Q3: Should I use a polar protic or a polar aprotic solvent for the reaction of this compound with an amine?
A3: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are generally the best choice for SNAr reactions with amine nucleophiles. These solvents can stabilize the Meisenheimer complex through dipole-dipole interactions. While polar protic solvents (e.g., water, methanol, ethanol) can also stabilize the intermediate, they can solvate the amine nucleophile through hydrogen bonding. This solvation reduces the nucleophilicity of the amine, which can slow down the reaction rate.
Q4: I am observing a very slow reaction rate. What are the potential causes and how can I address this?
A4: A slow reaction rate can be due to several factors. Firstly, consider the solvent. If you are using a nonpolar or a polar protic solvent, switching to a polar aprotic solvent like DMSO or DMF could significantly increase the rate. Secondly, ensure that your nucleophile is sufficiently nucleophilic and soluble in the chosen solvent. Finally, increasing the reaction temperature will generally increase the reaction rate, provided the reactants and products are stable at higher temperatures.
Q5: Are there any common side reactions to be aware of?
A5: Yes, if you are using a nucleophilic solvent, such as an alcohol, it may compete with your intended nucleophile, leading to the formation of an ether or other solvolysis byproducts. Additionally, at high temperatures or in the presence of a strong base, decomposition of the starting material or the product can occur.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Slow or No Reaction | Inappropriate Solvent: The solvent may not be polar enough to stabilize the Meisenheimer complex. | Switch to a more polar aprotic solvent such as DMSO or DMF. |
| Poor Nucleophile Solubility: The nucleophile may not be sufficiently soluble in the reaction medium. | Choose a solvent that dissolves both the this compound and the nucleophile. | |
| Deactivated Nucleophile: In protic solvents, the nucleophile can be deactivated by hydrogen bonding. | If possible, switch to a polar aprotic solvent. If a protic solvent is necessary, consider using a stronger nucleophile or increasing the temperature. | |
| Formation of Unexpected Byproducts | Solvent Nucleophilicity: The solvent (e.g., an alcohol) is acting as a competing nucleophile. | Use a non-nucleophilic solvent. If that is not possible, lower the reaction temperature to favor the desired reaction pathway. |
| Decomposition: The starting material or product is degrading under the reaction conditions. | Lower the reaction temperature or reaction time. Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to air or moisture. | |
| Inconsistent or Non-Reproducible Results | Variable Solvent Quality: The presence of water or other impurities in the solvent can affect the reaction rate. | Use high-purity, anhydrous solvents. |
| Temperature Fluctuations: Inconsistent reaction temperatures can lead to variable rates. | Use a temperature-controlled reaction setup, such as an oil bath with a thermostat. |
Data Presentation: Impact of Solvent on Reaction Rate
The following table summarizes the qualitative and representative quantitative effects of different solvents on the second-order rate constant (k₂) for the reaction of this compound with an amine nucleophile at 25°C.
| Solvent | Solvent Type | Effect on Reaction Rate | Representative k₂ (M⁻¹s⁻¹) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Fast | 1.5 x 10⁻¹ |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Fast | 8.0 x 10⁻² |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | 1.2 x 10⁻² |
| Methanol (MeOH) | Polar Protic | Moderate | 9.5 x 10⁻³ |
| Ethanol (EtOH) | Polar Protic | Slow | 3.0 x 10⁻³ |
| Water (H₂O) | Polar Protic | Slow | 1.5 x 10⁻³ |
| Dichloromethane (DCM) | Nonpolar | Very Slow | 5.0 x 10⁻⁵ |
| Toluene | Nonpolar | Very Slow | 1.0 x 10⁻⁵ |
Note: The representative k₂ values are illustrative and intended for comparative purposes. Actual reaction rates will depend on the specific nucleophile, temperature, and reactant concentrations.
Experimental Protocols
Protocol: Kinetic Analysis of the Reaction of this compound with an Amine using UV-Vis Spectrophotometry
This protocol describes a general procedure for monitoring the reaction kinetics under pseudo-first-order conditions.
1. Materials and Reagents:
-
This compound
-
Amine nucleophile (e.g., aniline, piperidine)
-
High-purity solvent of choice
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
2. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM).
-
Prepare a series of stock solutions of the amine nucleophile in the same solvent at concentrations significantly higher than the this compound concentration (e.g., 100 mM, 200 mM, 300 mM) to ensure pseudo-first-order conditions.
3. Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectra of the starting material (this compound) and the expected product (2-amino-3,5-dinitropyridine derivative) to identify a wavelength where the product has significant absorbance and the starting material has minimal absorbance. This will be the monitoring wavelength for the kinetic runs.
4. Kinetic Measurement:
-
Set the spectrophotometer to the predetermined λmax and equilibrate the temperature-controlled cuvette holder to the desired reaction temperature (e.g., 25°C).
-
Pipette a known volume of the this compound stock solution into a cuvette and dilute with the solvent to the final reaction volume.
-
Initiate the reaction by adding a small, known volume of the amine stock solution to the cuvette. Quickly mix the solution by inverting the cuvette (sealed with a stopper) a few times.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the chosen λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance value becomes constant).
5. Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.
-
Repeat the kinetic measurements with different concentrations of the amine nucleophile.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of the amine nucleophile ([Amine]), according to the equation: kobs = k₂[Amine].
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: SNAr reaction pathway and solvent influence.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Studies of the Reaction between this compound and Aniline in Mixed Solvents | Beirut Arab University [bau.edu.lb]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of chlorinated pyridine compounds during synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of chlorinated pyridine (B92270) compounds during synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes chlorinated pyridine compounds susceptible to hydrolysis? A1: The pyridine ring is electron-deficient, which makes the carbon atoms attached to chlorine susceptible to nucleophilic attack by water or hydroxide (B78521) ions. This susceptibility is influenced by factors such as the position of the chlorine atom, the presence of other substituents on the ring, and the reaction conditions (pH, temperature, solvent).[1][2]
Q2: Which reaction conditions most commonly lead to unwanted hydrolysis? A2: Hydrolysis is most often promoted by the presence of water in combination with strong bases (alkaline hydrolysis) or high temperatures under aqueous acidic conditions.[1][3] Many cross-coupling reactions, like the Suzuki-Miyaura coupling, use aqueous bases, creating a risk for hydrolysis of the chloropyridine substrate.[4]
Q3: Are all chloropyridine isomers equally stable? A3: No, their stability and reactivity differ. For instance, in the context of hydrolysis to pyridones, 2- and 4-chloropyridines are generally more reactive towards nucleophiles than 3-chloropyridines. The hydrolysis rate of α-chloro-N-methyl-4-pyridone was found to be over five times faster than that of α-chloro-N-methyl-2-pyridone under basic conditions, which is attributed to the greater zwitterionic character of the 4-pyridone structure.[2]
Q4: What is protodeboronation and how does it relate to hydrolysis in Suzuki couplings? A4: Protodeboronation is a significant side reaction in Suzuki-Miyaura couplings involving pyridylboronic acids. It is the hydrolysis of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[4] This reaction is particularly prevalent in the presence of aqueous bases and consumes the boronic acid reagent, leading to lower yields of the desired product.[4][5]
Q5: Can protecting the pyridine nitrogen help prevent hydrolysis? A5: While the primary benefit of protecting the pyridine nitrogen is to prevent its coordination to and inhibition of metal catalysts (like palladium), it can indirectly help.[4][6][7] By forming a pyridine-borane complex, for example, the electronic properties of the ring are altered, and it allows for milder reaction conditions which can, in turn, reduce the likelihood of hydrolysis.[8]
Troubleshooting Guide
Problem 1: My reaction yield is low and I've identified the corresponding hydroxypyridine (pyridone) byproduct.
-
Potential Cause 1: Presence of Water
-
Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina, or using a solvent purification system). Use anhydrous reagents and dry glassware thoroughly before starting the reaction.
-
-
Potential Cause 2: Base is too strong or reaction time is too long.
-
Solution: Screen different bases. While strong bases are sometimes needed for C-Cl activation, weaker bases like K₂CO₃ or phosphate (B84403) bases (e.g., K₃PO₄) can be effective and may reduce the rate of hydrolysis.[5][9] Additionally, monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to hydrolytic conditions.[5]
-
-
Potential Cause 3: High Reaction Temperature.
-
Solution: Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they also accelerate the rate of hydrolysis.[1] Investigate if a more active catalyst system could allow for lower reaction temperatures. Highly active catalysts, such as those using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos), can often facilitate reactions at milder temperatures.[5][10]
-
Problem 2: The reaction is sluggish and requires forcing conditions (high temperature, strong base), which then causes hydrolysis.
-
Potential Cause 1: Poor Substrate Reactivity.
-
Solution: 2-Chloropyridines and other electron-deficient chloropyridines can be unreactive in the oxidative addition step of cross-coupling reactions.[4][9] Switch to a more active catalyst system. Palladium pre-catalysts combined with bulky, electron-rich biarylphosphine or N-heterocyclic carbene (NHC) ligands are often required for efficient C-Cl bond activation.[10]
-
-
Potential Cause 2: Catalyst Inhibition.
-
Solution: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[4][5] One strategy to circumvent this is to protect the pyridine nitrogen by converting it to a pyridine-borane complex.[6][8] This complex can be easily deprotected under acidic conditions after the reaction.[6]
-
Problem 3: I am seeing significant protodeboronation of my pyridineboronic acid reagent.
-
Potential Cause: Instability of the Boronic Acid.
-
Solution: Pyridylboronic acids are known to be susceptible to protodeboronation.[9] To minimize this, switch to a more stable boron reagent, such as a boronic acid pinacol (B44631) ester (BPin) or a potassium trifluoroborate salt (BF₃K).[4] These derivatives are less prone to hydrolysis of the C-B bond under basic reaction conditions.[4]
-
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yields (Data is illustrative, based on typical results for challenging chloropyridine couplings)
| Chloropyridine Substrate | Coupling Partner | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine (B119429) | Phenylboronic Acid | K₂CO₃ (3.0) | Toluene/H₂O | 100 | 45-60 | [10] |
| 2-Chloropyridine | Phenylboronic Acid | K₃PO₄ (2.0) | Toluene | 110 | 75-85 | [5] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | ~90 | [11] |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | K₂CO₃ (3.0) | DMF | 100 | 91 | [9] |
Table 2: Hydrolysis Rate Constants for Chloro-Substituted Pyridones
| Compound | Conditions | Pseudo First-Order Rate Constant (k, s⁻¹) | Reference |
| 6-chloro-N-methyl-2-pyridone | 1.0 M NaOD in D₂O | 1.4 x 10⁻⁵ | [2] |
| 2-chloro-N-methyl-4-pyridone | 1.0 M NaOD in D₂O | 7.2 x 10⁻⁵ | [2] |
Mandatory Visualizations
Caption: Troubleshooting decision tree for low-yield reactions.
Caption: General workflow for minimizing hydrolysis.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid Pinacol Ester
This protocol is optimized to minimize hydrolysis and other side reactions.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv), finely ground and dried
-
Anhydrous, degassed 1,4-Dioxane
Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add 2-chloropyridine (1.0 equiv), phenylboronic acid pinacol ester (1.2 equiv), and anhydrous 1,4-dioxane.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The goal is to heat the reaction only as long as necessary to consume the starting material.[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Protection of Pyridine Nitrogen with Borane (B79455)
This protocol describes the formation of a pyridine-borane complex to prevent catalyst inhibition.[6][8]
Materials:
-
Substituted Chloropyridine (1.0 equiv)
-
Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂, ~1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Methodology:
-
Setup: To a flame-dried flask under an inert atmosphere (Argon), dissolve the chloropyridine substrate (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Add the borane dimethyl sulfide complex (1.1 equiv) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Completion: The reaction is typically quantitative. The solvent can be removed under reduced pressure, and the resulting pyridine-borane complex can often be used in the subsequent step without further purification.
-
Deprotection (Post-Synthesis): After the main reaction (e.g., coupling) is complete, the borane protecting group can be removed by treating the product with an acid (e.g., HCl in methanol (B129727) or ethanol).[6]
Protocol 3: HPLC Method for Detecting Hydrolysis Byproducts
This protocol provides a general method for monitoring the formation of hydroxypyridine from a chloropyridine starting material.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[12]
-
Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]
Methodology:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% Formic Acid (volatile modifier, MS-compatible).[12]
-
Solvent B: Acetonitrile (B52724) with 0.1% Formic Acid.
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detection Wavelength: 254 nm (or a wavelength appropriate for your specific compound)
-
Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 10-15 minutes. A typical gradient might be:
-
0-2 min: 5% B
-
2-12 min: 5% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 5% B
-
-
-
Analysis: Compare the retention times of peaks in the reaction sample to authentic standards of the chloropyridine starting material and the expected hydroxypyridine byproduct. The hydroxypyridine will typically be more polar and thus have a shorter retention time than the corresponding chloropyridine under these reverse-phase conditions. Integration of the peak areas can be used to quantify the extent of hydrolysis.[12]
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An application of borane as a protecting group for pyridine. | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Safe Quenching of Phosphorus Oxychloride (POCl₃)
This guide provides essential information for researchers, scientists, and drug development professionals on safely quenching reactions involving excess phosphorus oxychloride. Adherence to these procedures is critical to prevent hazardous situations such as uncontrolled exothermic reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the quenching of excess phosphorus oxychloride.
Q: What should I do if I observe a delayed and uncontrolled exotherm (runaway reaction)?
A: A delayed exotherm is a critical safety hazard.
-
Probable Causes:
-
Quenching at low temperatures (e.g., 0-5°C): The hydrolysis of POCl₃ is slow at low temperatures, which can lead to an accumulation of unreacted reagent.[1] As the mixture warms, the reaction can accelerate uncontrollably.[1][2]
-
Incomplete hydrolysis: Metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), can form and persist, leading to a delayed release of heat.[1]
-
-
Solutions:
-
Maintain a controlled, slightly elevated temperature: Quench the reaction by adding the reaction mixture to the quenching solution at a controlled temperature, for example, 35-40°C.[1][3] This ensures immediate and controlled hydrolysis.[1]
-
Use a "reverse quench": Always add the POCl₃-containing reaction mixture slowly to the quenching solution with vigorous stirring.[1][3] Never add the quenching solution to the reaction mixture.[1] This method ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control of the exothermic reaction.[1]
-
Ensure sufficient aging: Allow the quenched mixture to stir for an adequate period to ensure the complete hydrolysis of all reactive phosphorus species.[1] Monitoring by ³¹P NMR can confirm the disappearance of POCl₃ and its intermediates.[1]
-
Caption: Troubleshooting guide for a delayed exothermic reaction.
Q: My product is decomposing or reverting to the starting material after quenching. What can I do?
A: This is often due to the pH of the quenching medium.
-
Probable Cause:
-
Solutions:
-
Use a milder quenching/neutralization agent: Consider using a buffered solution, such as aqueous sodium acetate (B1210297), to control the pH.[1]
-
Careful pH adjustment: If a base is necessary, add it slowly while monitoring the pH and maintaining a low temperature to minimize product degradation.[1]
-
Alternative workup: If the product is highly base-sensitive, consider a non-aqueous workup or extraction into an organic solvent before neutralization.[1]
-
Q: A thick slurry or insoluble material has formed, making workup difficult. How can I resolve this?
A: This can be caused by either the product or salt byproducts precipitating.
-
Probable Causes:
-
Solutions:
-
Adjust the pH: The solubility of your product may be pH-dependent. Adjusting the pH after the initial quench may help dissolve the precipitate.[1]
-
Add a co-solvent: The addition of a suitable organic solvent can help dissolve the product and facilitate extraction.[1]
-
Dilution: Diluting the quench mixture with more water may help dissolve the inorganic salts.[1]
-
Q: My reaction yield is low, or the reaction appears incomplete after workup. Why?
A: This may be an issue with the reaction itself or the workup procedure.
-
Probable Causes:
-
Premature quenching: The reaction may not have proceeded to completion before the workup was initiated.[1] Sometimes, an intermediate is formed that reverts to the starting material upon hydrolysis.[2][4]
-
Hydrolysis of reagents: In moisture-sensitive reactions like the Vilsmeier-Haack, moisture in the reagents or glassware can hydrolyze the active reagent, leading to lower yield.[1]
-
-
Solutions:
-
Monitor the reaction: Use an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to ensure the reaction is complete before quenching.[1]
-
Use anhydrous conditions: For moisture-sensitive reactions, ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[1]
-
Remove excess POCl₃: Before quenching, consider removing the excess POCl₃ by distillation under reduced pressure, especially if it was used as the solvent.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: Why is quenching excess phosphorus oxychloride so hazardous?
A1: Phosphorus oxychloride reacts violently and exothermically with water in a hydrolysis reaction that produces phosphoric acid (H₃PO₄) and corrosive hydrogen chloride (HCl) gas.[1][5][6] This reaction can be difficult to control, and at low temperatures, it can be sluggish, leading to a dangerous accumulation of unreacted POCl₃ that can later react all at once, causing a thermal runaway.[2][7] POCl₃ is also corrosive and highly toxic, capable of causing severe burns upon contact with skin and eyes.[6][8][9]
Q2: What is a "reverse quench" and why is it recommended?
A2: A "reverse quench" is the procedure of adding the reactive mixture (in this case, the solution containing excess POCl₃) to the quenching agent (e.g., water or a basic solution).[1][3] This method is recommended for safety as it ensures that the POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control of the highly exothermic reaction and preventing dangerous temperature spikes.[1]
Q3: Can I quench excess POCl₃ with an alcohol?
A3: While POCl₃ reacts with alcohols to form phosphate (B84403) esters, this is generally not a recommended quenching method.[1][7] The resulting organophosphate byproducts can be toxic and may complicate the purification of the desired product.[1][7] Quenching with water or an aqueous base is the standard and preferred method.[1]
Q4: How can I be sure that all the excess POCl₃ and its reactive intermediates have been quenched?
A4: Ensuring complete hydrolysis is crucial for safety. After the initial quench and neutralization, continue to stir the mixture for a sufficient period (an "aging" step) to allow any metastable intermediates to fully hydrolyze.[1] For definitive confirmation, particularly during process development, the aqueous layer can be analyzed by ³¹P NMR to confirm the absence of POCl₃ and its reactive intermediates.[1]
Q5: What are the key safety precautions I should take when working with POCl₃?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Ensure that an emergency shower and eyewash station are readily accessible.[1] Be aware of the potential for a delayed exothermic reaction and never add water or other quenching agents directly to a large excess of POCl₃.[1][6]
Quantitative Data Summary
The hydrolysis of phosphorus oxychloride is a highly exothermic process. The overall enthalpy of this reaction is significant, contributing to the potential for thermal runaways if not properly controlled.[1]
| Reaction | Reactants | Products | Standard Enthalpy of Formation (ΔHƒ°) |
| POCl₃ Hydrolysis | POCl₃(l) + 3H₂O(l) | H₃PO₄(aq) + 3HCl(aq) | ΔHƒ° (POCl₃(l)): -597.1 kJ/mol[1][10]ΔHƒ° (H₂O(l)): -285.8 kJ/mol[1]ΔHƒ° (H₃PO₄(aq)): ~ -1296 kJ/mol[1]ΔHƒ° (HCl(aq)): ~ -167.2 kJ/mol[1] |
| Note: The exact enthalpy of reaction will depend on the final concentrations of the products.[1] |
Experimental Protocols
It is crucial to adapt these general procedures to the specific scale and conditions of your reaction.
Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)
This is a common and generally safe method for quenching excess POCl₃.[1]
-
Preparation: In a separate flask of appropriate size, equipped with a mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.
-
Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[1]
-
Temperature Control: Monitor the temperature of the quenching mixture closely. Maintain the temperature below 20°C by controlling the addition rate and, if necessary, by adding more ice.[1]
-
Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased.[1] Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[1]
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent.[1]
-
Workup: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]
Protocol 2: Quenching with Aqueous Sodium Acetate (Controlled Temperature Reverse Quench)
This method is particularly useful for preventing delayed exotherms by ensuring immediate hydrolysis.[1][3]
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.
-
Temperature Control: Warm the sodium acetate solution to 35-40°C.[1][3]
-
Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[1][3]
-
Stirring (Aging): After the addition is complete, continue to stir the mixture for a period to ensure the complete reaction and hydrolysis of all phosphorus species.[1]
-
Extraction and Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup as described in Protocol 1.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 8. lanxess.com [lanxess.com]
- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the 1H and 13C NMR Analysis of 2-Chloro-3,5-dinitropyridine
For Immediate Release
A detailed spectroscopic analysis of 2-Chloro-3,5-dinitropyridine, a key intermediate in pharmaceutical synthesis, is presented in this comprehensive guide. Leveraging predictive and experimental Nuclear Magnetic Resonance (NMR) data, this report offers researchers, scientists, and drug development professionals a comparative analysis of its ¹H and ¹³C NMR spectra against structurally related compounds. This guide provides valuable insights into the electronic environment of the pyridine (B92270) ring, influenced by the interplay of electron-withdrawing nitro groups and the chloro substituent.
This publication furnishes a thorough examination of the ¹H and ¹³C NMR spectra of this compound. Due to the limited availability of experimental spectra for this specific compound, this guide utilizes highly accurate predicted NMR data. To provide a robust comparative framework, experimental NMR data for 2-chloropyridine (B119429) and predicted data for 3,5-dinitropyridine (B58125) are included, offering a clear perspective on the influence of substituent effects on the chemical shifts and coupling constants of the pyridine ring.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected analogues. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Predicted/Experimental δ (ppm) | Multiplicity | J (Hz) |
| This compound | H-4 | 9.35 | d | 2.5 |
| H-6 | 9.15 | d | 2.5 | |
| 2-Chloropyridine | H-3 | 7.23 | ddd | 7.5, 5.0, 2.0 |
| H-4 | 7.64 | td | 7.7, 2.0 | |
| H-5 | 6.86 | ddd | 7.5, 5.0, 1.0 | |
| H-6 | 8.18 | ddd | 5.0, 2.0, 1.0 | |
| 3,5-Dinitropyridine | H-2 | 9.80 | d | 2.5 |
| H-4 | 9.45 | t | 2.5 | |
| H-6 | 9.80 | d | 2.5 |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Predicted/Experimental δ (ppm) |
| This compound | C-2 | 150.0 |
| C-3 | 145.0 | |
| C-4 | 125.0 | |
| C-5 | 142.0 | |
| C-6 | 130.0 | |
| 2-Chloropyridine | C-2 | 152.4 |
| C-3 | 123.8 | |
| C-4 | 139.2 | |
| C-5 | 118.8 | |
| C-6 | 149.8 | |
| 3,5-Dinitropyridine | C-2 | 152.0 |
| C-3 | 148.0 | |
| C-4 | 122.0 | |
| C-5 | 148.0 | |
| C-6 | 152.0 |
Experimental Protocols
The following is a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of pyridine derivatives.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For many pyridine derivatives, deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are appropriate choices.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp and well-resolved peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 64 scans are usually sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program.
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualizing Molecular Connectivity
The following diagram illustrates the structure of this compound and the through-bond connectivity of its constituent atoms, which forms the basis for the observed NMR spectral patterns.
Caption: Molecular graph of this compound showing atom connectivity.
This comparative guide serves as a valuable resource for the interpretation of NMR data for this compound and related compounds, aiding in the structural elucidation and quality control processes within pharmaceutical research and development.
A Comparative Guide to the Analytical Characterization of 2-Chloro-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry (MS) and high-performance liquid chromatography (HPLC) for the characterization of 2-Chloro-3,5-dinitropyridine. It includes a predicted mass spectrometry fragmentation pattern, detailed experimental protocols, and performance comparisons to assist in method selection and application.
Mass Spectrometry (MS) Analysis of this compound
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the structural elucidation and identification of volatile and semi-volatile compounds like this compound. The hard ionization technique of electron ionization (EI) provides rich fragmentation patterns that serve as a molecular fingerprint.
Predicted Fragmentation Pattern
Key fragmentation pathways for nitroaromatic compounds typically involve the loss of nitro groups (NO₂) and nitric oxide (NO).[1] For chlorinated compounds, a characteristic isotopic pattern for chlorine-containing fragments is expected (M+ and M+2 peaks in an approximate 3:1 ratio), along with the potential loss of the chlorine atom or hydrogen chloride (HCl).[1][2]
Table 1: Predicted EI-MS Fragmentation of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Corresponding Neutral Loss |
| 203/205 | [C₅H₂ClN₃O₄]⁺˙ (Molecular Ion) | - |
| 173/175 | [C₅H₂ClN₂O₂]⁺˙ | NO₂ |
| 157/159 | [C₅H₂ClN₂O₃]⁺˙ | NO |
| 127/129 | [C₅H₂ClN]⁺˙ | 2 x NO₂ |
| 168 | [C₅H₂N₃O₄]⁺ | Cl |
| 122 | [C₅H₂N₂O₂]⁺ | Cl, NO₂ |
| 92 | [C₅H₂N]⁺˙ | Cl, 2 x NO₂ |
| 76 | [C₄H₂N]⁺ | Cl, 2 x NO₂, HCN |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.[1]
1. Sample Preparation
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C (hold for 2 minutes), ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including nitroaromatics.[6] It is particularly suitable for less volatile or thermally labile compounds.
Advantages of HPLC for Nitroaromatic Analysis:
-
High resolution and sensitivity.
-
Applicable to a wide range of compound polarities.
-
Established methods, such as EPA Method 8330B, are available for nitroaromatic explosives.
Table 2: Performance Comparison of GC-MS and HPLC for the Analysis of a Similar Compound (2-chloromethyl-3,4-dimethoxy pyridine (B92270) hydrochloride) [7]
| Parameter | GC-MS | HPLC-MS/MS |
| Limit of Quantification (LOQ) | Typically in the low ppm to ppb range | 0.3 ppm |
| Linearity | Generally excellent over several orders of magnitude | Excellent (as per ICH guidelines) |
| Precision | High, with low relative standard deviation (RSD) | High (as per ICH guidelines) |
| Specificity | High, based on both retention time and mass spectrum | High, based on retention time and MRM transitions |
Experimental Protocol: HPLC Analysis
This protocol provides a general method for the analysis of this compound by reverse-phase HPLC with UV detection, adapted from methods for similar compounds.[1][7]
1. Sample Preparation
-
Dissolve a known weight of this compound in the mobile phase to create a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
2. High-Performance Liquid Chromatography (HPLC) Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with an optional modifier like 0.1% formic acid. For example, a starting condition of 70:30 (v/v) water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dinitropyridine | C5H3N3O4 | CID 598054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound for synthesis 2578-45-2 [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. nbinno.com [nbinno.com]
- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Showdown: 2-Chloro-3,5-dinitropyridine vs. 2,4-dinitrochlorobenzene in Nucleophilic Aromatic Substitution
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the strategic selection of reagents is paramount to optimizing reaction efficiency and yield. Among the vast arsenal (B13267) of building blocks, halogenated nitroaromatic and heteroaromatic compounds are mainstays for their susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides a detailed, data-driven comparison of the reactivity of two such prominent substrates: 2-Chloro-3,5-dinitropyridine and 2,4-dinitrochlorobenzene.
The enhanced reactivity of pyridyl halides compared to their benzene (B151609) counterparts is a cornerstone of heterocyclic chemistry. The ring nitrogen in pyridine (B92270) derivatives acts as a potent electron-withdrawing group, significantly activating the ring towards nucleophilic attack. This effect, compounded by the presence of nitro groups, renders compounds like this compound exceptionally reactive.
Quantitative Reactivity Comparison
Experimental data from kinetic studies provide a clear quantitative measure of the disparate reactivity between these two compounds. The second-order rate constants (kA) for the reaction with aniline (B41778) in methanol (B129727) at 30°C offer a direct comparison.
| Compound | Structure | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (kA) (dm³ mol⁻¹ s⁻¹) | Relative Reactivity |
| This compound | ![]() | Aniline | Methanol | 30 | 4.1 x 10⁻¹ | ~976 |
| 2,4-dinitrochlorobenzene | ![]() | Aniline | Methanol | 30 | 4.2 x 10⁻⁴ | 1 |
Data sourced from a kinetic study on the reaction with substituted anilines.[1]
As the data unequivocally demonstrates, This compound is approximately 976 times more reactive than 2,4-dinitrochlorobenzene under these specific conditions. This profound difference in reactivity can be attributed to the superior ability of the pyridine ring nitrogen to stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction, in addition to the electron-withdrawing effects of the two nitro groups.
Mechanistic Overview and Logical Comparison
The nucleophilic aromatic substitution reaction for both compounds proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring.
Caption: Logical workflow for comparing the reactivity of the two substrates.
The key difference lies in the stability of the Meisenheimer intermediate. For this compound, the ring nitrogen provides an additional site for delocalization of the negative charge, leading to a more stable intermediate and a lower activation energy for its formation.
References
A Comparative Guide to the SNAr Reaction Rates of Dinitropyridines and Dinitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nucleophilic aromatic substitution (SNAr) reaction rates of dinitropyridines and dinitrobenzenes, supported by experimental data. Understanding the relative reactivity of these heteroaromatic and aromatic substrates is crucial for the rational design and synthesis of novel chemical entities in medicinal chemistry and materials science. The pyridine (B92270) ring's inherent electron-deficient nature, further activated by nitro groups, suggests a significant rate enhancement compared to its benzene (B151609) analogue.
Executive Summary
Nucleophilic aromatic substitution (SNAr) is a key transformation in organic synthesis. This guide focuses on comparing the reactivity of dinitropyridine and dinitrobenzene substrates in SNAr reactions. The core of this comparison lies in the electrophilicity of the aromatic ring, which is significantly influenced by the presence of a nitrogen atom in the pyridine ring. This heteroatom acts as an electron-withdrawing group, enhancing the susceptibility of the ring to nucleophilic attack. Consequently, dinitropyridines are generally more reactive than their dinitrobenzene counterparts in SNAr reactions.
Quantitative Data Comparison
The following table summarizes the second-order rate constants (k₂) for the SNAr reaction of representative dinitropyridine and dinitrobenzene compounds with piperidine (B6355638), a common secondary amine nucleophile. While direct comparisons under identical conditions are compiled from various sources, the data consistently illustrates the superior reactivity of the pyridine-based substrates.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| 2-Chloro-5-nitropyridine | Piperidine | Methanol | 25 | [Data not explicitly found for direct comparison] |
| 4-Chloro-3-nitropyridine | Piperidine | Methanol | 25 | [Data not explicitly found for direct comparison] |
| 2,4-Dichloro-5-nitropyridine | Piperidine | Methanol | 25 | [Data not explicitly found for direct comparison] |
| 1-Chloro-2,4-dinitrobenzene (B32670) | Piperidine | 95% Ethanol | 25 | 0.029 (converted from 1.744 L mol⁻¹ min⁻¹)[1] |
| 1-Fluoro-2,4-dinitrobenzene (B121222) | Piperidine | Acetonitrile | 25 | [Specific value depends on amine concentration due to base catalysis][2] |
Note: The table highlights a gap in directly comparable kinetic data under identical solvent and temperature conditions. The provided value for 1-chloro-2,4-dinitrobenzene serves as a baseline for the reactivity of the dinitrobenzene system.
Reaction Mechanism and Workflow
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing groups, such as the nitro groups and the pyridine nitrogen, are crucial for stabilizing this intermediate, thereby facilitating the reaction.
Caption: General mechanism of the SNAr reaction.
The experimental workflow for determining the kinetics of these reactions typically involves monitoring the reaction progress over time using techniques such as UV-Vis spectrophotometry.
Caption: Workflow for kinetic analysis of SNAr reactions.
Experimental Protocols
The following is a generalized experimental protocol for determining the second-order rate constant of an SNAr reaction using UV-Vis spectrophotometry. This method relies on monitoring the formation of the colored product over time.
Materials:
-
Dinitro-substituted substrate (e.g., 1-chloro-2,4-dinitrobenzene or a suitable dinitropyridine)
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the dinitro-substituted substrate in the chosen solvent (e.g., 0.01 M).
-
Prepare a series of stock solutions of the nucleophile in the same solvent at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). The nucleophile concentration should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.[3]
-
-
Kinetic Measurements:
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) using a constant temperature water bath.[4]
-
Set the spectrophotometer to monitor the absorbance at the wavelength of maximum absorbance (λ_max) of the reaction product.
-
Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
To initiate the reaction, inject a small, precise volume of the substrate stock solution into the cuvette and mix quickly.[3][4]
-
Immediately begin recording the absorbance as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).[3]
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A_₀)e^(-k_obs * t), where A(t) is the absorbance at time t, A_∞ is the final absorbance, and A_₀ is the initial absorbance.[3]
-
Repeat the kinetic measurements for each of the different nucleophile concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a linear plot of k_obs versus the concentration of the nucleophile ([Nucleophile]): k_obs = k₂[Nucleophile].[3]
-
Discussion
The enhanced reactivity of dinitropyridines in SNAr reactions compared to dinitrobenzenes can be attributed to the following factors:
-
Inductive Effect and Electrophilicity: The nitrogen atom in the pyridine ring is more electronegative than a carbon atom. This leads to a general inductive withdrawal of electron density from the ring, making it more electrophilic and susceptible to attack by a nucleophile.[5]
-
Stabilization of the Meisenheimer Complex: The nitrogen atom in the ortho or para position to the site of nucleophilic attack can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. This stabilization lowers the activation energy of the rate-determining addition step.
-
Leaving Group Ability: While the nature of the leaving group is important, the rate-determining step in many SNAr reactions is the initial nucleophilic attack.[6] Therefore, the activation of the aromatic ring by the nitro groups and the pyridine nitrogen is the dominant factor influencing the reaction rate.
Computational studies have also supported the increased electrophilicity of dinitropyridine systems, which facilitates nucleophilic attack.[7]
Conclusion
The available experimental data and theoretical principles strongly indicate that dinitropyridines are significantly more reactive than dinitrobenzenes in SNAr reactions. This heightened reactivity is primarily due to the electron-withdrawing nature of the pyridine nitrogen, which enhances the electrophilicity of the aromatic ring and stabilizes the key Meisenheimer intermediate. This understanding is critical for medicinal chemists and researchers in selecting appropriate substrates and reaction conditions for the synthesis of complex molecules. Further kinetic studies under standardized conditions would be beneficial to provide a more precise quantitative comparison.
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to HPLC and GC-MS for Synthesis Product Validation
In the rigorous landscape of scientific research and pharmaceutical development, the validation of synthesized products is a critical step to ensure purity, identity, and stability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two indispensable analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS hinges on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[1][2][3] HPLC is highly versatile for non-volatile or thermally unstable compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances.[2][4][5]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.[1] |
| Analytes | Non-volatile, thermally unstable, polar, and high-molecular-weight compounds (e.g., APIs, peptides, proteins).[2][4][6] | Volatile and semi-volatile, thermally stable compounds (e.g., residual solvents, flavorings, hydrocarbons).[2][5][7] |
| Sample Prep | Simpler for many solids; involves dissolution in a suitable solvent.[6] May require extraction or cleanup.[8] | Often requires derivatization for polar or non-volatile compounds to increase volatility.[1][9] |
| Temperature | Operates at ambient or slightly elevated temperatures (20-40°C).[4] | Requires high temperatures (150-300°C) to vaporize the sample.[4][5][10] |
| Sensitivity | Dependent on the detector (e.g., UV, DAD, MS), highly effective for non-volatile and polar analytes.[2] | Generally offers higher sensitivity for volatile compounds, especially with MS detection.[2] |
| Run Time | Moderate, typically 10-60 minutes.[4] | Fast, can be a few minutes to seconds for simple mixtures.[4] |
| Applications | Purity testing, impurity profiling, stability studies, quantification of active pharmaceutical ingredients (APIs).[11][12][13] | Residual solvent analysis, identification of volatile impurities, analysis of leachables from packaging.[7] |
Experimental Workflow for Product Validation
A structured workflow is essential for the comprehensive validation of a synthesized product. The process typically involves parallel analyses by both HPLC and GC-MS to leverage their complementary strengths, ensuring a thorough characterization of the final compound.
Detailed Experimental Protocols
Reproducibility is key in scientific validation. The following sections provide detailed, representative protocols for HPLC and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is the preferred technique for analyzing non-volatile and thermally labile compounds, making it a cornerstone of pharmaceutical analysis for purity and stability testing.[6][14]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized product.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of standard solutions for generating a calibration curve.
-
Filter the final solutions through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for a wide range of organic molecules.
-
Mobile Phase: A gradient elution is often employed, starting with a higher percentage of a weaker solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of a stronger organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: A UV-Vis or Diode Array Detector (DAD) is commonly used, set to a wavelength where the analyte has maximum absorbance. Mass Spectrometry (MS) can be coupled for definitive identification.[4]
3. Data Analysis:
-
Identify the peak corresponding to the synthesized product by comparing its retention time with a reference standard.
-
Calculate the purity of the product by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantify the product by constructing a calibration curve from the standard solutions.[1]
-
Identify and quantify any impurities present in the sample. HPLC methods can often detect trace levels of impurities, down to 0.1% or lower.[6][11]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, making it ideal for detecting residual solvents and volatile impurities in synthesized products.[6][7]
1. Sample Preparation:
-
Dissolve approximately 10-30 mg of the sample in a volatile organic solvent like acetone, dichloromethane, or hexane (B92381) to a final concentration of about 10 µg/mL.[9][15]
-
Derivatization (if necessary): For compounds with polar functional groups (e.g., -OH, -NH2, -COOH), derivatization is often required to increase volatility and thermal stability. This involves reacting the analyte with a derivatizing agent (e.g., silylation reagents like BSTFA) to replace active hydrogens.[1][9]
-
Transfer the final solution to a 1.5 mL glass autosampler vial. Ensure the sample is free of particles.[9]
2. GC-MS Conditions:
-
Injection: A small volume (typically 1 µL) is injected into the heated inlet of the GC.
-
Column: A capillary column (e.g., DB-5ms) is commonly used.
-
Carrier Gas: An inert gas, typically helium, is used as the mobile phase.[5]
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points. A typical program might start at 50°C, hold for a few minutes, then ramp up to 250-300°C.[16]
-
Mass Spectrometer: The separated compounds are ionized (commonly via Electron Ionization - EI) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[15]
3. Data Analysis:
-
Identify the synthesized product and any impurities by their retention times and unique mass spectra.
-
Confirm the identity of compounds by comparing their mass spectra to a library of known spectra (e.g., NIST).[17]
-
The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the compound.[15]
-
Quantify the components using a calibration curve prepared from standards.
Decision-Making Logic: Choosing the Right Technique
The selection between HPLC and GC-MS is primarily driven by the analyte's properties. This flowchart provides a logical guide for researchers to determine the most suitable analytical approach for their synthesized compound.
By leveraging the complementary capabilities of HPLC and GC-MS and following structured experimental protocols, researchers can confidently validate the purity, identity, and quality of their synthesized products, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pharmanow.live [pharmanow.live]
- 12. mastelf.com [mastelf.com]
- 13. njlabs.com [njlabs.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. memphis.edu [memphis.edu]
- 16. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use [mdpi.com]
- 17. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Hammett Plot Analysis for Reactions of 2-Chloro-3,5-dinitropyridine with Anilines: A Comparative Guide
This guide provides a detailed comparison of the kinetic data and experimental protocols for the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3,5-dinitropyridine and various substituted anilines. The analysis is centered around the Hammett plot, a powerful tool in physical organic chemistry for correlating reaction rates with substituent effects. This information is particularly valuable for researchers in medicinal chemistry and materials science, where understanding structure-reactivity relationships is crucial for molecular design.
Quantitative Analysis of Substituent Effects
The reaction kinetics of this compound with a series of meta- and para-substituted anilines have been investigated to elucidate the electronic effects of substituents on the reaction rate. The second-order rate constants (k2) for these reactions are typically determined under pseudo-first-order conditions with the aniline (B41778) in large excess. The data are then used to construct a Hammett plot by correlating the logarithm of the rate constants (log k2) with the appropriate Hammett substituent constants (σ).
The results from a study conducted in methanol (B129727) at various temperatures reveal a strong dependence of the reaction rate on the electronic nature of the substituent on the aniline ring.[1] Electron-donating groups on the aniline increase the reaction rate, while electron-withdrawing groups decrease it. This is consistent with a mechanism where the aniline acts as a nucleophile, and a positive charge develops on the nitrogen atom in the transition state.[1][2]
A key parameter derived from the Hammett plot is the reaction constant, ρ (rho). A large negative ρ value indicates that the reaction is highly sensitive to substituent effects and that there is a significant buildup of positive charge in the transition state. For the reaction of this compound with substituted anilines in methanol, large negative ρ values ranging from -3.75 to -3.16 were obtained at different temperatures.[1] This substantial negative value underscores the development of a positive charge on the aniline nitrogen during the formation of the Meisenheimer intermediate, which is the rate-determining step.[1]
For comparison, the reaction of a similar substrate, 4-chloro-3,5-dinitrobenzotrifluoride, with aniline derivatives also exhibits large negative ρ values (-3.14, -3.16, -3.01), suggesting a similar mechanistic pathway.[2] In contrast, the reaction of 2-chloro-5-nitropyridine (B43025) with substituted anilines in DMSO and DMF shows less negative ρ values (-1.63 to -1.28 in DMSO and -1.26 to -0.90 in DMF), indicating a lower sensitivity to substituent effects in these solvent systems.[3]
The Brønsted correlation, which relates the logarithm of the rate constant to the pKa of the nucleophile, also provides insight into the transition state structure. For the reaction of this compound with anilines, a Brønsted coefficient (β) of 0.85 was obtained at 30°C.[1] This value, being close to 1, suggests a significant degree of N-C bond formation in the transition state, indicating a late transition state that resembles the Meisenheimer intermediate.[1][2]
Table 1: Comparative Kinetic Data for the Reaction of this compound with Substituted Anilines and Related Reactions
| Substrate | Nucleophile (Substituent) | Solvent | Temperature (°C) | ρ (rho) value | β (beta) value | Reference |
| This compound | Substituted Anilines | Methanol | 25-45 | -3.75 to -3.16 | 0.85 (at 30°C) | [1] |
| 4-Chloro-3,5-dinitrobenzotrifluoride | Substituted Anilines | Not Specified | 30 | -3.14, -3.16, -3.01 | 0.85 | [2] |
| 2-Chloro-5-nitropyridine | Substituted Anilines | DMSO | 45-60 | -1.63 to -1.28 | Not Reported | [3] |
| 2-Chloro-5-nitropyridine | Substituted Anilines | DMF | 45-60 | -1.26 to -0.90 | Not Reported | [3] |
Experimental Protocols
The following is a generalized experimental protocol for studying the kinetics of the reaction between this compound and substituted anilines, based on methodologies reported in the literature.
Materials:
-
This compound (≥99.0% purity)
-
Substituted anilines (high purity, distilled or recrystallized)
-
Methanol (spectroscopic grade or appropriately purified)
-
Other solvents as required (e.g., DMSO, DMF, Toluene)
Kinetic Measurements:
-
Solution Preparation: Stock solutions of this compound and each substituted aniline are prepared in the chosen solvent.
-
Reaction Initiation: The reaction is initiated by mixing the solutions of the reactants in a thermostated cuvette or reaction vessel. The concentration of the aniline is typically kept in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Data Acquisition: The progress of the reaction is monitored spectrophotometrically by following the appearance of the product, 2-anilino-3,5-dinitropyridine, at its wavelength of maximum absorbance. The absorbance is recorded at regular time intervals.
-
Rate Constant Calculation: The pseudo-first-order rate constant (kobs) is determined from the slope of the plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
Second-Order Rate Constant: The second-order rate constant (k2) is calculated by dividing the pseudo-first-order rate constant by the concentration of the aniline: k2 = kobs / [Aniline].
-
Temperature Control: The temperature of the reaction mixture is maintained constant using a thermostated water bath or a Peltier temperature controller.
Hammett and Brønsted Analysis:
-
Hammett Plot: The logarithm of the second-order rate constants (log k2) for the reactions with different substituted anilines is plotted against the corresponding Hammett substituent constants (σ for meta-substituents and σ- for para-acceptor substituents, or σ+ for para-donor substituents, as appropriate). The slope of this plot gives the Hammett reaction constant (ρ).
-
Brønsted Plot: The logarithm of the second-order rate constants (log k2) is plotted against the pKa of the conjugate acids of the anilines. The slope of this plot gives the Brønsted coefficient (β).
Visualizing the Hammett Analysis Workflow
The following diagram illustrates the logical workflow for conducting a Hammett plot analysis for the reaction of this compound with substituted anilines.
References
A Researcher's Guide to Brønsted-Type Plot Analysis for Nucleophilic Substitution on Nitropyridines
For researchers, scientists, and drug development professionals, understanding the kinetics and mechanisms of nucleophilic aromatic substitution (SNAr) reactions is crucial for the rational design of synthetic pathways and the development of novel therapeutics. Nitropyridines, as electron-deficient heteroaromatic compounds, are important substrates in these reactions. This guide provides a comparative analysis of nucleophilic reactivity towards nitropyridines using Brønsted-type plots, supported by experimental data and detailed protocols.
Unveiling Reaction Mechanisms with Brønsted-Type Plots
A Brønsted-type plot is a cornerstone of physical organic chemistry, offering a linear free-energy relationship that correlates the logarithm of a reaction rate constant (log k) with the pKa of a series of related catalysts or reactants—in this case, the conjugate acids of the attacking nucleophiles. The slope of this plot, the Brønsted coefficient (βnuc), provides valuable insights into the structure of the transition state.
A large βnuc value (approaching 1) suggests a transition state where the nucleophile has developed a significant positive charge, indicating that bond formation between the nucleophile and the aromatic ring is well-advanced. Conversely, a small βnuc value (approaching 0) implies a transition state that more closely resembles the reactants, with minimal bond formation. For SNAr reactions, which typically proceed through a two-step addition-elimination mechanism involving a Meisenheimer complex, the Brønsted-type plot can help to elucidate whether the nucleophilic attack is the rate-determining step.
Comparative Analysis of Nucleophilic Reactivity
The following table summarizes kinetic data for the SNAr reactions of different nitropyridine substrates with a series of secondary amine nucleophiles. By comparing the second-order rate constants (kN) and the corresponding pKa values of the nucleophiles' conjugate acids, we can construct a Brønsted-type plot to analyze the structure-reactivity relationship.
Table 1: Second-Order Rate Constants for the Reaction of Nitropyridines with Secondary Amines in Aqueous Solution at 20°C
| Nucleophile | pKa of Conjugate Acid | Substrate | Second-Order Rate Constant, kN (M-1s-1) |
| Morpholine | 8.36 | 2-Methoxy-3-nitropyridine (B1295690) | 1.35 x 10-3 |
| 2-Methoxy-5-nitropyridine (B154726) | 4.17 x 10-4 | ||
| Piperidine | 11.02 | 2-Methoxy-3-nitropyridine | 0.28 |
| 2-Methoxy-5-nitropyridine | 0.11 | ||
| Pyrrolidine | 11.12 | 2-Methoxy-3-nitropyridine | 1.15 |
| 2-Methoxy-5-nitropyridine | 0.45 |
Data sourced from a kinetic study on the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines.
Visualizing the SNAr Mechanism and Brønsted Analysis
To better understand the underlying processes, the following diagrams illustrate the general SNAr mechanism and the workflow for a Brønsted-type plot analysis.
Characterization of 2-anilino-3,5-dinitropyridine derivatives via IR and UV spectroscopy
For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of the spectroscopic properties of 2-anilino-3,5-dinitropyridine and its derivatives, with a focus on Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of public data for the title compound, this guide will leverage data from closely related analogs, 2-anilino-5-nitropyridine and 2-amino-5-nitropyridine, to predict and interpret its spectral characteristics.
Comparative Spectroscopic Data
The electronic and vibrational properties of 2-anilinopyridine (B1266264) derivatives are significantly influenced by the nature and position of substituents on the pyridine (B92270) and aniline (B41778) rings. The introduction of nitro groups, in particular, has a profound effect on the spectroscopic signatures of these molecules.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Functional Group | Characteristic Absorption Bands (cm⁻¹) | Reference |
| 2-Anilino-3,5-dinitropyridine (Predicted) | N-H (secondary amine) | 3350-3310 (stretch) | [1] |
| NO₂ (asymmetric stretch) | 1550-1475 | [2][3] | |
| NO₂ (symmetric stretch) | 1360-1290 | [2][3] | |
| C-N (aromatic amine) | 1335-1250 | [1] | |
| Aromatic C=C | ~1600, ~1475 | General | |
| 2-Anilino-5-nitropyridine | N/A | Specific data not publicly available. Expected to show bands in the regions predicted for the dinitro analog, with potential shifts due to the single nitro group. | |
| 2-Amino-5-nitropyridine | NH₂ (asymmetric stretch) | ~3400-3300 | [1] |
| NH₂ (symmetric stretch) | ~3330-3250 | [1] | |
| NO₂ (asymmetric stretch) | 1550-1475 | [3][4] | |
| NO₂ (symmetric stretch) | 1360-1290 | [3][4] | |
| C-N (aromatic amine) | 1335-1250 | [1] |
Table 2: UV-Visible (UV-Vis) Spectroscopy Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 2-Anilino-3,5-dinitropyridine (Predicted) | Common organic solvents | Expected in the 300-450 nm range due to extended conjugation and the presence of nitro groups. | High | [5] |
| 2-Anilino-5-nitropyridine | N/A | Specific data not publicly available. Expected to have a λmax at a shorter wavelength than the dinitro analog. | ||
| 2-Amino-5-nitropyridine | N/A | Specific data not publicly available. The amino group will influence the electronic transitions, likely resulting in a different λmax compared to the anilino derivatives. | ||
| Nitrobenzene (for comparison) | N/A | ~330 | N/A | [5] |
Experimental Protocols
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This technique is suitable for the rapid analysis of solid powder samples with minimal sample preparation.[6][7]
-
Instrument and Accessory: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[7]
-
Sample Application: Place a small amount (a few milligrams) of the solid 2-anilino-3,5-dinitropyridine derivative directly onto the ATR crystal.[7]
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[8]
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.
UV-Visible (UV-Vis) Spectroscopy
Method: Solution-Phase UV-Vis Spectroscopy
This method is used to determine the absorption maxima and molar absorptivity of the compound in a solution.[9][10]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent Selection: Choose a UV-grade solvent in which the 2-anilino-3,5-dinitropyridine derivative is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, acetonitrile).
-
Sample Preparation: Prepare a stock solution of the compound with a known concentration. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.
-
Cuvette Preparation: Use a pair of matched quartz cuvettes (typically with a 1 cm path length). Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.
-
Baseline Correction: Place the cuvette with the blank solvent in both the sample and reference beams of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-600 nm).
-
Sample Measurement: Replace the blank in the sample beam with the cuvette containing the sample solution.
-
Spectrum Acquisition: Scan the sample over the selected wavelength range to obtain the absorption spectrum. The wavelength of maximum absorbance (λmax) is determined from the peak of the spectrum.
-
Quantitative Analysis (Optional): Using the Beer-Lambert Law (A = εbc), the molar absorptivity (ε) can be calculated if the concentration (c) and path length (b) are known.
Mandatory Visualization
Caption: Experimental workflow for the characterization of 2-anilino-3,5-dinitropyridine derivatives.
Alternative Characterization Techniques
While IR and UV-Vis spectroscopy are excellent for identifying functional groups and conjugated systems, a comprehensive characterization of 2-anilino-3,5-dinitropyridine derivatives should include other analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of the molecule, providing detailed information about the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound and for separating it from any starting materials or byproducts.[11]
-
Gas Chromatography (GC): For volatile and thermally stable derivatives, GC can be an effective method for separation and analysis, often coupled with a mass spectrometer (GC-MS).[12]
By combining the data from these complementary techniques, researchers can achieve a thorough and unambiguous characterization of 2-anilino-3,5-dinitropyridine derivatives, which is essential for their application in drug discovery and materials science.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 8. azom.com [azom.com]
- 9. longdom.org [longdom.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-3,5-dinitropyridine Derivatives
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like 2-Chloro-3,5-dinitropyridine and its derivatives is of paramount importance.[1] The presence of impurities can significantly impact reaction yields, downstream product quality, and the overall safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an objective comparison of various analytical techniques for assessing the purity of this compound, supported by experimental protocols and data to aid in method selection.
Understanding Potential Impurities
The purity of this compound is largely dependent on the synthetic route employed. A common synthetic pathway involves the nitration of pyridine (B92270) precursors.[2] Potential impurities may include unreacted starting materials, isomers, and by-products from side reactions. For instance, the synthesis of a similar compound, 2-chloro-5-nitropyridine (B43025), involves nitration, hydrolysis, and chlorination steps, which can introduce by-products like 2-amino-3-nitropyridine (B1266227) if not carefully controlled.[3]
Table 1: Potential Impurities in the Synthesis of this compound Derivatives
| Impurity Type | Potential Compounds | Rationale |
| Starting Materials | 2-Hydroxypyridine, 2-Aminopyridine | Incomplete reaction during the initial stages of synthesis. |
| Isomeric Impurities | 2-Chloro-3,6-dinitropyridine, 4-Chloro-3,5-dinitropyridine | Non-selective nitration can lead to the formation of various positional isomers. |
| By-products | 2-Hydroxy-3,5-dinitropyridine | Incomplete chlorination of the hydroxyl intermediate. |
| Residual Solvents | Dichloromethane (B109758), Ethyl Acetate, Acetonitrile (B52724) | Solvents used during synthesis and purification steps. |
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment depends on factors such as the volatility and thermal stability of the analyte and its potential impurities, as well as the required sensitivity and resolution. The most common and powerful techniques for analyzing halogenated organic compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[4][5][6] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also serves as a robust method for purity determination.[7][8]
Table 2: Comparison of Key Analytical Methods for Purity Assessment
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Typical Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. | Soluble compounds containing NMR-active nuclei. |
| Quantification | Relative (based on peak area percentage); can be quantitative with appropriate standards. | Relative (based on peak area percentage); can be quantitative with appropriate standards. | Absolute (direct comparison to a certified internal standard of known purity).[6] |
| Common Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). | UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometer (MS). | Not applicable. |
| Strengths | High resolution for volatile compounds, established methods. | Versatile, suitable for a broad range of compounds, widely available. | Provides structural information, highly accurate and precise, can be a primary ratio method.[8] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Can require more complex method development, higher solvent consumption. | Lower sensitivity compared to chromatographic methods, requires a pure internal standard for absolute quantification. |
Experimental Protocols
Below are detailed, representative experimental protocols for the analysis of this compound derivatives by GC-MS, HPLC, and qNMR. These are based on established methods for similar halogenated nitropyridine compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile compounds like this compound. Commercial sources often cite GC for assay determination of this compound.
Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
Instrumentation and Conditions:
-
GC System: Standard gas chromatograph.
-
Column: Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For this compound, a reversed-phase HPLC method is typically employed.
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 0.5 mg/mL.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with 30% B, increase to 80% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Analysis: Integrate the peak areas of the analyte and any impurities. Calculate the purity of the sample based on the relative peak areas. For quantitative analysis, a calibration curve should be prepared using a certified reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself; instead, a certified internal standard is used.[6]
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Solvent: A suitable deuterated solvent that dissolves both the sample and the internal standard.
-
Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to ensure full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard of known purity.
Quantitative Data Comparison
The following table presents hypothetical but realistic performance data for the purity analysis of a single batch of this compound using the three described techniques. Actual performance may vary depending on the specific instrumentation and method optimization.
Table 3: Hypothetical Performance Data for Purity Analysis of this compound
| Parameter | GC-MS | HPLC-UV | qNMR |
| Purity Assay (%) | 99.2 | 99.1 | 99.3 |
| Limit of Detection (LoD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantification (LoQ) | ~0.03% | ~0.05% | ~0.3% |
| Precision (RSD, %) | < 2 | < 2 | < 1 |
| Analysis Time (per sample) | ~30 min | ~25 min | ~15 min |
| Primary Impurity Detected (%) | 0.5 (Isomer) | 0.6 (Isomer) | 0.4 (Isomer) |
| Other Impurities Detected (%) | 0.3 | 0.3 | 0.3 |
Visualizations
Experimental and Logical Workflows
The selection of an appropriate analytical method and the overall workflow for purity assessment can be visualized to aid in decision-making.
Conclusion
The purity assessment of synthesized this compound derivatives is crucial for their application in research and drug development. This guide has provided a comparative overview of the most relevant analytical techniques: GC-MS, HPLC, and qNMR. While GC-MS and HPLC are excellent for routine purity checks and impurity profiling, qNMR stands out for its ability to provide highly accurate and precise absolute purity values without the need for an identical reference standard. The choice of method should be based on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of accuracy, and the available instrumentation. For comprehensive characterization, a combination of these techniques is often recommended.
References
- 1. nbinno.com [nbinno.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Mechanistic Showdown: Unraveling the Nuances of SNAr Reactions on Pyridine versus Pyrimidine Rings
For researchers and professionals in drug development, the strategic functionalization of nitrogen-containing aromatic rings is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for this purpose. This guide provides an in-depth mechanistic comparison of SNAr reactions on two of the most fundamental six-membered nitrogen heterocycles: pyridine (B92270) and pyrimidine (B1678525). By examining the underlying electronic and structural factors, supported by experimental data, we aim to furnish a clear rationale for predicting and controlling reactivity in these crucial scaffolds.
The inherent electron deficiency of pyridine and pyrimidine rings, a consequence of the electronegative nitrogen atom(s), renders them susceptible to attack by nucleophiles, a characteristic that distinguishes them from their carbocyclic counterpart, benzene.[1] This fundamental property underpins their utility in SNAr reactions, a process that typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
The Decisive Role of the Second Nitrogen: Pyrimidine's Enhanced Reactivity
The most striking difference in SNAr reactivity between pyridine and pyrimidine lies in the latter's significantly greater susceptibility to nucleophilic attack. The presence of a second nitrogen atom in the pyrimidine ring acts as a powerful electron-withdrawing group, further polarizing the ring system and lowering the energy of the LUMO.[3] This enhanced electrophilicity facilitates the initial attack by a nucleophile, leading to a more stabilized Meisenheimer complex and, consequently, a faster reaction rate. Experimental evidence robustly supports this hierarchy, with 2-chloropyrimidine (B141910) exhibiting a reactivity approximately 10⁸ times greater than 2-chloropyridine (B119429) towards nucleophiles under SNAr conditions.[4][5]
Regioselectivity: A Tale of Two Rings
In the realm of SNAr, the position of nucleophilic attack is paramount. For substituted pyridines, SNAr reactions preferentially occur at the positions ortho (C2/C6) and para (C4) to the nitrogen atom.[6] This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at these positions, a stabilizing effect that is not possible with meta (C3/C5) attack.[1] While both C2 and C4 positions are activated, the C4 position is often kinetically favored due to reduced steric hindrance from the nitrogen's lone pair.[7]
Pyrimidines, with their two nitrogen atoms, present a more complex regiochemical landscape. For pyrimidines bearing leaving groups at both the C2 and C4 positions, nucleophilic attack generally favors the C4 position.[8][9] This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon C4 attack. However, this selectivity is not absolute and can be highly sensitive to the nature of the substituents on the ring, the nucleophile, and the reaction conditions.[3][8] For instance, the presence of an electron-donating group at the C6 position of a 2,4-dichloropyrimidine (B19661) can reverse the selectivity, favoring attack at the C2 position.[3]
Quantitative Reactivity Comparison
The following table summarizes quantitative data on the relative reactivity of various pyridine and pyrimidine electrophiles in SNAr reactions. The data is presented as the free energy of activation (ΔG‡), where a lower value indicates a faster reaction rate.
| Electrophile | Leaving Group | ΔG‡ (kJ/mol) | Relative Reactivity Trend |
| 2-Chloropyridine | Cl | 88.8 | Baseline |
| 2-Bromopyridine | Br | ~88.8 | Similar to 2-chloropyridine |
| 2-Fluoropyridine | F | << 88.8 | Significantly more reactive |
| 4-Chloropyridine | Cl | Lower than 2-chloropyridine | More reactive than 2-position |
| 2-Chloro-5-nitropyridine | Cl | Lower than 2-chloropyridine | Activated by EWG |
| 2-Chloropyrimidine | Cl | Significantly lower than 2-chloropyridine | Highly activated |
| 4-Chloropyrimidine (B154816) | Cl | Lower than 2-chloropyrimidine | Generally most reactive position |
| 2,4-Dichloropyrimidine | Cl | - | C4 substitution is generally faster |
| 4-Chloro-2-methylpyrimidine | Cl | - | - |
Data extracted and interpreted from a comprehensive study on SNAr reactivity.[10][11][12] The ΔG‡ value for 2-chloropyridine serves as a reference point.[12] The leaving group trend generally follows F >> Cl ≈ Br.[10][13]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for SNAr reactions on pyridine and pyrimidine substrates.
Protocol 1: SNAr Reaction of 4-Chloropyrimidine with an Amine Nucleophile
This protocol outlines a general procedure for the reaction of a 4-chloropyrimidine derivative with a primary or secondary amine.
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., DIPEA, K₂CO₃) (1.5-2.0 equiv)
-
Solvent (e.g., DMF, Dioxane, Ethanol)
Procedure:
-
To a solution of the 4-chloropyrimidine derivative in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required duration (2-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-aminopyrimidine.
Protocol 2: High-Throughput Competition Experiment for Determining Relative SNAr Rates
This protocol, adapted from a study establishing a quantitative reactivity model, allows for the rapid determination of relative reaction rates for a library of electrophiles.[10][14]
Materials:
-
Two different (hetero)aryl halide electrophiles (excess and equimolar)
-
Limiting nucleophile (e.g., benzyl (B1604629) alcohol)
-
Base (e.g., potassium tert-butoxide)
-
Internal standard (e.g., naphthalene)
-
Anhydrous solvent (e.g., DMSO)
Procedure:
-
Prepare stock solutions of each electrophile, the nucleophile, the base, and the internal standard in the anhydrous solvent.
-
In a reaction vial, combine the two electrophile stock solutions, the nucleophile stock solution, and the internal standard stock solution.
-
Initiate the reaction by adding the base stock solution.
-
Allow the reaction to proceed for a set amount of time at a controlled temperature.
-
Quench the reaction by diluting an aliquot with a suitable solvent (e.g., acetonitrile).
-
Analyze the quenched reaction mixture by UPLC or LCMS to determine the relative consumption of the two electrophiles.
-
The ratio of the pseudo-first-order rate constants can be determined from the change in electrophile concentrations relative to the internal standard.
Mechanistic and Workflow Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and a typical experimental workflow.
Caption: Generalized mechanism of the SNAr reaction.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
References
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. organic chemistry - Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. baranlab.org [baranlab.org]
- 9. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Leaving Group Effects in Nucleophilic Aromatic Substitution of Dinitro-Heterocycles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of leaving group effects in the nucleophilic aromatic substitution (SNAr) of dinitro-heterocycles, supported by experimental data. Understanding these effects is crucial for the rational design of synthetic routes and the development of novel therapeutics, where SNAr reactions are frequently employed for the construction of carbon-heteroatom bonds.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. Unlike aliphatic SN2 reactions, the SNAr mechanism does not involve a backside attack, which is sterically hindered in aromatic systems. Instead, the reaction typically proceeds through a two-step addition-elimination mechanism. The presence of strong electron-withdrawing groups, such as nitro groups (-NO₂), is essential to activate the ring towards nucleophilic attack. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex.
The rate of an SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the leaving group. This guide focuses on the comparative effects of different leaving groups on the reaction rates and outcomes in dinitro-activated heterocyclic systems.
The SNAr Mechanism
The generally accepted mechanism for SNAr reactions involves the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The reaction can be visualized in two key steps:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate. This step is typically the rate-determining step of the reaction.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.
Figure 1. General mechanism of the SNAr reaction.
Comparative Kinetic Data of Leaving Groups
The nature of the leaving group can have a significant impact on the rate of SNAr reactions. A key observation in many activated aromatic systems is the "element effect," where the reactivity order of halogens is often F > Cl > Br > I. This is contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2), where iodide is the best leaving group. In SNAr reactions, the rate-determining step is typically the nucleophilic attack, which is accelerated by a more electronegative leaving group that increases the electrophilicity of the carbon center.
The following tables summarize experimental data for the reaction of various dinitro-aromatic and heteroaromatic compounds with nucleophiles, highlighting the effect of the leaving group on the reaction rate.
Table 1: Second-Order Rate Constants for the Reaction of 1-Substituted-2,4-dinitrobenzenes with Piperidine in Methanol at 25°C
| Leaving Group (L) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Relative Rate |
| -F | 4.5 x 10⁻¹ | 145 |
| -Cl | 3.1 x 10⁻³ | 1 |
| -Br | 1.7 x 10⁻³ | 0.55 |
Data sourced from comparative analyses of SNAr kinetics.
Table 2: Kinetic Parameters for the Reaction of 2-Substituted N-methylpyridinium Ions with Piperidine in Methanol at 25°C
| Leaving Group (L) | Overall Third-Order Rate Constant (M⁻²s⁻¹) | Relative Rate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |
| -CN | ≥ value for 4-CN | ~1.6 | - | - |
| -F | 1.1 x 10⁻² | 1 | 12.3 | -22.3 |
| -Cl | 1.0 x 10⁻² | 0.91 | 14.1 | -15.9 |
| -Br | 1.2 x 10⁻² | 1.09 | 15.2 | -12.1 |
| -I | 1.1 x 10⁻² | 1 | 15.3 | -11.7 |
Data adapted from studies on pyridinium (B92312) ions. Note that these reactions are second-order in piperidine.
The data in Table 1 clearly illustrates the element effect in dinitrobenzene systems, with fluoride (B91410) being the best leaving group. However, in the case of 2-substituted N-methylpyridinium ions (Table 2), the differences in reactivity between the halide leaving groups are minimal, and an element effect is not observed. This suggests that the mechanism may differ, with the departure of the leaving group potentially being more significant in the rate-determining step for this particular heterocyclic system.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of leaving group effects. Below are representative procedures for conducting SNAr reactions and their kinetic analysis.
General Procedure for SNAr on Nitropyridines
This protocol is suitable for the reaction of a chloro-nitropyridine with an amine nucleophile.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Amine nucleophile (e.g., morpholine) (1.2 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous ethanol (B145695)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine.
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the amine nucleophile, followed by triethylamine, to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Kinetic Measurement by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the rate constants of SNAr reactions.
Materials and Equipment:
-
Dinitro-heterocycle substrate
-
Nucleophile
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the dinitro-heterocycle and the nucleophile in the chosen anhydrous solvent.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 25°C) in a water bath.
-
In a quartz cuvette, place the appropriate volume of the nucleophile solution. The nucleophile is typically in large excess to ensure pseudo-first-order kinetics.
-
Initiate the reaction by adding a small volume of the substrate stock solution to the cuvette, and mix quickly.
-
Immediately place the cuvette in the thermostatted spectrophotometer and record the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.
-
Continue data collection until the reaction is complete (no further change in absorbance).
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation.
-
The second-order rate constant (k₂) is obtained by dividing kobs by the concentration of the nucleophile.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying leaving group effects in SNAr reactions.
Figure 2. Workflow for kinetic analysis of leaving group effects.
Conclusion
The effect of the leaving group in nucleophilic aromatic substitution of dinitro-heterocycles is a critical factor in determining reaction rates. While the "element effect" (F > Cl > Br > I) is a useful general guideline for many dinitro-aromatic systems, the reactivity order can be influenced by the specific heterocyclic core and the reaction conditions. For drug development professionals and researchers, a thorough understanding of these nuances, supported by robust kinetic data, is indispensable for the efficient synthesis of target molecules. The experimental protocols and comparative data presented in this guide offer a foundation for further investigation and application of SNAr reactions in the synthesis of complex, biologically active compounds.
Safety Operating Guide
Proper Disposal of 2-Chloro-3,5-dinitropyridine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 2-Chloro-3,5-dinitropyridine are critical for ensuring laboratory safety and environmental protection. This compound is a hazardous chemical requiring strict adherence to established protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific operational questions and build a foundation of trust in laboratory safety and chemical handling practices.
I. Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) as this compound is fatal if swallowed, and causes skin and serious eye irritation.[1][2] All handling of this substance should occur in a well-ventilated area or a chemical fume hood.[3]
Key Safety and Hazard Information
| Parameter | Information | Source |
| Signal Word | Danger | [2] |
| Hazard Statements | H300: Fatal if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [2] |
| Acute Toxicity | Oral: Fatal if swallowed.[1] LD50 (Oral, rat): 50 mg/kg.[4] | [1][4] |
| Incompatibilities | Strong oxidizing agents, acids, and bases.[4][5] | [4][5] |
| Hazardous Decomposition Products | Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide.[4] | [4] |
II. Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all federal, state, and local regulations.[1][4]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be classified as hazardous waste.[3]
-
Do not mix this waste with other incompatible waste streams.[3][5] It should be stored separately from strong oxidizing agents and acids.[4]
2. Waste Collection and Labeling:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3] The container must be chemically compatible and leak-proof.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., Toxic, Irritant).
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[3]
-
The storage area should be cool and dry, away from direct sunlight and sources of ignition.[5]
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental management company or your institution's Environmental Health and Safety (EHS) department.
-
Current practices for the disposal of waste pyridine (B92270) compounds often include high-temperature incineration, such as rotary kiln, liquid injection, or fluidized bed incineration.[6][7]
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
1. Small Spills:
-
If a small amount of the chemical is spilled, it can be cleaned up by trained personnel.[5]
-
Ensure proper PPE is worn, including chemical safety goggles, chemical-resistant gloves (e.g., Butyl rubber, Viton®), and a lab coat.[3]
-
Absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or sand.[1][3]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.[1][5]
2. Large Spills:
-
For large spills, immediately evacuate the area and secure it to prevent entry.[3][5]
-
Contact your institution's EHS department or emergency response team immediately.[3][5]
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. This compound | 2578-45-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS#:2578-45-2 | Chemsrc [chemsrc.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Essential Safety and Logistical Information for Handling 2-Chloro-3,5-dinitropyridine
For researchers, scientists, and drug development professionals, the safe handling of 2-Chloro-3,5-dinitropyridine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and build trust in chemical handling protocols.
Chemical Identifier:
Hazard Identification and Classification
This compound is a hazardous substance that can be fatal if swallowed and causes skin and serious eye irritation.[2][3]
GHS Hazard Statements:
| Property | Value | Source |
| Physical State | Solid (White to Yellow to Green powder to crystal) | [3] |
| Melting Point | 62-66 °C | [2][3][4] |
| Molecular Formula | C5H2ClN3O4 | [2][3] |
| Molecular Weight | 203.54 g/mol | [2][3] |
| Oral LD50 (Rat) | 50 mg/kg | [2] |
Personal Protective Equipment (PPE)
To prevent exposure, appropriate personal protective equipment must be worn at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical goggles or safety glasses.[5] | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Protective gloves (e.g., chemical-resistant). | Prevents skin contact and subsequent irritation. |
| Body Protection | Wear suitable protective clothing to prevent skin exposure.[5] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection.[5][6] | Protects the respiratory tract from irritation due to dust or vapors. |
Operational Plan for Safe Handling
A systematic approach to handling is essential for safety. The following step-by-step plan outlines the necessary procedures.
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7]
-
Before starting, ensure all necessary PPE is available and in good condition.
-
Keep the container of this compound tightly closed when not in use.[1][5]
-
-
Handling Procedure:
-
Wear the appropriate PPE as specified in the table above.[5]
-
Minimize dust generation and accumulation.[1]
-
Do not eat, drink, or smoke when using this product.[5]
-
After handling, wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[5]
-
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures:
| Exposure | Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, seek medical attention.[5] |
| Skin Contact | Wash with plenty of water. Remove contaminated clothing. Get medical advice/attention.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[5] |
| Ingestion | Rinse mouth. Obtain emergency medical attention.[5] Fatal if swallowed. [5] |
Spill Response:
-
Evacuate unnecessary personnel.[5]
-
Ventilate the area.[5]
-
Wear appropriate PPE.
-
Soak up spills with inert solids, such as clay or diatomaceous earth, as soon as possible.[5]
-
Collect the material in suitable containers for disposal.[5]
-
Avoid release to the environment.[5]
Firefighting Measures:
-
Suitable extinguishing media: Carbon dioxide, dry powder, foam, water spray.[5]
-
Unsuitable extinguishing media: Do not use a heavy water stream.[5]
-
Firefighters should wear proper protective equipment, including self-contained breathing apparatus.[5]
Caption: Logical relationship for emergency response procedures.
Storage and Disposal
Proper storage and disposal are crucial to maintaining a safe laboratory environment.
Storage:
-
Store away from incompatible materials.
Disposal:
-
Dispose of contents/container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[5]
-
This material is considered hazardous waste due to its toxicity.[5]
-
Contaminated PPE and other materials should also be disposed of as hazardous waste.
References
- 1. This compound | CAS#:2578-45-2 | Chemsrc [chemsrc.com]
- 2. This compound for synthesis 2578-45-2 [sigmaaldrich.com]
- 3. This compound | 2578-45-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 2578-45-2 [chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


